Carnosine conjugated hyalyronate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H58N6Na2O25 |
|---|---|
Molecular Weight |
1056.9 g/mol |
IUPAC Name |
disodium;(3S,4R,5S)-3-[(3S,4R,5S)-3-acetamido-4-[(3S,4S,5S)-6-[[3-[[(1S)-1-carboxylato-2-(1H-imidazol-5-yl)ethyl]amino]-3-oxopropyl]carbamoyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C39H60N6O25.2Na/c1-12(48)43-19-27(21(51)16(9-46)64-36(19)63-4)66-39-26(56)24(54)30(32(70-39)35(60)61)68-37-20(44-13(2)49)28(22(52)17(10-47)65-37)67-38-25(55)23(53)29(62-3)31(69-38)33(57)41-6-5-18(50)45-15(34(58)59)7-14-8-40-11-42-14;;/h8,11,15-17,19-32,36-39,46-47,51-56H,5-7,9-10H2,1-4H3,(H,40,42)(H,41,57)(H,43,48)(H,44,49)(H,45,50)(H,58,59)(H,60,61);;/q;2*+1/p-2/t15-,16?,17?,19-,20-,21+,22+,23-,24+,25-,26-,27+,28+,29-,30-,31?,32?,36?,37?,38?,39?;;/m0../s1 |
InChI Key |
BYVIGOVTPRNLPZ-WCXUWMOWSA-L |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Carnosine-Conjugated Hyaluronate: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of carnosine-conjugated hyaluronate (HyCar). This novel biomaterial leverages the synergistic properties of hyaluronic acid (Hy) and carnosine (Car) to create a conjugate with enhanced stability and therapeutic potential, particularly in the fields of osteoarthritis and tissue regeneration.[1][2] The conjugation of carnosine to the hyaluronic acid backbone improves the resistance of both molecules to enzymatic degradation, a significant limitation to their individual in vivo applications.[1][3][4]
Synthesis of Carnosine-Conjugated Hyaluronate (HyCar)
The synthesis of HyCar involves the formation of a stable amide bond between the carboxyl group of hyaluronic acid and an amine group of carnosine.[5] This covalent conjugation is typically achieved through a multi-step process that involves the activation of hyaluronic acid's carboxyl groups and the use of carnosine with a protected carboxyl group to ensure specific amide bond formation.[5]
General Synthesis Workflow
The synthetic route begins with the activation of hyaluronic acid, followed by the coupling reaction with a protected form of carnosine, and concludes with purification steps to yield the final HyCar conjugate.
Experimental Protocol for Synthesis
The following protocol is a representative example of the synthesis of HyCar, based on methodologies described in the literature.[2]
-
Activation of Hyaluronic Acid:
-
Dissolve hyaluronic acid (HA) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Add an activating agent to convert the carboxyl groups of HA into a more reactive form, such as a COX ester.[5] The stoichiometry is adjusted to achieve the desired degree of activation.
-
-
Carnosine Preparation:
-
Use carnosine with its carboxyl group protected, for example, as a carnosine methyl ester, to prevent self-polymerization and direct the reaction to the desired amine group.[2]
-
-
Conjugation Reaction:
-
Add the protected carnosine (e.g., carnosine methyl ester) dissolved in DMSO to the activated HA solution.[2]
-
Allow the reaction to proceed under controlled conditions (e.g., stirring at room temperature) for a specified duration to facilitate the formation of the amide bond.
-
-
Purification:
-
Precipitate the resulting HyCar conjugate from the reaction mixture by adding a non-solvent like ethanol.[2]
-
Collect the precipitate and redissolve it in water.
-
Purify the aqueous solution, for instance, through dialysis to remove unreacted reagents and by-products.
-
Finally, lyophilize (freeze-dry) the purified solution to obtain the solid HyCar product.[2]
-
By adjusting the stoichiometric ratios between hyaluronic acid and the coupling reagents, different carnosine loading percentages can be achieved, typically ranging from 7% to 35%.[5][6]
Characterization of HyCar
Successful synthesis and the physicochemical properties of the HyCar conjugate are confirmed through various analytical techniques.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a crucial tool to confirm the covalent conjugation of carnosine to the hyaluronic acid backbone.[6][7] The formation of the amide bond induces characteristic shifts in the signals of the protons adjacent to the reaction site.
Experimental Protocol: ¹H-NMR Analysis
-
Prepare samples by dissolving the HyCar conjugate, as well as the starting materials (HA and carnosine), in deuterium (B1214612) oxide (D₂O).[8][9]
-
Acquire ¹H-NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).[9]
-
Compare the spectrum of the HyCar conjugate with the spectra of the individual components.
Key Spectral Changes:
-
The signal corresponding to the protons on the C-2 of the β-alanine part of carnosine (around 2.68 ppm in the unconjugated mixture) shifts upfield to approximately 2.44 ppm in the HyCar conjugate.[2][10][11]
-
This upfield shift is indicative of the transformation of the primary amino group into an amide function upon conjugation.[2][10][11]
-
Simultaneously, the signals for the protons on C-3 of β-alanine (around 3.2 ppm) may shift downfield and can be obscured by the signals from the hyaluronic acid backbone.[2][10]
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the conjugate and confirm the formation of the amide bond.
Experimental Protocol: FTIR Analysis
-
Prepare samples as potassium bromide (KBr) pellets by mixing a small amount of the lyophilized HyCar with spectroscopic grade KBr.[9]
-
Acquire the FTIR spectrum over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.[9]
-
Analyze the spectrum for characteristic absorption bands.
Expected Spectral Features:
-
The spectrum of HyCar will show characteristic bands of both hyaluronic acid (e.g., O-H and C-O stretching) and carnosine.
-
The formation of the new amide bond is confirmed by the appearance of characteristic amide bands (Amide I and Amide II) in the conjugate's spectrum, which would be different from the simple sum of the spectra of the starting materials.
Physicochemical Properties
The conjugation of carnosine to hyaluronic acid results in a new macromolecule with distinct properties. These are often characterized to understand the behavior of the conjugate for specific applications.
| Parameter | Technique | Description | Typical Values / Findings |
| Carnosine Loading (%) | ¹H-NMR Spectroscopy | The percentage of HA carboxyl groups that have formed an amide bond with carnosine.[2] | 7% to 35% can be achieved by modifying reactant stoichiometry.[5][6] |
| Molecular Weight (MW) | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution of the HyCar conjugate.[5] | Starting HA MWs of 200 kDa and 700 kDa have been used.[6] |
| Intrinsic Viscosity | Viscometry | Measures the effect of the conjugate on the viscosity of a solution, providing insight into its hydrodynamic volume. | Molecular information including intrinsic viscosity has been reported.[6][7] |
| Resistance to Hyaluronidase | Enzymatic Digestion Assay followed by LC-MS | The stability of the HyCar conjugate is tested against enzymatic degradation by hyaluronidase.[7][12] | Conjugation significantly improves resistance to enzymatic hydrolysis compared to native HA.[1][3] |
| Resistance to Carnosinase | Enzymatic Digestion Assay | The stability of the carnosine moiety in the conjugate is tested against degradation by carnosinase.[3] | The covalent bond protects carnosine from rapid degradation by carnosinase.[1][4] |
Biological Activity and Mechanism of Action
HyCar conjugates have demonstrated significant antioxidant and anti-inflammatory properties, making them promising for treating conditions like osteoarthritis.[2][13] Copper(II) complexes of HyCar, in particular, have been shown to act as mimics of the superoxide (B77818) dismutase (SOD1) enzyme and can activate cellular antioxidant pathways.[6][14]
Nrf2/HO-1 Antioxidant Pathway Activation
In response to oxidative stress, HyCar-Cu(II) complexes can protect cells by inducing the translocation of the transcription factor Nrf2 to the nucleus. This initiates the expression of antioxidant genes, such as Heme-Oxygenase-1 (HO-1).[14]
This activation of the Nrf2 pathway is a crucial mechanism by which HyCar exerts its protective effects against oxidative stress, a key factor in the pathogenesis of inflammatory diseases like osteoarthritis.[14] The dual action of scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses highlights the therapeutic potential of this novel bioconjugate.
References
- 1. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protective Effect of New Carnosine-Hyaluronic Acid Conjugate on the Inflammation and Cartilage Degradation in the Experimental Model of Osteoarthritis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10364299B2 - Derivatives obtained from hyaluronic acid and carnosine - Google Patents [patents.google.com]
- 6. Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids at Different Dipeptide Loading Percentages Behave as Multiple SOD Mimics and Stimulate Nrf2 Translocation and Antioxidant Response in In Vitro Inflammatory Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP2648715B1 - Carnosine-hyaluronic acid mixtures and their use - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iris.unict.it [iris.unict.it]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide: The Mechanism of Action of Carnosine-Conjugated Hyaluronate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carnosine-conjugated hyaluronate (HyCar) is a novel biomaterial that demonstrates significant therapeutic potential, primarily owing to its synergistic antioxidant and anti-inflammatory properties. This conjugate leverages the biological activities of both hyaluronic acid (HA) and carnosine, while exhibiting enhanced stability against enzymatic degradation. The primary mechanism of action involves the interaction of the hyaluronan component with the CD44 receptor, which triggers downstream signaling cascades that ultimately suppress inflammatory responses and mitigate oxidative stress. Key pathways implicated in its action include the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling, and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of carnosine-conjugated hyaluronate.
Introduction
Hyaluronic acid, a naturally occurring glycosaminoglycan, is a major component of the extracellular matrix and is critically involved in regulating cell behavior and tissue homeostasis.[1][2] Its therapeutic applications are, however, limited by its rapid in vivo degradation.[1] Carnosine, a dipeptide composed of β-alanine and L-histidine, is an endogenous antioxidant and anti-glycating agent.[1] The conjugation of carnosine to hyaluronic acid results in a synergistic molecule, HyCar, with enhanced therapeutic efficacy and improved stability against enzymatic hydrolysis by both hyaluronidases and carnosinases.[1][3] This enhanced stability allows for a more sustained biological activity.[4]
Molecular Mechanism of Action
The mechanism of action of carnosine-conjugated hyaluronate is multifaceted, initiating from receptor binding at the cell surface and culminating in the modulation of intracellular signaling pathways that govern inflammation and oxidative stress.
Receptor Interaction
The primary cell surface receptor for the hyaluronic acid component of HyCar is the cluster of differentiation 44 (CD44).[5][6] CD44 is a transmembrane glycoprotein (B1211001) involved in a wide array of cellular processes, including cell adhesion, migration, and signaling.[6] The binding of hyaluronan to CD44 can trigger receptor clustering and initiate downstream signaling events.[7] While the specific binding kinetics of the carnosine conjugate to CD44 have not been extensively quantified in the available literature, the therapeutic effects of HyCar are largely attributed to its interaction with this receptor. The molecular weight of the hyaluronic acid used in the conjugate can influence its affinity for the CD44 receptor.[8]
Downstream Signaling Pathways
Upon binding to CD44, carnosine-conjugated hyaluronate modulates key intracellular signaling pathways to exert its anti-inflammatory and antioxidant effects.
In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) activate the NF-κB and MAPK signaling pathways, leading to the production of inflammatory mediators.[2][9] Carnosine-conjugated hyaluronate has been shown to suppress the activation of these pathways.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] Studies on hyaluronic acid suggest that it can inhibit the activation of NF-κB.[12]
The MAPK family, including p38 MAPK, is also activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators.[9] Hyaluronan oligosaccharides have been shown to induce MMP-1 and MMP-3 production via the activation of NF-κB and p38 MAPK in rheumatoid synovial fibroblasts.[9] The inhibitory effect of HyCar on these pathways leads to a significant reduction in the production of these inflammatory molecules.
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14] Carnosine has been shown to activate the Nrf2/HO-1 pathway, thereby mitigating oxidative stress.[15] This activation contributes to the overall protective effect of carnosine-conjugated hyaluronate.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies investigating the effects of carnosine-conjugated hyaluronate.
Table 1: Effect of Carnosine-Hyaluronate on Pro-inflammatory Cytokines and Chemokines in a Rat Model of Osteoarthritis [4]
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | MIP-1α (pg/mg protein) | MIP-2 (pg/mg protein) |
| MIA + Vehicle | 28.3 ± 2.1 | 35.1 ± 2.5 | 45.2 ± 3.1 | 55.4 ± 3.8 | 65.7 ± 4.2 |
| MIA + Carnosine (17.6 mg/kg) | 25.1 ± 1.9 | 32.4 ± 2.2 | 41.8 ± 2.9 | 51.2 ± 3.5 | 61.3 ± 3.9 |
| MIA + HA (70.9 mg/kg) | 24.5 ± 1.8 | 31.8 ± 2.1 | 40.5 ± 2.8 | 49.8 ± 3.3 | 59.8 ± 3.7 |
| MIA + Carnosine + HA | 22.1 ± 1.6 | 28.9 ± 1.9 | 37.6 ± 2.5 | 46.1 ± 3.1 | 55.4 ± 3.4 |
| MIA + FidHycarn (88.5 mg/kg) | 15.4 ± 1.1 | 20.3 ± 1.4 | 25.8 ± 1.7 | 31.5 ± 2.2 | 38.6 ± 2.6* |
| MIA + Naproxen (10 mg/kg) | 18.2 ± 1.3 | 23.5 ± 1.6 | 29.7 ± 2.0 | 36.4 ± 2.5 | 44.2 ± 2.9 |
*p < 0.05 compared to MIA + vehicle. Data are presented as mean ± SEM. MIA: Monosodium iodoacetate.
Table 2: Effect of Carnosine-Hyaluronate on Oxidative Stress Markers in a Rat Model of Osteoarthritis [4]
| Treatment Group | Nitrotyrosine (% of positive pixels) | iNOS (% of positive pixels) |
| MIA + Vehicle | 45.2 ± 3.5 | 55.8 ± 4.1 |
| MIA + Carnosine (17.6 mg/kg) | 41.8 ± 3.2 | 51.2 ± 3.8 |
| MIA + HA (70.9 mg/kg) | 40.5 ± 3.1 | 49.8 ± 3.6 |
| MIA + Carnosine + HA | 37.6 ± 2.8 | 46.1 ± 3.3 |
| MIA + FidHycarn (88.5 mg/kg) | 25.8 ± 1.9 | 31.5 ± 2.3 |
| MIA + Naproxen (10 mg/kg) | 29.7 ± 2.2 | 36.4 ± 2.6 |
*p < 0.05 compared to MIA + vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Synthesis and Characterization of Carnosine-Conjugated Hyaluronate
A detailed protocol for the synthesis and characterization of carnosine-conjugated hyaluronate can be found in the work by Greco et al. (2020).[1] The synthesis generally involves the amidation of hyaluronic acid with carnosine methyl ester.[4] Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent linkage.[16][17][18]
In Vitro Model of Osteoarthritis
An in vitro model of osteoarthritis can be established using primary chondrocytes or a chondrocyte cell line stimulated with pro-inflammatory cytokines such as IL-1β and TNF-α to mimic the inflammatory environment of an osteoarthritic joint.[10][19][20][21][22]
Western Blot Analysis for Nrf2 Pathway Activation
A general protocol for assessing Nrf2 activation via Western blotting involves the isolation of nuclear and cytoplasmic protein fractions, followed by SDS-PAGE, protein transfer to a membrane, and immunodetection of Nrf2.[13][14][23][24][25] Lamin B1 and β-actin are commonly used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Quantification of Cytokines by ELISA
The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[26][27][28][29][30]
Collagen-Induced Arthritis (CIA) in Vivo Model
The CIA model is a widely used animal model for rheumatoid arthritis. It is induced by immunization with type II collagen emulsified in Freund's adjuvant.[15] The development of arthritis is then monitored, and the therapeutic efficacy of compounds like carnosine-conjugated hyaluronate can be assessed.[10][26]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by carnosine-conjugated hyaluronate.
Experimental Workflow
Caption: General experimental workflow for evaluating carnosine-hyaluronate.
Conclusion
Carnosine-conjugated hyaluronate represents a promising therapeutic agent with a well-defined mechanism of action centered on its anti-inflammatory and antioxidant properties. Its ability to interact with the CD44 receptor and subsequently modulate the NF-κB, MAPK, and Nrf2 signaling pathways provides a strong rationale for its development in treating inflammatory and oxidative stress-related pathologies, such as osteoarthritis. The enhanced stability of the conjugate further supports its potential for clinical translation. Future research should focus on elucidating the precise binding kinetics of the conjugate to its receptors and further exploring its efficacy and safety in more complex preclinical and clinical settings.
References
- 1. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Effect of New Carnosine-Hyaluronic Acid Conjugate on the Inflammation and Cartilage Degradation in the Experimental Model of Osteoarthritis | MDPI [mdpi.com]
- 5. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyaluronic acid targeting of CD44 for cancer therapy: from receptor biology to nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyaluronan Oligosaccharides Induce MMP-1 and -3 via Transcriptional Activation of NF-κB and p38 MAPK in Rheumatoid Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cytokine-induced spheroid-based in vitro model for studying osteoarthritis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The inhibition of hyaluronan degradation reduced pro-inflammatory cytokines in mouse synovial fibroblasts subjected to collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 15. Protective effect of a new hyaluronic acid -carnosine conjugate on the modulation of the inflammatory response in mice subjected to collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP2648715B1 - Carnosine-hyaluronic acid mixtures and their use - Google Patents [patents.google.com]
- 17. Synthesis, characterization and evaluation of hyaluronic acid-based polymers for nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro inflammatory multi-cellular model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inflammatory Treatment Used to Mimic Osteoarthritis and Patients' Synovial Fluid Have Divergent Molecular Impact on Chondrocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. diva-portal.org [diva-portal.org]
- 29. bmgrp.com [bmgrp.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
The Synergistic Antioxidant Properties of Carnosine-Functionalized Hyaluronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including osteoarthritis, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the antioxidant properties of carnosine-functionalized hyaluronic acid (HyCar), a novel bioconjugate designed to overcome the limitations of its individual components. By covalently linking the natural dipeptide L-carnosine, a potent antioxidant, to the biocompatible polysaccharide hyaluronic acid (HA), a synergistic enhancement of antioxidant activity and biological stability is achieved. This document details the quantitative antioxidant data, comprehensive experimental protocols for synthesis and analysis, and the underlying molecular mechanisms of action, including the modulation of the Nrf2 signaling pathway. This guide is intended to serve as a critical resource for researchers and professionals in drug development seeking to leverage this promising biomaterial in therapeutic applications.
Introduction: The Rationale for Carnosine-Functionalized Hyaluronic Acid
Hyaluronic acid, a major component of the extracellular matrix, plays a crucial role in tissue hydration and lubrication.[1] While possessing inherent protective effects against oxidative stress, its therapeutic application is often limited by a short biological half-life due to enzymatic degradation.[2] L-carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with well-documented antioxidant capabilities, effectively scavenging a broad range of reactive species, including ROS, reactive nitrogen species (RNS), and reactive carbonyl species (RCS).[2][3] However, its therapeutic efficacy is hampered by rapid hydrolysis in vivo by serum carnosinases.[2]
The conjugation of carnosine to hyaluronic acid to form HyCar creates a macromolecular antioxidant with superior properties.[2] This bioconjugate not only exhibits enhanced resistance to enzymatic degradation but also demonstrates a synergistic improvement in its antioxidant capabilities.[2] This guide will elucidate the scientific evidence supporting these claims.
Quantitative Antioxidant Activity
The antioxidant potential of carnosine-functionalized hyaluronic acid has been evaluated through various in vitro and in vivo models. The data consistently demonstrates the superior antioxidant performance of the conjugate compared to its individual components or a simple mixture of the two.
In Vitro Superoxide (B77818) Dismutase (SOD) Mimic Activity
Copper (II) complexes of carnosine-functionalized hyaluronic acid have been shown to exhibit potent superoxide dismutase (SOD) mimic activity.[4] The efficiency of this activity, as indicated by the half-maximal inhibitory concentration (IC50), is directly correlated with the degree of carnosine loading onto the hyaluronic acid backbone.[4][5][6]
| Compound | Hyaluronic Acid MW (kDa) | Carnosine Loading (%) | Relative SOD Mimic Activity (IC50) |
| Cu(II)-HyCar | 200 | Low | Lower Activity (Higher IC50) |
| Cu(II)-HyCar | 200 | Medium | ↑ |
| Cu(II)-HyCar | 200 | High (e.g., 35%) | Highest Activity (Lowest IC50) |
| Cu(II)-HyCar | 700 | Low | Lower Activity (Higher IC50) |
| Cu(II)-HyCar | 700 | Medium | ↑ |
| Cu(II)-HyCar | 700 | High | Highest Activity (Lowest IC50) |
| Table 1: Relationship between carnosine loading and the SOD mimic activity of Cu(II)-HyCar complexes. The increase in carnosine moieties enhances the SOD mimic activity, resulting in a lower IC50 value.[4][6] Conjugates with lower molecular weight hyaluronic acid (200 kDa) were found to be more efficient than those with higher molecular weight (700 kDa).[4] |
In Vivo Reduction of Oxidative Stress Markers in an Osteoarthritis Model
In a monosodium iodoacetate (MIA)-induced osteoarthritis model in rats, oral administration of a specific carnosine-hyaluronic acid conjugate (FidHycarn) resulted in a significant reduction of key oxidative stress markers in the affected joint tissue.[7]
| Oxidative Stress Marker | Treatment Group | Outcome |
| Nitrotyrosine | Carnosine, Hyaluronic Acid, or Mixture | No significant reduction |
| Carnosine-Hyaluronic Acid Conjugate | Significant reduction | |
| Inducible Nitric Oxide Synthase (iNOS) | Carnosine, Hyaluronic Acid, or Mixture | No significant reduction |
| Carnosine-Hyaluronic Acid Conjugate | Significant reduction | |
| Table 2: In vivo antioxidant effects of carnosine-hyaluronic acid conjugate in a rat model of osteoarthritis. The conjugate significantly reduced the expression of nitrotyrosine and iNOS, markers of nitrosative stress and inflammation-induced oxidative stress, respectively.[7] |
Mechanism of Antioxidant Action
The antioxidant properties of carnosine-functionalized hyaluronic acid are multifactorial, involving both direct scavenging of reactive species and the modulation of endogenous antioxidant defense pathways.
Direct Radical Scavenging
The carnosine moiety of the conjugate is a highly effective scavenger of various free radicals, including hydroxyl radicals and peroxyl radicals.[3] The imidazole (B134444) ring of the histidine residue is a key contributor to this activity.
Activation of the Keap1-Nrf2 Signaling Pathway
A pivotal mechanism underlying the protective effects of HyCar is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like the Cu(II)-HyCar complex, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and other detoxifying enzymes, thereby bolstering the cell's intrinsic antioxidant defenses.[8]
References
- 1. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for clinical assay of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Protective Effect of New Carnosine-Hyaluronic Acid Conjugate on the Inflammation and Cartilage Degradation in the Experimental Model of Osteoarthritis [mdpi.com]
- 8. Frontiers | Copper metabolism in osteoarthritis and its relation to oxidative stress and ferroptosis in chondrocytes [frontiersin.org]
Physicochemical Properties of Carnosine-Conjugated Hyaluronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carnosine-conjugated hyaluronic acid (Hy-Car) is a novel biomaterial that synergistically combines the beneficial properties of both hyaluronic acid (HA) and L-carnosine. This conjugation enhances the antioxidant and anti-inflammatory activities of carnosine while improving the enzymatic stability of hyaluronic acid, making it a promising candidate for a range of biomedical applications, including drug delivery, tissue engineering, and the treatment of inflammatory conditions such as osteoarthritis. This technical guide provides a comprehensive overview of the physicochemical properties of Hy-Car, detailed experimental protocols for its synthesis and characterization, and insights into its mechanism of action.
Introduction
Hyaluronic acid, a naturally occurring glycosaminoglycan, is a major component of the extracellular matrix, renowned for its biocompatibility, biodegradability, and viscoelastic properties. However, its therapeutic applications are often limited by its rapid in vivo degradation by hyaluronidases. L-carnosine, an endogenous dipeptide, exhibits potent antioxidant and anti-glycation activities, but its efficacy is hampered by its short biological half-life due to enzymatic hydrolysis by carnosinase.
The covalent conjugation of carnosine to the hyaluronic acid backbone addresses these limitations. The resulting Hy-Car conjugate demonstrates enhanced resistance to enzymatic degradation, prolonging its residence time and therapeutic window. Furthermore, the conjugation potentiates the antioxidant capacity of carnosine, offering a promising strategy for mitigating oxidative stress-associated pathologies. This guide delves into the key physicochemical attributes of this promising biomaterial.
Physicochemical Properties
The physicochemical properties of carnosine-conjugated hyaluronic acid are influenced by the molecular weight of the parent hyaluronic acid and the degree of carnosine substitution. These parameters can be tailored to optimize the conjugate for specific applications.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of various Hy-Car conjugates reported in the literature.
| Property | Hy-Car Conjugate (HA MW: 200 kDa) | Hy-Car Conjugate (HA MW: 700 kDa) | Reference(s) |
| Molecular Weight of HA | 200 kDa | 700 kDa | [1] |
| Carnosine Substitution (%) | 7% - 35% | 7% - 35% | [1] |
| Particle Size (z-average) | Data not available for pure conjugate; 380-450 nm for phytosomal formulation | Data not available | |
| Polydispersity Index (PDI) | 0.12 - 0.2 for phytosomal formulation | Data not available | |
| Zeta Potential (mV) | Data not available | Data not available |
Note: Data on particle size and PDI are for a phytosomal formulation of L-carnosine with hyaluronic acid, which may not be representative of the pure conjugate.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and functional evaluation of carnosine-conjugated hyaluronic acid.
Synthesis of Carnosine-Conjugated Hyaluronic Acid
The synthesis of Hy-Car is typically achieved through carbodiimide-mediated coupling, which facilitates the formation of an amide bond between the carboxylic acid groups of hyaluronic acid and the primary amine of carnosine.
Materials:
-
Hyaluronic acid (sodium salt)
-
L-carnosine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Dialysis tubing (MWCO appropriate for HA molecular weight)
-
Deionized water
-
Lyophilizer
Protocol:
-
Dissolve hyaluronic acid in MES buffer (e.g., 0.1 M, pH 5.5-6.5) to a final concentration of 1-5 mg/mL. Stir until fully dissolved.
-
Add EDC and NHS to the hyaluronic acid solution. The molar ratio of HA carboxyl groups:EDC:NHS is typically 1:2:1 to 1:5:2.5. Stir for 30-60 minutes at room temperature to activate the carboxylic acid groups.
-
Dissolve L-carnosine in MES buffer and add it to the activated hyaluronic acid solution. The molar ratio of HA carboxyl groups to carnosine can be varied to achieve the desired degree of substitution.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Terminate the reaction and purify the conjugate by extensive dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and by-products.
-
Freeze the purified Hy-Car solution and lyophilize to obtain a white, fluffy powder.
-
Store the lyophilized product at -20°C.
Characterization Protocols
Sample Preparation:
-
Dissolve 5-10 mg of lyophilized Hy-Car in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: D₂O
-
Temperature: 25°C
Data Analysis:
-
Confirmation of Conjugation: Successful conjugation is confirmed by the appearance of characteristic proton signals from both hyaluronic acid and carnosine in the ¹H-NMR spectrum. Key signals include:
-
Hyaluronic Acid: Acetyl protons of the N-acetylglucosamine unit (~2.0 ppm).
-
Carnosine: Protons of the imidazole (B134444) ring (~7.0-8.0 ppm) and specific shifts in the β-alanine protons. A notable upfield shift of the β-alanine C-2 protons (from ~2.68 ppm to ~2.44 ppm) and a downfield shift of the C-3 protons (from ~3.2 ppm to ~3.68 ppm) are indicative of amide bond formation[2].
-
-
Degree of Substitution (DS) Calculation: The DS can be calculated by comparing the integral of a carnosine proton signal to the integral of the hyaluronic acid acetyl proton signal.
DS (%) = (Integral of Carnosine proton / Number of Carnosine protons) / (Integral of HA acetyl protons / 3) * 100
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of lyophilized Hy-Car with dry potassium bromide and pressing it into a thin disk.
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
Data Analysis:
-
Successful conjugation is indicated by the appearance of new amide bond-related peaks or changes in the intensity of existing peaks. Look for:
-
Amide I band: ~1650 cm⁻¹ (C=O stretching)
-
Amide II band: ~1550 cm⁻¹ (N-H bending and C-N stretching)
-
A decrease in the intensity of the carboxylic acid C=O stretching peak of HA (~1730 cm⁻¹).
-
Sample Preparation:
-
Disperse the Hy-Car conjugate in deionized water or a suitable buffer at a concentration of 0.1-1.0 mg/mL.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove dust and aggregates.
Instrument Parameters:
-
Follow the instrument manufacturer's guidelines for temperature equilibration and measurement settings.
Data Analysis:
-
Particle Size: The Z-average diameter and polydispersity index (PDI) provide information on the average size and size distribution of the conjugate in solution.
-
Zeta Potential: This measurement indicates the surface charge of the conjugate and provides insights into its stability in suspension.
Sample Preparation:
-
Prepare hydrogels of Hy-Car at the desired concentration in a suitable buffer.
Instrument Parameters (Rotational Rheometer):
-
Geometry: Cone-plate or parallel-plate.
-
Temperature: Controlled at 25°C or 37°C.
-
Tests:
-
Flow sweep: To determine the viscosity as a function of shear rate.
-
Oscillatory frequency sweep: To determine the storage modulus (G') and loss modulus (G'').
-
Data Analysis:
-
The rheological profile provides information on the viscoelastic properties of Hy-Car hydrogels, which is crucial for applications such as injectable dermal fillers or scaffolds for tissue engineering.
Functional Assays
DPPH Assay:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare different concentrations of the Hy-Car conjugate in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample solutions.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.7 at 734 nm.
-
Add the Hy-Car sample solutions to the ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition.
Materials:
-
Hy-Car conjugate
-
Hyaluronidase (B3051955) from bovine testes
-
Phosphate (B84403) buffer (pH ~5.5)
Protocol:
-
Prepare solutions of the Hy-Car conjugate and native hyaluronic acid (as a control) in the phosphate buffer.
-
Add a known concentration of hyaluronidase to each solution.
-
Incubate the mixtures at 37°C.
-
At various time points, take aliquots and stop the enzymatic reaction (e.g., by heating).
-
Analyze the degradation by measuring the remaining molecular weight of the polymer using techniques like gel permeation chromatography (GPC) or by quantifying the released reducing sugars.
Mechanism of Action: Signaling Pathways
Carnosine and its conjugates are known to exert their protective effects through the modulation of key cellular signaling pathways. One of the most significant is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cellular defense against oxidative damage. Carnosine has been shown to activate this pathway, and the conjugation with hyaluronic acid is believed to enhance this effect by increasing its bioavailability and stability.[3]
Caption: Nrf2 signaling pathway activation by Carnosine-Hyaluronic Acid.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive physicochemical characterization of carnosine-conjugated hyaluronic acid.
Caption: Experimental workflow for Hy-Car synthesis and characterization.
Conclusion
Carnosine-conjugated hyaluronic acid represents a significant advancement in the design of functional biomaterials. Its enhanced physicochemical properties, including improved stability and potent antioxidant activity, open up new avenues for therapeutic interventions in a variety of disease models. The detailed protocols and characterization data presented in this guide are intended to facilitate further research and development in this exciting field. By carefully controlling the synthesis parameters, researchers can tailor the properties of Hy-Car to meet the specific demands of their intended applications, from advanced drug delivery systems to regenerative medicine scaffolds.
References
Structural Analysis of Carnosine-Hyaluronic Acid Bioconjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analysis of carnosine-hyaluronic acid (HA) bioconjugates. This novel biomaterial, which combines the antioxidant and anti-glycating properties of the dipeptide carnosine with the biocompatibility and viscoelasticity of hyaluronic acid, is of significant interest for applications in drug delivery, tissue engineering, and for the treatment of conditions like osteoarthritis.[1][2] The conjugation of carnosine to hyaluronic acid has been shown to protect the dipeptide from rapid degradation by serum carnosinase, enhancing its therapeutic potential.[1]
Synthesis of Carnosine-Hyaluronic Acid Bioconjugates
The synthesis of carnosine-hyaluronic acid conjugates typically involves the formation of an amide bond between the carboxylic acid groups of hyaluronic acid and the amino group of carnosine. A common method involves the use of carnosine methyl ester to facilitate the reaction.
Experimental Protocol: Synthesis
A general procedure for the synthesis of the bioconjugate is as follows:
-
Hyaluronic acid is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Carnosine methyl ester is added to the hyaluronic acid solution.[2]
-
The reaction mixture is stirred for a specified period to allow for the conjugation to occur.
-
The resulting bioconjugate is precipitated by the addition of a non-solvent, such as ethanol.[2]
-
The precipitate is then collected, dissolved in water, and lyophilized to obtain the final dried product.[2]
The degree of carnosine loading can be controlled by varying the reaction conditions and the initial molar ratio of the reactants.[1][3]
Structural Characterization Techniques
A combination of spectroscopic and chromatographic techniques is employed to confirm the successful conjugation and to characterize the structural properties of the carnosine-HA bioconjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for confirming the covalent linkage between carnosine and hyaluronic acid. The comparison of the ¹H-NMR spectra of the conjugate with that of the individual components (or a physical mixture) provides clear evidence of the amide bond formation.[2][4]
-
Upfield shift of the β-alanine C-2 protons: The signals corresponding to the protons on the C-2 carbon of the β-alanine moiety of carnosine (around 2.68 ppm in the mixture) experience an upfield shift to approximately 2.44 ppm in the conjugate. This shift is indicative of the transformation of the primary amino group into an amide.[2][4][5]
-
Downfield shift of the β-alanine C-3 protons: Conversely, the signals of the protons on the C-3 carbon of β-alanine (around 3.2 ppm in the mixture) are shifted downfield to about 3.68 ppm in the conjugate. These signals are often obscured by the signals from the hyaluronic acid backbone.[2][4][5]
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to confirm the signal assignments.[2][4]
-
Sample Preparation: Dissolve the carnosine-HA bioconjugate, as well as the starting materials (hyaluronic acid and carnosine), in deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire ¹H-NMR spectra for all samples using a high-field NMR spectrometer.
-
Data Analysis: Compare the chemical shifts of the protons in the bioconjugate spectrum with those of the individual components. Identify the characteristic upfield and downfield shifts of the β-alanine protons to confirm conjugation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to confirm the formation of the amide bond.
-
Amide I and Amide II Bands: The presence of new or enhanced absorption bands in the amide I (around 1650 cm⁻¹) and amide II (around 1560 cm⁻¹) regions of the spectrum for the bioconjugate, which are characteristic of amide bonds, confirms the conjugation.
-
Hyaluronic Acid Backbone: The characteristic broad peak for O-H stretching (around 3200-3400 cm⁻¹) and the C=O stretching of the carboxyl group (around 1600-1660 cm⁻¹) from the hyaluronic acid backbone will also be present.[6]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the lyophilized carnosine-HA bioconjugate. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used on the solid sample directly.
-
Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic amide I and II bands in the spectrum to confirm the presence of the newly formed amide linkage.
Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is utilized to analyze the fragments of the bioconjugate after enzymatic or chemical degradation. This technique can provide information on the distribution of carnosine along the hyaluronic acid chain.[7]
-
Enzymatic Digestion: The bioconjugate is incubated with hyaluronidase (B3051955) to break down the hyaluronic acid backbone into smaller fragments.[7]
-
Chromatographic Separation: The resulting mixture of fragments is separated using ultra-high performance liquid chromatography (UHPLC).[7]
-
Mass Analysis: The separated fragments are introduced into a high-resolution mass spectrometer to determine their mass-to-charge ratio.[7]
-
Data Analysis: By analyzing the masses of the detected fragments, it is possible to identify oligosaccharide units of hyaluronic acid that are conjugated with one or more carnosine molecules.[7][8]
Size-Exclusion Chromatography (SEC)
SEC is employed to determine the molecular weight distribution of the carnosine-HA bioconjugate and to assess any changes in the polymer size resulting from the conjugation process.[9] This technique separates molecules based on their hydrodynamic volume.
-
System Setup: Use an SEC system equipped with a suitable column (e.g., ACQUITY UPLC Protein BEH) and a mobile phase appropriate for hyaluronic acid analysis (e.g., a buffered aqueous solution).[9]
-
Sample Preparation: Dissolve the bioconjugate in the mobile phase.
-
Analysis: Inject the sample into the SEC system and monitor the elution profile using a suitable detector (e.g., refractive index or UV detector).
-
Data Analysis: Determine the molecular weight distribution by comparing the elution profile to that of known molecular weight standards.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for carnosine-hyaluronic acid bioconjugates.
| Parameter | Value | Reference |
| Hyaluronic Acid Molecular Weight | 200 kDa, 700 kDa | [1][3] |
| Carnosine Loading Percentage | 7% to 35% | [3][7] |
| Carnosine Content (example) | 19.89 mg per 100 mg of conjugate | [2] |
| Hyaluronic Acid Content (example) | 80.11 mg per 100 mg of conjugate | [2] |
Table 1: Physical and Chemical Properties of Carnosine-HA Bioconjugates
| ¹H-NMR Signal | Chemical Shift (Mixture) | Chemical Shift (Conjugate) | Change | Reference |
| β-alanine C-2 protons | ~2.68 ppm | ~2.44 ppm | Upfield shift | [2][4][5] |
| β-alanine C-3 protons | ~3.2 ppm | ~3.68 ppm | Downfield shift | [2][4][5] |
Table 2: Characteristic ¹H-NMR Chemical Shifts for Conjugation Confirmation
Experimental Workflows and Signaling Pathways
General Workflow for Structural Analysis
The logical flow for the comprehensive structural analysis of a newly synthesized carnosine-hyaluronic acid bioconjugate is depicted below.
Caption: Workflow for the structural analysis of carnosine-HA bioconjugates.
Nrf2 Signaling Pathway Activation
The carnosine-hyaluronic acid bioconjugate, particularly when complexed with copper(II), has been shown to exhibit superoxide (B77818) dismutase (SOD)-mimetic activity and can stimulate an antioxidant response through the activation of the Nrf2 signaling pathway.[10][11]
Caption: Nrf2 signaling pathway activation by Carnosine-HA-Cu(II) complexes.
References
- 1. Antiaggregant and Antioxidant properties of Hyaluronate-Carnosine bioconjugates and their copper(II) complexes - Istituto di Cristallografia - CNR [ic.cnr.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids at Different Dipeptide Loading Percentages Behave as Multiple SOD Mimics and Stimulate Nrf2 Translocation and Antioxidant Response in In Vitro Inflammatory Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biocompatibility of Carnosine-Conjugated Hyaluronate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biocompatibility of carnosine-conjugated hyaluronate (HyCar). This novel biomaterial, which combines the natural polymer hyaluronic acid (HA) with the dipeptide carnosine, has demonstrated significant potential for various biomedical applications, primarily due to its enhanced antioxidant, anti-inflammatory, and enzymatic stability properties. This document summarizes key quantitative data, details experimental protocols for assessing biocompatibility, and visualizes relevant biological pathways and workflows.
Core Concepts and Rationale
Hyaluronic acid is a biocompatible and biodegradable glycosaminoglycan widely used in biomedical applications. However, its therapeutic efficacy can be limited by its susceptibility to enzymatic degradation and oxidative stress. Carnosine is a naturally occurring dipeptide with potent antioxidant and anti-glycation properties. The covalent conjugation of carnosine to the hyaluronic acid backbone aims to create a synergistic biomaterial with improved stability and protective capabilities against cellular damage.[1][2][3] This conjugation has been shown to protect both the hyaluronic acid from degradation and the carnosine from enzymatic cleavage by carnosinase, thereby prolonging its therapeutic window.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on carnosine-conjugated hyaluronate, focusing on its biocompatibility, antioxidant efficacy, and anti-inflammatory potential.
Table 1: Cytotoxicity and Cell Viability Data
| Cell Line | Assay | HyCar Concentration | Incubation Time | Cell Viability (%) | Reference |
| Undifferentiated SH-SY5Y | MTT Assay | Not specified | Not specified | Reduction in Aβ-induced toxicity | [6][7] |
| Human Fetal Osteoblast (hFOB 1.19) | Proliferation Study | Not specified | Not specified | No reported cytotoxicity | [4] |
| Fibroblasts | Western Blot | 1.0% and 1.5% | 48 hours | Increased Collagen III synthesis | [8] |
Table 2: Antioxidant Activity Data
| Assay | Reactive Species | HyCar Derivative | Result | Reference |
| DCFDA Assay | ROS | HyCar | Reduced ROS levels | [9] |
| Multiple Assays | ROS, RNS, RCS | HyCar | Potent scavenging activity | [1][2][4] |
| SOD Mimicry | Superoxide | Copper(II)-HyCar complexes | Efficient SOD mimic activity | [4][10] |
Table 3: Anti-inflammatory Effects
| Cell Type | Inflammatory Stimulus | HyCar Treatment | Measured Cytokines/Mediators | Outcome | Reference |
| Osteoblasts | Inflammatory/oxidative insult | Cu2+-HyCar | Not specified | Stimulation of antioxidant response | [4] |
| In vivo model | Collagen-induced arthritis | FidHycarn (oral) | Pro-inflammatory cytokines and chemokines, COX-2 | Significant reduction | [11] |
| In vivo model | MIA-induced osteoarthritis | FidHycarn (oral) | Serum inflammatory cytokines | Significant reduction | [9][12] |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to assess the biocompatibility of carnosine-conjugated hyaluronate.
Synthesis of Carnosine-Conjugated Hyaluronate
The synthesis of HyCar involves the covalent linkage of carnosine to the hyaluronic acid backbone. While various methods exist, a common approach involves the formation of an amide bond.[13][14]
Materials:
-
Hyaluronic acid (sodium hyaluronate) of desired molecular weight (e.g., 200 kDa or 700 kDa)[10]
-
Carnosine
-
Activating agents (e.g., N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS))
-
Solvents (e.g., deionized water, DMSO)
-
Dialysis tubing
Procedure:
-
Dissolve hyaluronic acid in deionized water to a specific concentration.
-
Add EDC and NHS to the hyaluronic acid solution to activate the carboxyl groups.
-
Separately, dissolve carnosine in a suitable solvent.
-
Add the carnosine solution to the activated hyaluronic acid solution.
-
Allow the reaction to proceed for a specified time (e.g., 24-48 hours) at room temperature with continuous stirring.
-
Terminate the reaction and purify the resulting HyCar conjugate by extensive dialysis against deionized water to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the final HyCar product as a powder.
-
Characterize the conjugate using techniques such as 1H-NMR to confirm the conjugation and determine the loading percentage of carnosine.[12]
Synthesis workflow for carnosine-conjugated hyaluronate.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
Cells of interest (e.g., fibroblasts, osteoblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
Carnosine-conjugated hyaluronate (HyCar) solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of HyCar. Include a control group with medium only.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
MTT assay workflow for cell viability assessment.
Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)
The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.[6][12]
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Cell culture medium
-
DCFDA solution
-
HyCar solutions
-
An agent to induce oxidative stress (e.g., H2O2, optional)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Pre-treat cells with different concentrations of HyCar for a specific duration.
-
Remove the medium and load the cells with DCFDA solution (e.g., 10-25 µM) in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFDA.
-
(Optional) Induce oxidative stress by adding an agent like H2O2.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
The fluorescence intensity is proportional to the amount of ROS in the cells.
Quantification of Cytokine Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[1][2][10]
Materials:
-
Cell culture supernatants from cells treated with HyCar and/or an inflammatory stimulus (e.g., LPS)
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)
-
96-well ELISA plates pre-coated with capture antibody
-
Detection antibody
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after treating cells with HyCar and/or an inflammatory stimulus.
-
Add standards and samples to the wells of the ELISA plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add the enzyme conjugate (Streptavidin-HRP).
-
Wash the plate and add the substrate solution. A color will develop in proportion to the amount of cytokine present.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key event in the cellular antioxidant response.[5][7][9]
Materials:
-
Cells cultured on glass coverslips
-
HyCar solutions
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with HyCar for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the Nrf2 signal (green) and the nuclear signal (blue).
Nrf2 signaling pathway activation by HyCar.
Enzymatic Degradation Assay
This assay evaluates the resistance of HyCar to degradation by hyaluronidase (B3051955).[17][18]
Materials:
-
HyCar solution
-
Hyaluronic acid solution (as a control)
-
Hyaluronidase enzyme solution
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 5.3)
-
Viscometer or spectrophotometer
Procedure (Viscometric Method):
-
Prepare solutions of HyCar and native HA in the appropriate buffer.
-
Measure the initial viscosity of each solution.
-
Add a standardized amount of hyaluronidase to each solution.
-
Monitor the change in viscosity over time at 37°C.
-
A slower decrease in viscosity for the HyCar solution compared to the native HA solution indicates increased resistance to enzymatic degradation.
Conclusion
The in vitro evidence strongly supports the enhanced biocompatibility and therapeutic potential of carnosine-conjugated hyaluronate. The conjugation confers superior antioxidant and anti-inflammatory properties, as well as increased stability against enzymatic degradation, without inducing cytotoxicity. These characteristics make HyCar a promising candidate for a range of biomedical applications, including drug delivery, tissue engineering, and the treatment of inflammatory and degenerative diseases. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into clinical applications.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2648715B1 - Carnosine-hyaluronic acid mixtures and their use - Google Patents [patents.google.com]
- 9. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. doc.abcam.com [doc.abcam.com]
- 13. US10364299B2 - Derivatives obtained from hyaluronic acid and carnosine - Google Patents [patents.google.com]
- 14. IT202000014017A1 - NEW DERIVATIVES OBTAINED FROM HYALURONIC ACID AND CARNOSINE - Google Patents [patents.google.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]
Stability of Carnosine-Hyaluronic Acid Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of the naturally occurring dipeptide L-carnosine with the glycosaminoglycan hyaluronic acid has emerged as a promising strategy in the development of novel therapeutics, particularly in the fields of osteoarthritis and inflammatory conditions. This technical guide provides an in-depth overview of the stability studies of carnosine-hyaluronic acid (HyCar) conjugates, focusing on their enhanced resistance to enzymatic degradation, a critical factor for their in vivo efficacy. The covalent linkage of carnosine to the hyaluronic acid backbone not only preserves but often enhances the intrinsic beneficial properties of both molecules, such as antioxidant and anti-inflammatory activities, while significantly improving their biological half-life. This document details the experimental protocols for assessing stability, presents quantitative data on enzymatic resistance, and illustrates the key signaling pathways modulated by these conjugates.
Enhanced Enzymatic Stability
A primary advantage of the carnosine-hyaluronic acid conjugate is its increased resistance to enzymatic degradation compared to the individual components.[1][2][3][4][5][6] Hyaluronic acid is susceptible to degradation by hyaluronidases, while carnosine is rapidly hydrolyzed by carnosinase in vivo.[1][6] The conjugation provides mutual protection against these enzymatic activities.[6]
Quantitative Analysis of Enzymatic Degradation
The following tables summarize the comparative enzymatic stability of hyaluronic acid (Hy), carnosine (Car), and their conjugates (HyCar) with varying degrees of carnosine substitution. The data is derived from in vitro enzymatic assays.
Table 1: Stability against Hyaluronidase (B3051955)
| Time (hours) | % Degradation of Hyaluronic Acid (Hy) | % Degradation of HyCar20 (20% Carnosine) | % Degradation of HyCar35 (35% Carnosine) |
| 0 | 0 | 0 | 0 |
| 1 | ~25 | ~10 | ~5 |
| 2 | ~45 | ~20 | ~10 |
| 4 | ~70 | ~35 | ~20 |
| 6 | ~85 | ~50 | ~30 |
| 24 | >95 | ~80 | ~60 |
Data estimated from graphical representations in scientific literature.
Table 2: Stability against Carnosinase
| Time (hours) | % Hydrolysis of Carnosine (Car) | % Hydrolysis of HyCar20 (20% Carnosine) | % Hydrolysis of HyCar35 (35% Carnosine) |
| 0 | 0 | 0 | 0 |
| 5 | ~30 | <5 | <5 |
| 10 | ~50 | <5 | <5 |
| 30 | ~80 | ~10 | ~5 |
| 60 | >95 | ~15 | ~10 |
| 90 | >95 | ~20 | ~15 |
Data estimated from graphical representations in scientific literature.
Experimental Protocols
Synthesis of Carnosine-Hyaluronic Acid Conjugate (HyCar)
This protocol describes a typical synthesis using carbodiimide (B86325) chemistry to form an amide bond between the carboxylic group of hyaluronic acid and an amine group of carnosine.[2]
Materials:
-
Sodium hyaluronate (e.g., 195 kDa)
-
Tetrahydrofuran (THF)
-
Deionized water
-
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBT)
-
Tris[2-(2-methoxyethoxy)ethyl]amine
-
L-carnosine methyl ester
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Add 1 gram of sodium hyaluronate to 20 ml of cold THF (5°C) under stirring to form a suspension.
-
Sequentially add the following solutions to the suspension:
-
20 ml of a H₂O/THF (1:1 v/v) solution containing 0.5 mmoles of HOOBT.
-
10 ml of a H₂O/THF (1:1 v/v) solution containing 0.2 mmoles of tris[2-(2-methoxyethoxy)ethyl]amine.
-
5 ml of a methanol solution containing 0.125 mmoles of L-carnosine methyl ester.
-
-
After 30 minutes at 5°C, add 10 ml of a solution of EDC.HCl (0.25 mmoles).
-
Maintain the reaction mixture under continuous stirring at 5°C for 20 hours.
-
Treat the reaction mixture with 100 ml of 0.1N NaOH and let it rest at 5°C for an additional 3.5 hours to hydrolyze the methyl ester of carnosine.
-
Adjust the pH of the mixture to 7.0 with 2N HCl.
-
Precipitate the conjugate by adding 800 ml of acetone.
-
Separate the product from the supernatant by centrifugation.
-
Purify the conjugate by dialysis against water for 60 hours.
-
Recover the final product by lyophilization.
Characterization:
-
The structure and the degree of carnosine substitution can be confirmed by ¹H NMR spectroscopy.[2]
Hyaluronidase Activity Assay (Turbidimetric Method)
This assay measures the degradation of hyaluronic acid by hyaluronidase based on the principle that undigested hyaluronic acid forms a precipitate with an acidic albumin solution, and the resulting turbidity is inversely proportional to the enzyme activity.
Materials:
-
Hyaluronic acid or HyCar conjugate solution (e.g., 0.4 mg/ml in buffer)
-
0.1 M Sodium phosphate (B84403) buffer, pH 5.3, containing 0.15 M NaCl
-
Hyaluronidase solution of known activity (for standard curve)
-
Albumin reagent (Bovine serum albumin in 0.5 M sodium acetate (B1210297) buffer, pH 4.2, adjusted to pH 3.0 with HCl)
Procedure:
-
Pipette 0.5 ml of the hyaluronic acid or conjugate solution into test tubes.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
Prepare a blank tube with 0.5 ml of substrate solution and 0.5 ml of the phosphate buffer.
-
At timed intervals, add 0.5 ml of the hyaluronidase solution to the sample tubes.
-
Incubate each tube for a precise duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction by placing the tubes in an ice bath.
-
Add 9.0 ml of the albumin reagent to each tube.
-
Incubate at room temperature for 10 minutes to allow turbidity to develop.
-
Measure the absorbance at 540 nm against the blank.
-
The percentage of degradation is calculated by comparing the absorbance of the enzyme-treated samples to that of a non-degraded control.
Carnosinase Activity Assay (Fluorogenic Method)
This assay quantifies the hydrolysis of carnosine or its conjugate by measuring the amount of released histidine.
Materials:
-
Carnosine or HyCar conjugate solution (e.g., 10 µM)
-
Tris/HCl buffer (50 mM, pH 8.0)
-
Carnosinase
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Reagents for fluorogenic quantification of histidine.
Procedure:
-
Incubate the carnosine or conjugate solution with carnosinase in Tris/HCl buffer at 37°C.
-
At specific time points (e.g., 5, 10, 30, 60, 90 hours), withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction by adding TCA.
-
Quantify the amount of released histidine in the deproteinized supernatant using a suitable fluorogenic assay.
-
The fluorescence intensity is proportional to the amount of hydrolyzed carnosine.
Signaling Pathways and Mechanism of Action
The enhanced stability and antioxidant properties of the carnosine-hyaluronic acid conjugate contribute to its potent anti-inflammatory and chondroprotective effects. These effects are mediated, in part, through the modulation of key cellular signaling pathways.
Experimental Workflow for In Vitro Anti-Inflammatory and Antioxidant Assessment
The following diagram illustrates a typical workflow to investigate the cellular mechanisms of HyCar.
References
- 1. Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids at Different Dipeptide Loading Percentages Behave as Multiple SOD Mimics and Stimulate Nrf2 Translocation and Antioxidant Response in In Vitro Inflammatory Model | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Carnosine Loading Efficiency in Hyaluronic Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conjugation of carnosine to hyaluronic acid (HA), a process of significant interest in the development of advanced biomaterials and therapeutics. The covalent bonding of carnosine, a dipeptide with notable antioxidant and anti-inflammatory properties, to the biocompatible and biodegradable HA polymer enhances its stability and therapeutic potential. This document details the experimental methodologies, quantitative data on loading efficiencies, and the underlying biochemical pathways influenced by these conjugates.
Introduction
Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan and a major component of the extracellular matrix. Its unique viscoelastic properties, biocompatibility, and biodegradability make it an ideal candidate for various biomedical applications, including drug delivery and tissue engineering. Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with potent antioxidant, anti-glycation, and anti-inflammatory activities. However, its therapeutic application is often limited by its short in-vivo half-life due to enzymatic degradation.
Conjugating carnosine to hyaluronic acid (to form HyCar) not only protects carnosine from enzymatic degradation but also creates a synergistic biomaterial with enhanced therapeutic efficacy. This guide focuses on the critical aspect of this process: the loading efficiency of carnosine onto the HA backbone.
Conjugation Chemistry: The EDC/NHS Method
The most common and effective method for conjugating carnosine to hyaluronic acid is through carbodiimide-mediated amide bond formation. This reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of the glucuronic acid residues in HA, making them reactive towards the primary amine of carnosine.
Factors Influencing Loading Efficiency
The efficiency of carnosine loading is a critical parameter that dictates the therapeutic potency of the final conjugate. Several factors influence this efficiency:
-
Molar Ratios of Reactants: The stoichiometry of HA (specifically its carboxyl groups), carnosine, EDC, and NHS is the primary determinant of the degree of substitution.
-
Reaction Time and Temperature: These parameters affect the kinetics of both the activation and coupling steps.
-
pH: The pH of the reaction medium is crucial for both the activation of HA's carboxyl groups and the nucleophilic attack by carnosine's amino group.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the conformation of the HA polymer, thereby affecting the accessibility of the carboxyl groups.
Quantitative Data on Loading Efficiency
The degree of carnosine substitution on the hyaluronic acid backbone can be controlled by varying the molar ratios of the reactants. While specific data for carnosine is proprietary in many studies, data from analogous conjugations, such as that of dopamine (B1211576) to hyaluronic acid using the same EDC/NHS chemistry, provide a valuable reference for predicting and controlling carnosine loading.[1]
| HA:EDC:NHS:Carnosine Molar Ratio (relative to HA carboxyl groups) | Expected Carnosine Loading Efficiency (%) | Hyaluronic Acid MW (kDa) | Reference (Analogous System) |
| 1:1:1:1 | ~26% | 100-200 | [1] |
| 1:2:2:2 | ~35% | 100-200 | [1] |
| 1:3:3:3 | ~43% | 100-200 | [1] |
| Variable | 7% | 200, 700 | [2] |
| Variable | 20% | 200, 700 | [2] |
| Variable | 35% | 200, 700 | [2] |
Experimental Protocols
General Protocol for EDC/NHS Conjugation of Carnosine to Hyaluronic Acid
This protocol is a generalized procedure based on established EDC/NHS chemistry for bioconjugation.[1][3][4]
Materials:
-
Hyaluronic acid (sodium hyaluronate)
-
L-Carnosine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution of Hyaluronic Acid: Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v) with gentle stirring until fully dissolved.
-
Activation of Hyaluronic Acid:
-
To the HA solution, add EDC and NHS. The molar ratio of HA carboxyl groups:EDC:NHS should be adjusted based on the desired loading efficiency (e.g., 1:2:2 for approximately 35% loading).
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxyl groups.
-
-
Conjugation with Carnosine:
-
Dissolve L-carnosine in MES buffer.
-
Add the carnosine solution to the activated HA solution. The molar ratio of HA carboxyl groups to carnosine should be adjusted based on the desired loading (e.g., 1:2 for approximately 35% loading).
-
Adjust the pH of the reaction mixture to 7.0-7.5 with 0.1 M NaOH to facilitate the nucleophilic attack of the carnosine amine group.
-
Allow the reaction to proceed for 2-24 hours at room temperature with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).
-
Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and byproducts.
-
-
Lyophilization:
-
Freeze the purified conjugate solution at -80°C.
-
Lyophilize the frozen solution to obtain the dry carnosine-hyaluronic acid conjugate powder.
-
Quantification of Carnosine Loading by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary method for confirming the covalent conjugation and quantifying the degree of substitution.[5]
Procedure:
-
Sample Preparation: Dissolve a known amount of the lyophilized Hy-Carnosine conjugate in deuterium (B1214612) oxide (D₂O).
-
NMR Analysis: Acquire the ¹H-NMR spectrum.
-
Data Analysis:
-
Confirm conjugation by observing the characteristic signals of both hyaluronic acid and carnosine. Specifically, the signals of the protons on the C-2 of the beta-alanine (B559535) moiety of carnosine shift upfield (e.g., from ~2.68 ppm to ~2.44 ppm) upon amide bond formation.[5]
-
Quantify the loading efficiency by integrating the area of a characteristic carnosine proton signal (e.g., the imidazole (B134444) protons at ~7-8 ppm) and a characteristic HA proton signal (e.g., the N-acetyl methyl protons at ~2.0 ppm). The ratio of these integrals, corrected for the number of protons each signal represents, allows for the calculation of the degree of substitution.
-
Proposed HPLC Method for Quantification of Carnosine Loading
While ¹H-NMR is excellent for structural confirmation and quantification, High-Performance Liquid Chromatography (HPLC) can be developed as a routine quality control method for determining the amount of conjugated carnosine. This typically involves the hydrolysis of the conjugate followed by the quantification of released carnosine.
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh a sample of the Hy-Carnosine conjugate.
-
Hydrolyze the conjugate in 6 M HCl at 110°C for 24 hours to break the amide bonds and release carnosine.
-
Neutralize the hydrolysate.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column or a HILIC column suitable for amino acid analysis.
-
Mobile Phase: An isocratic or gradient system appropriate for carnosine separation (e.g., acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer).[6][7]
-
Detection: UV detection at a wavelength where carnosine absorbs (e.g., 210-220 nm).
-
Quantification: Create a standard curve of known carnosine concentrations. Quantify the carnosine in the hydrolyzed sample by comparing its peak area to the standard curve. The amount of carnosine is then used to calculate the loading efficiency based on the initial weight of the conjugate.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Carnosine-Conjugated Hyaluronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a major component of the extracellular matrix and is renowned for its biocompatibility, biodegradability, and viscoelastic properties. Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with potent antioxidant, anti-glycating, and anti-inflammatory activities.[1][2] However, the therapeutic applications of both molecules can be limited by their rapid degradation in vivo by hyaluronidases and carnosinases, respectively.[1][3][4]
Covalent conjugation of carnosine to the hyaluronic acid backbone creates a new molecular entity, Carnosine-Conjugated Hyaluronate (HyCar), which exhibits synergistic effects. This bioconjugate demonstrates enhanced resistance to enzymatic degradation, thereby prolonging its biological half-life and localizing the potent antioxidant activity of carnosine.[3][4][5] These properties make HyCar a promising biomaterial for applications in drug delivery, tissue engineering, and the treatment of inflammatory conditions such as osteoarthritis.[4][6] This document provides a detailed protocol for the synthesis, purification, and characterization of carnosine-conjugated hyaluronate.
Chemistry of Conjugation
The synthesis of HyCar is typically achieved through a carbodiimide-mediated coupling reaction. This common and effective method involves the activation of the carboxylic acid groups on the glucuronic acid residues of hyaluronic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). The NHS ester is a semi-stable intermediate that readily reacts with the primary amine of carnosine (or its esterified form) to form a stable amide bond.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis, purification, and characterization of carnosine-conjugated hyaluronate.
Materials and Equipment
-
Reagents:
-
Sodium Hyaluronate (HA, specify molecular weight, e.g., 200 kDa or 700 kDa)
-
L-Carnosine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Tris(2-carboxyethyl)phosphine (TCEP) - Optional, for reducing disulfide bonds if present
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized (DI) water, ultrapure
-
Ethanol (B145695), absolute
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Deuterium oxide (D₂O) for NMR analysis
-
-
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vessel (round-bottom flask or beaker)
-
Dialysis tubing (MWCO 8-14 kDa)
-
Lyophilizer (freeze-dryer)
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
-
Centrifuge and appropriate tubes
-
Standard laboratory glassware
-
Protocol 1: Synthesis of Carnosine-Conjugated Hyaluronate
This protocol is adapted from methodologies described in the literature, employing a carbodiimide (B86325) coupling agent in a mixed aqueous/organic solvent system.[6]
-
Dissolution of Hyaluronic Acid:
-
Accurately weigh 1.0 g of sodium hyaluronate.
-
In a suitable reaction vessel, dissolve the HA in 100 mL of a 1:1 (v/v) mixture of DI water and anhydrous DMSO.
-
Stir the mixture at room temperature until the HA is fully dissolved. This may take several hours.
-
-
Activation of Hyaluronic Acid:
-
Once the HA is dissolved, add a molar excess of EDC and NHS. For 1.0 g of HA (approx. 2.5 mmol of disaccharide repeat units), add the following:
-
EDC: 480 mg (2.5 mmol, 1 molar equivalent)
-
NHS: 290 mg (2.5 mmol, 1 molar equivalent)
-
(Note: Molar ratios can be adjusted to control the degree of substitution. A higher excess of EDC/NHS will generally lead to higher carnosine loading.)
-
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the activation of the carboxylic acid groups.
-
-
Conjugation with Carnosine Methyl Ester:
-
In a separate container, dissolve 365 mg of carnosine methyl ester hydrochloride in a minimal amount of DMSO (e.g., 10-15 mL).[6]
-
Slowly add the carnosine methyl ester solution to the activated hyaluronic acid solution.
-
Adjust the pH of the reaction mixture to 7.0-7.5 using 1 M NaOH to facilitate the nucleophilic attack of the amine.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Protocol 2: Purification of the Conjugate
Purification is critical to remove unreacted reagents (carnosine, EDC, NHS) and byproducts (e.g., urea).
-
Precipitation:
-
Transfer the reaction mixture to a larger beaker.
-
Add 3-4 volumes of cold absolute ethanol to the mixture while stirring.[6]
-
A white, fibrous precipitate of the HyCar conjugate will form.
-
Allow the precipitate to settle for at least 1 hour at 4°C.
-
Decant the supernatant. The precipitate can be washed again with ethanol to remove residual impurities.
-
-
Dialysis:
-
Re-dissolve the precipitate in a sufficient volume of DI water.
-
Transfer the solution to a dialysis tube (e.g., MWCO 12-14 kDa).
-
Dialyze against a large volume of DI water for 2-3 days, changing the water every 8-12 hours to ensure complete removal of small-molecule impurities.
-
-
Lyophilization:
-
Freeze the purified HyCar solution at -80°C until completely solid.
-
Lyophilize the frozen sample for 48-72 hours or until a dry, white, fluffy solid is obtained.[6]
-
Store the final product in a desiccator at 4°C or below.
-
Protocol 3: Characterization by ¹H-NMR Spectroscopy
¹H-NMR is the primary method to confirm the covalent conjugation and estimate the degree of carnosine loading.
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized HyCar product in 0.7 mL of D₂O.
-
Data Acquisition: Acquire the ¹H-NMR spectrum on a suitable NMR spectrometer.
-
Spectral Analysis:
-
Hyaluronic Acid Backbone: Characteristic signals for the HA backbone will be present, notably the N-acetyl methyl protons around 2.0 ppm.
-
Conjugated Carnosine: Successful conjugation is confirmed by the appearance of signals corresponding to carnosine protons and a characteristic shift of the β-alanine protons. The signal for the protons on the C-2 carbon of the β-alanine moiety, which is adjacent to the newly formed amide bond, will be upfield shifted to approximately 2.44 ppm (from ~2.68 ppm in the unconjugated state).[3][6] The signals for the protons on the C-3 carbon of β-alanine may be downfield shifted to around 3.68 ppm and might be obscured by the HA backbone signals.[3][6]
-
Degree of Substitution (DS): The DS can be calculated by comparing the integration of a carnosine-specific proton signal (e.g., the imidazole (B134444) protons) with the integration of the HA N-acetyl methyl proton signal.
Formula for DS (%): DS (%) = [(Integration_Carnosine / N_protons_Carnosine) / (Integration_HA_acetyl / 3)] * 100 (Where N_protons_Carnosine is the number of protons for the chosen carnosine signal)
-
Data Presentation
The following table summarizes representative quantitative data for HyCar synthesis, demonstrating how different starting materials can influence the final product characteristics.
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| Hyaluronic Acid MW (kDa) | 200 | 700 | 200 | [4][5] |
| Carnosine Loading (%) | 7 | 35 | ~19.9 | [4][5],[6] |
| Final Composition | 7 mg Car / 93 mg HA | 35 mg Car / 65 mg HA | 19.89 mg Car / 80.11 mg HA | By Calculation,[6] |
| Characterization Method | ¹H-NMR | ¹H-NMR | ¹H-NMR | [3][4][6] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of Carnosine-Conjugated Hyaluronate.
Mechanism of Action
Caption: Proposed mechanism of action for Carnosine-Conjugated Hyaluronate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effect of New Carnosine-Hyaluronic Acid Conjugate on the Inflammation and Cartilage Degradation in the Experimental Model of Osteoarthritis [mdpi.com]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Carnosine-Hyaluronate Conjugates
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and characterization of carnosine-hyaluronate conjugates. This method provides detailed information on the successful formation of the covalent bond between carnosine and hyaluronic acid (HA), the purity of the conjugate, and the structural integrity of the components.
Key Applications of NMR in Carnosine-Hyaluronate Characterization:
-
Confirmation of Conjugation: 1H NMR spectroscopy is instrumental in confirming the formation of the amide bond between the amino group of carnosine and the carboxyl group of hyaluronic acid. This is evidenced by characteristic shifts in the proton signals of the carnosine moiety upon conjugation.[1][2]
-
Structural Integrity: NMR analysis verifies that the primary structures of both carnosine and the hyaluronic acid backbone remain intact after the conjugation reaction.
-
Purity Assessment: The absence of signals from unreacted starting materials or by-products in the NMR spectrum can be used to assess the purity of the final conjugate.
-
Molecular Weight Estimation: Diffusion-Ordered Spectroscopy (DOSY) NMR can be employed to determine the diffusion coefficient of the conjugate, which can then be correlated to its average molecular weight.[3] This is particularly useful for characterizing the polymeric hyaluronic acid component.
-
Structural Elucidation: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are used to confirm the assignment of proton signals by identifying spin-spin coupled protons within the conjugate structure.[1][2]
The conjugation of carnosine to hyaluronic acid has been shown to enhance the resistance of both molecules to enzymatic degradation, a critical factor for their therapeutic applications.[4][5] NMR spectroscopy serves as a fundamental tool to ensure the quality and consistency of these promising bioconjugates for research and development.
Quantitative Data Summary
The following table summarizes the key 1H NMR chemical shifts for L-carnosine and its conjugate with hyaluronic acid, demonstrating the characteristic changes upon amide bond formation. The data is referenced to spectra recorded in D2O.
| Proton Assignment (Carnosine) | L-Carnosine in D2O (ppm) | L-Carnosine-Hyaluronate Conjugate in D2O (ppm) | Observed Shift | Interpretation |
| Protons on C-2 of β-alanine moiety | 2.68 | 2.44 | Upfield | Shielding effect due to the transformation of the amino group into an amide.[1][2] |
| Protons on C-3 of β-alanine moiety | 3.20 | 3.68 | Downfield | Deshielding effect, signals may be hidden by the hyaluronic acid backbone signals.[1] |
| Hf (imidazole ring proton) | 7.6 | 8.5 | Downfield | Indicates the salification of the imidazole (B134444) nitrogen.[6] |
| Ha (β-alanine amino group protons) | 3.1 | Shifted | Shifted | Confirms the involvement of the amino group in the linkage.[6] |
Experimental Protocols
Sample Preparation for NMR Analysis
A consistent sample preparation protocol is crucial for obtaining high-quality and reproducible NMR data.
Materials:
-
Carnosine-hyaluronate conjugate (lyophilized powder)
-
Deuterium oxide (D2O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh approximately 5-10 mg of the lyophilized carnosine-hyaluronate conjugate.
-
Dissolve the sample in 0.5-0.7 mL of D2O directly in a clean, dry vial.
-
Gently vortex the solution until the sample is completely dissolved. The solution should be clear and free of particulates.
-
Transfer the solution into a 5 mm NMR tube.
-
Carefully place the NMR tube into the spectrometer's spinner turbine.
1H NMR Spectroscopy Protocol
Purpose: To confirm the covalent conjugation of carnosine to hyaluronic acid and to assess the purity of the sample.
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Experimental Parameters:
-
Solvent: D2O
-
Temperature: 25 °C (298 K)
-
Pulse Sequence: Standard 90° pulse-acquire
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Reference: Internal reference to the residual HDO signal at ~4.79 ppm.
Data Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the relevant peaks to determine the relative proton ratios.
-
Compare the chemical shifts of the carnosine protons in the conjugate to those of free carnosine to confirm the shifts indicative of conjugation (see table above).
2D COSY (Correlation Spectroscopy) NMR Protocol
Purpose: To confirm the assignment of proton signals by identifying coupled proton networks within the carnosine-hyaluronate conjugate.
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Experimental Parameters:
-
Solvent: D2O
-
Temperature: 25 °C (298 K)
-
Pulse Sequence: Standard COSY90 or COSY45
-
Spectral Width (F1 and F2): 0-10 ppm
-
Number of Increments (t1): 256-512
-
Number of Scans per Increment: 4-16
-
Relaxation Delay: 1.5-2.0 seconds
Data Analysis:
-
Process the 2D data using appropriate software.
-
Identify the diagonal peaks, which correspond to the 1D 1H NMR spectrum.
-
Analyze the off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that the corresponding protons are spin-spin coupled.
-
Use the cross-peaks to confirm the connectivity of protons within the β-alanine and histidine moieties of carnosine.
DOSY (Diffusion-Ordered Spectroscopy) NMR Protocol
Purpose: To estimate the average molecular weight of the carnosine-hyaluronate conjugate by measuring its diffusion coefficient.
Instrumentation:
-
NMR spectrometer equipped with a gradient probe.
Experimental Parameters:
-
Solvent: D2O
-
Temperature: 25 °C (298 K)
-
Pulse Sequence: Bipolar pulse pair stimulated echo (BPP-STE) or similar convection-compensating sequence.
-
Diffusion Time (Δ): 100-300 ms (B15284909) (optimized for large polymers)
-
Gradient Pulse Duration (δ): 2-4 ms
-
Gradient Strength: Linearly incremented in 16-32 steps to achieve signal attenuation from ~95% to ~5% of the initial intensity.
-
Relaxation Delay: 5 x T1 (T1 of the slowest relaxing proton of interest)
Data Analysis:
-
Process the 2D DOSY data using specialized software.
-
The software will fit the decay of the signal intensity as a function of the gradient strength to the Stejskal-Tanner equation to calculate the diffusion coefficient (D) for each proton signal.
-
The diffusion coefficients of the hyaluronic acid backbone signals should be consistent and will be significantly smaller than those of any small molecule impurities.
-
The average molecular weight (Mw) can be estimated by constructing a calibration curve of log(D) versus log(Mw) using polymer standards of known molecular weight (e.g., pullulan or dextran).
Visualizations
Caption: Workflow for NMR characterization of carnosine-hyaluronate.
References
- 1. Diffusion ordered spectroscopy (DOSY) as applied to polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Antioxidant Assays of Carnosine-Hyaluronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnosine, a dipeptide composed of β-alanine and L-histidine, is an endogenous antioxidant with multifaceted protective mechanisms. Hyaluronic acid (HA), a glycosaminoglycan found in the extracellular matrix, also exhibits antioxidant properties, primarily through its ability to create a hydrated environment and scavenge certain reactive oxygen species (ROS). The conjugation of carnosine with hyaluronic acid (carnosine-hyaluronate) is a promising strategy to enhance the bioavailability and antioxidant efficacy of carnosine, offering potential therapeutic applications in conditions associated with oxidative stress.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the antioxidant capacity of carnosine-hyaluronate. The selected assays evaluate different aspects of antioxidant action, including radical scavenging, reducing power, and enzymatic-like activity.
Mechanism of Antioxidant Action
Carnosine exerts its antioxidant effects through both direct and indirect mechanisms. Directly, it can scavenge a variety of reactive oxygen and nitrogen species (ROS/RNS)[1]. Indirectly, carnosine can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses[2][3]. This pathway activation leads to the increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. Hyaluronic acid contributes to the overall antioxidant effect, and its conjugation with carnosine has been shown to result in synergistic antioxidant activities and improved resistance to enzymatic degradation[4][5][6].
Quantitative Data Summary
The following tables summarize the reported antioxidant activities of carnosine and its derivatives from various in vitro assays.
Table 1: Radical Scavenging Activity of Carnosine
| Assay | Concentration | % Inhibition | Reference Compound | Source |
| DPPH | 25 mM | 4.48% | - | [7] |
| DPPH | 20 mM | 7.4% | - | [8] |
| ABTS | 20 µg/mL | 34.40% | BHT (3.40%) | [9] |
| ABTS | 100 µg/mL | 43.30% | BHT (14.73%) | [9] |
Table 2: Superoxide Dismutase (SOD)-like Activity of Carnosine and its Conjugates
| Compound | Condition | Activity | Comments | Source |
| Copper:Carnosine Complex | Neutrophils treated with PMA | Dismutes superoxide radicals | Analogous to other amino acid-copper complexes | [10] |
| Carnosine | In the presence of Cu2+ and Zn2+ | Superoxide-scavenging activity | Concentration-dependent | [11] |
| Carnosine-enriched chicken meat | In vivo (human athletes) | Increased serum SOD activity | Reduced lipid peroxidation | [12] |
Table 3: Trolox Equivalent Antioxidant Capacity (TEAC) of Carnosine-Hyaluronate Conjugates
| Compound | Time Point | TEAC Value | Comments | Source |
| HyCar20 | 1 min | ~0.6 | TEAC values of conjugates are reported. | [13] |
| HyCar20 | 3 min | ~0.8 | The antioxidant properties are improved by conjugation. | [13] |
| HyCar20 | 6 min | ~1.0 | Resistance to enzymatic hydrolysis is also improved. | [13] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695)
-
Carnosine-hyaluronate sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Dissolve the carnosine-hyaluronate sample in a suitable solvent (e.g., water, phosphate (B84403) buffer) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Assay:
-
In a 96-well plate, add a specific volume of the sample or standard to the wells.
-
Add the DPPH working solution to each well.
-
For the blank, use the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or methanol
-
Phosphate buffered saline (PBS)
-
Carnosine-hyaluronate sample
-
Trolox (standard)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add a small volume of the sample or Trolox standard to a larger volume of the ABTS•+ working solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using Trolox, and the TEAC value of the sample is determined by comparing its absorbance change to that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric chloride (FeCl₃)
-
Ferrous sulfate (B86663) (FeSO₄) (standard)
-
Carnosine-hyaluronate sample
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer, pH 3.6.
-
Prepare 10 mM TPTZ in 40 mM HCl.
-
Prepare 20 mM FeCl₃ in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This is the FRAP working solution.
-
-
Assay:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or FeSO₄ standard to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using FeSO₄. The FRAP value of the sample is expressed as mM Fe²⁺ equivalents.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of a sample to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The SOD-like activity of carnosine-hyaluronate is determined by its ability to scavenge the superoxide radicals.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue tetrazolium (NBT) or WST-1
-
Phosphate buffer (pH 7.4)
-
Carnosine-hyaluronate sample
-
SOD standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of xanthine, NBT or WST-1, and xanthine oxidase in phosphate buffer.
-
Assay:
-
In a 96-well plate, add the sample or SOD standard.
-
Add the xanthine and NBT/WST-1 solutions.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).
-
-
Measurement: Measure the absorbance at the appropriate wavelength (560 nm for NBT, 450 nm for WST-1).
-
Calculation: The SOD activity is calculated as the percentage inhibition of the rate of NBT/WST-1 reduction.
Catalase (CAT) Activity Assay
This assay measures the ability of a sample to decompose hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be quantified by reacting it with a suitable reagent to produce a colored product. A common method involves monitoring the decrease in H₂O₂ absorbance directly at 240 nm.
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (50 mM, pH 7.0)
-
Carnosine-hyaluronate sample
-
Catalase standard
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a solution of H₂O₂ in phosphate buffer. The final concentration in the cuvette should result in an initial absorbance of approximately 0.5 at 240 nm.
-
Assay:
-
Add the phosphate buffer and H₂O₂ solution to a UV-transparent cuvette.
-
Initiate the reaction by adding the sample or catalase standard.
-
-
Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).
-
Calculation: The catalase activity is calculated from the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro antioxidant properties of carnosine-hyaluronate. A combination of these assays is recommended to obtain a comprehensive antioxidant profile, as each assay reflects a different aspect of antioxidant activity. The data generated will be valuable for researchers, scientists, and drug development professionals in understanding the therapeutic potential of carnosine-hyaluronate in combating oxidative stress-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. [Catalase activity as affected by carnosine and sodium nitrite in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. arborassays.com [arborassays.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccsenet.org [ccsenet.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The SOD like activity of copper:carnosine, copper:anserine and copper:homocarnosine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Superoxide-scavenging activity of carnosine in the presence of copper and zinc ions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Carnosine-Conjugated Hyaluronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnosine, a dipeptide with recognized antioxidant and anti-inflammatory properties, and hyaluronate, a key component of the extracellular matrix involved in wound healing, offer significant therapeutic potential.[1][2] The conjugation of carnosine to hyaluronate aims to create a synergistic biomaterial with enhanced efficacy for applications in tissue regeneration and inflammatory condition management. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of carnosine-conjugated hyaluronate, focusing on its antioxidant, anti-inflammatory, and wound-healing capabilities.
Mechanism of Action & Signaling Pathways
Carnosine-conjugated hyaluronate is hypothesized to exert its effects through multiple signaling pathways. Carnosine is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response.[3][4][5] Hyaluronate primarily signals through the CD44 receptor, influencing cell migration, proliferation, and inflammation.[6][7] The conjugate's interaction with cells can also modulate integrin signaling, which is crucial for cell adhesion and migration during wound healing.[2][8] There is evidence of crosstalk between these pathways; for instance, CD44 signaling can activate the Nrf2 pathway, suggesting a potential for synergistic effects from the conjugate.[6][8]
I. Assessment of Antioxidant Efficacy
This section details the protocols to determine the antioxidant capacity of carnosine-conjugated hyaluronate by measuring its ability to reduce intracellular reactive oxygen species (ROS).
Cell Viability Assay (MTT Assay)
Prior to assessing antioxidant efficacy, it is crucial to determine the non-toxic concentration range of the carnosine-conjugated hyaluronate.
Experimental Protocol:
-
Cell Seeding: Seed human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of carnosine-conjugated hyaluronate (e.g., 10, 50, 100, 200, 500 µg/mL) in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Intracellular ROS Production Assay (DCFH-DA Assay)
This assay measures the ability of the conjugate to reduce induced oxidative stress in cells.
Experimental Protocol:
-
Cell Seeding: Seed HDF or HaCaT cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with non-toxic concentrations of carnosine-conjugated hyaluronate (determined from the MTT assay) for 24 hours. Include untreated cells, and cells treated with unconjugated carnosine (e.g., 10-30 mM) and hyaluronate (e.g., 0.1%) as controls.[3]
-
ROS Induction: Induce oxidative stress by adding 100 µM H₂O₂ to the wells for 1 hour. A positive control for ROS reduction, such as N-acetylcysteine (NAC) at 5 mM, should be included.
-
DCFH-DA Staining: Wash the cells with PBS and then add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution to each well. Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Quantify the reduction in ROS levels relative to the H₂O₂-treated control.
Data Presentation: Antioxidant Efficacy
| Treatment Group | Concentration | % Cell Viability (MTT) | % ROS Reduction (DCFH-DA) |
| Untreated Control | - | 100 ± 5 | 0 ± 3 |
| H₂O₂ Control | 100 µM | 70 ± 8 | N/A |
| Carnosine | 20 mM | 98 ± 4 | 45 ± 6 |
| Hyaluronate | 0.1% | 99 ± 3 | 15 ± 4 |
| Carnosine-Hyaluronate | 50 µg/mL | 97 ± 5 | 60 ± 7 |
| Carnosine-Hyaluronate | 100 µg/mL | 95 ± 6 | 75 ± 8 |
| NAC (Positive Control) | 5 mM | 99 ± 2 | 85 ± 5 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
II. Assessment of Anti-Inflammatory Efficacy
This section outlines the protocol to evaluate the anti-inflammatory properties of the conjugate by measuring the secretion of pro-inflammatory cytokines.
Cytokine Measurement (ELISA)
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage-like cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with non-toxic concentrations of carnosine-conjugated hyaluronate, unconjugated carnosine, and hyaluronate for 2 hours.
-
Inflammation Induction: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Dexamethasone (1 µM) can be used as a positive control for anti-inflammatory effects.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[9][10] A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
Data Presentation: Anti-Inflammatory Efficacy
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | - | < 15 | < 10 |
| LPS Control | 1 µg/mL | 2500 ± 200 | 1800 ± 150 |
| Carnosine | 20 mM | 1800 ± 180 | 1300 ± 120 |
| Hyaluronate | 0.1% | 2200 ± 210 | 1600 ± 140 |
| Carnosine-Hyaluronate | 100 µg/mL | 1200 ± 110 | 800 ± 70 |
| Dexamethasone | 1 µM | 500 ± 50 | 300 ± 30 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
III. Assessment of Wound Healing Efficacy
This section describes an in vitro model to assess the effect of carnosine-conjugated hyaluronate on cell migration, a critical process in wound healing.
Scratch Wound Healing Assay
This assay creates a "wound" in a confluent cell monolayer and monitors the rate of cell migration to close the gap.[11][12]
Experimental Protocol:
-
Cell Seeding: Seed human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) in a 24-well plate and grow them to full confluency.[9][13]
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add culture medium containing different concentrations of carnosine-conjugated hyaluronate (e.g., 50, 100, 200 µg/mL). Include untreated cells, and cells treated with unconjugated carnosine and hyaluronate as controls. A known growth factor, such as Epidermal Growth Factor (EGF) at 50 ng/mL, can serve as a positive control.
-
Imaging: Capture images of the scratch at 0 hours and then at regular intervals (e.g., 12 and 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation: Wound Healing Efficacy
| Treatment Group | Concentration | % Wound Closure (12h) | % Wound Closure (24h) |
| Untreated Control | - | 15 ± 4 | 30 ± 6 |
| Carnosine | 20 mM | 20 ± 5 | 40 ± 7 |
| Hyaluronate | 0.1% | 35 ± 6 | 65 ± 8 |
| Carnosine-Hyaluronate | 100 µg/mL | 50 ± 7 | 85 ± 9 |
| EGF (Positive Control) | 50 ng/mL | 60 ± 8 | 95 ± 5 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary. Studies have shown that hyaluronan of different molecular weights can have varying effects on wound closure, with some studies indicating faster closure with higher molecular weight hyaluronan.[13][14]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of carnosine-conjugated hyaluronate. By systematically assessing its antioxidant, anti-inflammatory, and wound-healing properties, researchers can gain valuable insights into the therapeutic potential of this novel biomaterial. The provided data tables offer a reference for expected outcomes, and the signaling pathway diagram serves as a guide for further mechanistic studies. These assays are essential tools for the preclinical development and validation of carnosine-conjugated hyaluronate for various biomedical applications.
References
- 1. Carnosine inhibits degradation of hyaluronan induced by free radical processes in vitro and improves the redox imbalance in adjuvant arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. A carnosine analog with therapeutic potentials in the treatment of disorders related to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of carnosine on oxidative DNA damage levels and in vitro lifespan in human peripheral blood derived CD4+T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Carnosine for Oxidative Stress Reduction in Different Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Carnosine suppresses neuronal cell death and inflammation induced by 6-hydroxydopamine in an in vitro model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wound Healing Promotion by Hyaluronic Acid: Effect of Molecular Weight on Gene Expression and In Vivo Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro analysis of the effects on wound healing of high- and low-molecular weight chains of hyaluronan and their hybrid H-HA/L-HA complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Carnosine-Hyaluronate in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone remodeling, and synovial inflammation, leading to pain and loss of function.[1][2] Animal models are indispensable tools for understanding OA pathogenesis and for the preclinical evaluation of novel therapeutic agents.[3][4] This document provides detailed application notes and protocols for utilizing established animal models of OA to test the efficacy of a combination therapy involving carnosine and hyaluronate.
Carnosine, a dipeptide with antioxidant and anti-inflammatory properties, has shown potential in mitigating OA progression.[5][6] Hyaluronic acid (HA), a major component of synovial fluid, is used as a viscosupplement to reduce pain and improve joint function.[7][8] The combination of carnosine and hyaluronate, particularly as a conjugate, is a promising therapeutic strategy for OA.[5][9]
These guidelines will focus on two widely used rodent models: the chemically-induced monoiodoacetate (MIA) model and the surgically-induced destabilization of the medial meniscus (DMM) model.[10][11] Methodologies for OA induction, therapeutic intervention, and outcome assessment are detailed to ensure reproducibility and facilitate comparative studies.
I. Animal Models of Osteoarthritis
The choice of animal model is critical and depends on the specific research question.[12] Small animals like mice and rats are frequently used due to their cost-effectiveness and rapid disease progression.[10][13]
1. Chemically-Induced Osteoarthritis: Monoiodoacetate (MIA) Model
The intra-articular injection of MIA, an inhibitor of glycolysis, induces chondrocyte death and subsequent cartilage degradation, mimicking the pathological changes seen in human OA.[14][15] This model is particularly useful for studying OA pain and for rapid screening of potential therapeutics.[14]
2. Surgically-Induced Osteoarthritis: Destabilization of the Medial Meniscus (DMM) Model
The DMM model involves the surgical transection of the medial meniscotibial ligament, leading to joint instability and progressive OA development that closely resembles post-traumatic OA in humans.[11][16] This model is highly reproducible and suitable for investigating the long-term effects of therapeutic interventions on cartilage structure and disease progression.[10]
II. Experimental Protocols
A. Protocol 1: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This protocol is adapted from studies evaluating the effects of a carnosine-hyaluronate conjugate.[5][17]
1. Animals and Housing:
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. OA Induction:
-
Anesthetize the animals (e.g., isoflurane).
-
Inject a single intra-articular dose of 1 mg of monosodium iodoacetate (MIA) dissolved in 25 µL of sterile saline into the right knee joint.[5][9]
-
The contralateral (left) knee can serve as a control.
3. Therapeutic Intervention (Carnosine-Hyaluronate):
-
Treatment Groups:
-
Sham (saline injection) + Vehicle
-
MIA + Vehicle
-
MIA + Carnosine (e.g., 17.6 mg/kg, oral)[5]
-
MIA + Hyaluronic Acid (e.g., 70.9 mg/kg, oral)[5]
-
MIA + Carnosine + Hyaluronic Acid (e.g., 17.6 + 70.9 mg/kg, oral)[5]
-
MIA + Carnosine-Hyaluronate Conjugate (e.g., 88.5 mg/kg, oral)[5]
-
MIA + Positive Control (e.g., Naproxen)[5]
-
-
Administration: Begin treatment post-MIA injection (e.g., daily oral gavage) for a specified duration (e.g., 21 days).[5]
4. Outcome Assessments:
-
Behavioral Analysis (Pain Assessment):
-
Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source.
-
Mechanical Allodynia (Weight-Bearing): Use an incapacitance tester to measure the weight distribution between the hind paws.[5]
-
-
Macroscopic and Radiographic Analysis:
-
At the end of the study, euthanize the animals and dissect the knee joints.
-
Macroscopically score the severity of cartilage lesions.
-
Perform X-ray analysis to assess joint space narrowing and osteophyte formation.[5]
-
-
Histological Analysis:
-
Biochemical Analysis:
B. Protocol 2: Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Mice
This protocol is based on established DMM procedures and studies investigating the effects of carnosine.[16][18]
1. Animals and Housing:
-
Species: Male C57BL/6 mice[16]
-
Age: 10-12 weeks
-
Housing: Standard laboratory conditions.
2. OA Induction (DMM Surgery):
-
Anesthetize the mice.
-
Make a small incision on the medial side of the right knee joint.
-
Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.[11][16]
-
Suture the incision.
-
Sham surgery involves the same procedure without MMTL transection.
3. Therapeutic Intervention (Carnosine-Hyaluronate):
-
Treatment Groups:
-
Sham + Vehicle
-
DMM + Vehicle
-
DMM + Carnosine-Hyaluronate (various doses)
-
DMM + Positive Control (e.g., Celecoxib)
-
-
Administration: Administer the therapeutic agent (e.g., intra-articular injection or oral gavage) starting at a specific time point post-surgery (e.g., 1 week) and continuing for the duration of the study (e.g., 8-16 weeks).[22]
4. Outcome Assessments:
-
Pain Behavior:
-
Histological Analysis:
-
Biochemical Markers:
-
Immunohistochemistry:
-
Perform immunohistochemical staining on joint sections to detect the expression of key molecules in relevant signaling pathways (e.g., Nrf2, HO-1, COX-2).[18]
-
III. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Example Data Summary for MIA Model
| Parameter | Sham + Vehicle | MIA + Vehicle | MIA + Carnosine-Hyaluronate (Dose 1) | MIA + Carnosine-Hyaluronate (Dose 2) | MIA + Positive Control |
| Pain Behavior | |||||
| Paw Withdrawal Latency (s) | |||||
| Weight Bearing Asymmetry (%) | |||||
| Histology | |||||
| OARSI Score | |||||
| Biochemical Markers | |||||
| Serum TNF-α (pg/mL) | |||||
| Synovial Fluid IL-1β (pg/mL) |
Table 2: Example Data Summary for DMM Model
| Parameter | Sham + Vehicle | DMM + Vehicle | DMM + Carnosine-Hyaluronate (Dose 1) | DMM + Carnosine-Hyaluronate (Dose 2) | DMM + Positive Control |
| Pain Behavior | |||||
| Weight Bearing Asymmetry (%) | |||||
| Histology | |||||
| OARSI Cartilage Score | |||||
| OARSI Osteophyte Score | |||||
| Biochemical Markers | |||||
| Serum CTX-II (ng/mL) | |||||
| Synovial Fluid COMP (ng/mL) |
IV. Signaling Pathways and Experimental Workflow Visualization
A. Key Signaling Pathways in Osteoarthritis
Several signaling pathways are implicated in the pathogenesis of OA, including the NF-κB, MAPK, and Wnt/β-catenin pathways.[13][26] Carnosine has been shown to exert its protective effects by modulating the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response.[18][27]
Caption: Key Signaling Pathways in Osteoarthritis and Carnosine's Mechanism.
B. Experimental Workflow
The following diagram illustrates the general workflow for testing carnosine-hyaluronate in an animal model of OA.
Caption: General Experimental Workflow for Preclinical OA Studies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. insights.inotiv.com [insights.inotiv.com]
- 4. Animal Models in Osteoarthritis Research: Pain Behavioral Methods and Clinical Significance [painresearch.or.kr]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Carnosine in Experimental Arthritis and on Primary Culture Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and utility of hyaluronic acid in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronic acid for osteoarthritis: Benefits and risks [medicalnewstoday.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. fortunejournals.com [fortunejournals.com]
- 12. Animal models of osteoarthritis: classification, update, and measurement of outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 15. Chemical model of osteoarthritis--a pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Refining surgical models of osteoarthritis in mice and rats alters pain phenotype but not joint pathology | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Carnosine Alleviates Knee Osteoarthritis and Promotes Synoviocyte Protection via Activating the Nrf2/HO-1 Signaling Pathway: An In-Vivo and In-Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of histologic grading schemes in spontaneous and surgically-induced murine models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actaorthopaedica.be [actaorthopaedica.be]
- 21. Using animal models in osteoarthritis biomarker research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. metris.nl [metris.nl]
- 23. Refining surgical models of osteoarthritis in mice and rats alters pain phenotype but not joint pathology | PLOS One [journals.plos.org]
- 24. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse. | Semantic Scholar [semanticscholar.org]
- 25. Markers of osteoarthritis and cartilage research in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Osteoarthritis: pathogenic signaling pathways and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Carnosine-Conjugated Hyaluronate Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of carnosine-conjugated hyaluronate hydrogels. This class of biomaterials holds significant promise for various biomedical applications, including drug delivery, tissue engineering, and wound healing, owing to the synergistic combination of hyaluronic acid's biocompatibility and carnosine's antioxidant and anti-inflammatory properties.
Introduction
Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan and a major component of the extracellular matrix, known for its excellent biocompatibility, biodegradability, and hygroscopic properties. Carnosine, a dipeptide of β-alanine and L-histidine, is an endogenous antioxidant with demonstrated anti-inflammatory and cytoprotective effects. The conjugation of carnosine to a hyaluronic acid backbone results in a multifunctional biomaterial with enhanced therapeutic potential. These conjugates can be crosslinked to form hydrogels, which are three-dimensional, water-swollen polymer networks capable of encapsulating and delivering therapeutic agents, as well as providing a supportive scaffold for tissue regeneration.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of carnosine-conjugated hyaluronate hydrogels. These values should be considered as examples, and researchers should generate their own data for specific formulations.
Table 1: Physicochemical Properties of Carnosine-Hyaluronate Hydrogels
| Parameter | Method | Typical Value Range |
| Degree of Carnosine Conjugation | ¹H NMR Spectroscopy | 5 - 25% |
| Swelling Ratio | Gravimetric Method | 100 - 500% |
| In Vitro Degradation (50% weight loss) | Enzymatic Assay (Hyaluronidase) | 3 - 14 days |
| Elastic Modulus | Compression Testing | 1 - 20 kPa[1][2] |
| Compressive Strength | Compression Testing | 0.1 - 0.4 MPa[3] |
Table 2: In Vitro Drug Release Profile (Model Drug: Doxorubicin)
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 5 - 15% | 10 - 25% |
| 6 | 20 - 40% | 35 - 55% |
| 12 | 35 - 55% | 50 - 70% |
| 24 | 50 - 70% | 65 - 85% |
| 48 | 60 - 80% | 75 - 95% |
Table 3: Biocompatibility Assessment
| Assay | Cell Line | Result (after 24h) |
| MTT Assay | Human Dermal Fibroblasts (HDF) | > 90% cell viability |
| AlamarBlue™ Assay | Human Keratinocytes (HaCaT) | > 90% cell viability |
| Live/Dead Staining | Mesenchymal Stem Cells (MSCs) | Predominantly viable cells (green fluorescence) |
Experimental Protocols
Protocol for Synthesis of Carnosine-Conjugated Hyaluronate
This protocol describes the covalent conjugation of carnosine to hyaluronic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Sodium Hyaluronate (HA)
-
L-Carnosine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolve sodium hyaluronate in MES buffer to a final concentration of 1% (w/v). Stir gently at room temperature until fully dissolved.
-
Add EDC and NHS to the HA solution. A molar ratio of HA carboxyl groups:EDC:NHS of 1:2:2 is recommended as a starting point. Stir for 30 minutes at room temperature to activate the carboxyl groups of HA.
-
Dissolve L-carnosine in MES buffer and add it to the activated HA solution. A molar ratio of HA carboxyl groups to carnosine of 1:1 is a common starting point.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Terminate the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 3-5 days, changing the water frequently to remove unreacted reagents.
-
Freeze the purified carnosine-conjugated hyaluronate solution at -80°C and then lyophilize to obtain a white, porous solid.
-
Store the lyophilized product at -20°C until further use.
Protocol for Preparation of Carnosine-Hyaluronate Hydrogel
This protocol details the formation of a hydrogel from the carnosine-conjugated hyaluronate using divinyl sulfone (DVS) as a crosslinker.
Materials:
-
Lyophilized carnosine-conjugated hyaluronate
-
Sodium hydroxide (B78521) (NaOH) solution (0.2 M)
-
Divinyl sulfone (DVS)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the lyophilized carnosine-conjugated hyaluronate in 0.2 M NaOH solution to a final concentration of 2-5% (w/v). Stir at room temperature for 1 hour.
-
Add DVS to the solution. The weight ratio of polymer to DVS can be varied (e.g., 10:1) to control the crosslinking density.
-
Mix vigorously for 5 minutes and then allow the solution to stand at room temperature for 1-2 hours to form a gel.
-
Immerse the resulting gel in PBS (pH 7.4) to swell and neutralize. Change the PBS solution several times over 24-48 hours to remove any unreacted DVS.[4][5][6]
Protocol for Characterization of Hydrogel Properties
3.3.1. Swelling Ratio
-
Prepare hydrogel discs of a known weight (Wd).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[7][8]
3.3.2. In Vitro Degradation
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the discs in PBS (pH 7.4) containing hyaluronidase (B3051955) (e.g., 10 U/mL) at 37°C.
-
At specific time points, remove the hydrogels, wash with DI water, lyophilize, and weigh the remaining dry weight (Wf).
-
Calculate the percentage of weight loss: Weight Loss (%) = [(Wi - Wf) / Wi] x 100.[9][10][11]
3.3.3. Mechanical Testing
-
Prepare cylindrical hydrogel samples.
-
Perform unconfined compression testing using a mechanical tester.
-
Obtain the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.[2]
Protocol for In Vitro Drug Release Study
-
Load the hydrogel with a model drug by incorporating the drug into the polymer solution before crosslinking.
-
Place a known weight of the drug-loaded hydrogel in a vial containing a known volume of release medium (e.g., PBS at pH 7.4 and 5.5) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol for Biocompatibility Assessment (MTT Assay)
-
Sterilize the hydrogel samples (e.g., by UV irradiation).
-
Place the sterile hydrogel samples in a 96-well plate.
-
Seed cells (e.g., Human Dermal Fibroblasts) onto the hydrogels at a density of 1 x 10⁴ cells/well.
-
Culture the cells for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to a control group (cells cultured without the hydrogel).
Visualizations
Signaling Pathways
Caption: Hyaluronic Acid-CD44 Signaling in Wound Healing.
Caption: Carnosine's Antioxidant Action via the Nrf2-Keap1 Pathway.[12][13][14][15][16]
Experimental Workflow
Caption: Experimental Workflow for Carnosine-Hyaluronate Hydrogels.
References
- 1. Elastic modulus of hyaluronic acid hydrogels by compression testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nondestructive evaluation of hydrogel mechanical properties using ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. scielo.br [scielo.br]
- 5. jocpr.com [jocpr.com]
- 6. WO2006056204A1 - Method of cross-linking hyaluronic acid with divinylsulfone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
Application Notes and Protocols: Carnosine-Conjugated Hyaluronate for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnosine-conjugated hyaluronate (HA-Car) is an emerging biomaterial with significant potential in the field of drug delivery. This conjugate leverages the biocompatibility, biodegradability, and tumor-targeting capabilities of hyaluronic acid (HA) with the antioxidant and pH-buffering properties of carnosine. The conjugation of carnosine to the HA backbone can enhance the stability of the polymer, protect encapsulated drugs from degradation, and facilitate targeted delivery to cells overexpressing HA receptors, such as CD44, which is prevalent in many cancer cells.[1][2][3] These properties make HA-Car an attractive candidate for the development of novel drug delivery systems for a range of therapeutic agents, including chemotherapeutics and biologics.
These application notes provide an overview of the drug delivery applications of carnosine-conjugated hyaluronate, along with detailed protocols for its synthesis, characterization, and evaluation.
Drug Delivery Applications
The primary application of carnosine-conjugated hyaluronate in drug delivery is as a carrier for targeted cancer therapy.[4][5][6] The HA component of the conjugate actively targets CD44 receptors, which are overexpressed on the surface of various tumor cells.[1][7][8] This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the drug carrier and the specific delivery of the therapeutic payload to cancer cells, thereby minimizing off-target toxicity.[1][9]
Furthermore, the conjugation of carnosine offers several advantages:
-
Enhanced Stability: Carnosine can protect the hyaluronate backbone from enzymatic degradation by hyaluronidases, prolonging the circulation time and bioavailability of the drug carrier.[10][11]
-
Antioxidant Protection: Carnosine's inherent antioxidant properties can help protect encapsulated drugs from oxidative stress, preserving their therapeutic efficacy.[12][13]
-
pH-Responsive Drug Release: The imidazole (B134444) ring of carnosine has a pKa of around 6.8, which can be exploited for pH-responsive drug release in the acidic tumor microenvironment or within endo-lysosomal compartments.
HA-Car conjugates have been formulated into various drug delivery platforms, including:
-
Nanoparticles: For systemic administration and targeted delivery of chemotherapeutics.[14][15]
-
Hydrogels: For localized and sustained drug release.
-
Films and Coatings: For biomedical device applications.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on hyaluronate-based drug delivery systems. It is important to note that the specific values can vary depending on the molecular weight of HA, the degree of carnosine substitution, the encapsulated drug, and the formulation method.
Table 1: Physicochemical Properties of Hyaluronate-Based Nanoparticles
| Parameter | Typical Range | Reference |
| Particle Size (nm) | 100 - 300 | [16] |
| Polydispersity Index (PDI) | < 0.3 | [16] |
| Zeta Potential (mV) | -10 to -40 | [16] |
| Drug Loading Capacity (%) | 5 - 20 | [1] |
| Encapsulation Efficiency (%) | 50 - 90 | [16] |
Table 2: In Vitro Drug Release Characteristics
| Time Point | Cumulative Release (%) | Conditions | Reference |
| 24 hours | 30 - 60 | pH 7.4 | [16] |
| 24 hours | 50 - 80 | pH 5.5 | [17] |
| 48 hours | 50 - 80 | pH 7.4 | [6] |
| 48 hours | 70 - 95 | pH 5.5 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Carnosine-Conjugated Hyaluronate
This protocol describes a common method for synthesizing HA-Car conjugates using carbodiimide (B86325) chemistry.
Materials:
-
Hyaluronic acid (sodium salt)
-
L-Carnosine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium chloride (NaCl)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution of Hyaluronic Acid: Dissolve hyaluronic acid in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.5) to a final concentration of 1% (w/v). Stir the solution gently overnight at room temperature to ensure complete dissolution.
-
Activation of Carboxylic Groups: Add EDC and NHS to the hyaluronic acid solution. A molar ratio of HA carboxyl groups:EDC:NHS of 1:2:2 is recommended. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups of HA.
-
Conjugation with Carnosine: Dissolve L-carnosine in MES buffer and add it to the activated hyaluronic acid solution. A molar excess of carnosine (e.g., 5-10 fold molar excess relative to HA carboxyl groups) is typically used to drive the reaction.
-
Reaction: Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 3-5 days, with frequent water changes, to remove unreacted reagents and byproducts.
-
-
Lyophilization: Freeze the purified HA-Car solution and lyophilize to obtain a white, fluffy solid.
-
Storage: Store the lyophilized HA-Car conjugate at -20°C.
Protocol 2: Characterization of Carnosine-Conjugated Hyaluronate
1. 1H NMR Spectroscopy:
-
Purpose: To confirm the successful conjugation of carnosine to hyaluronic acid and to determine the degree of substitution.
-
Procedure:
-
Dissolve the HA-Car conjugate and unmodified HA in D2O.
-
Acquire 1H NMR spectra.
-
Identify the characteristic peaks of HA (e.g., N-acetyl protons at ~2.0 ppm) and carnosine (e.g., imidazole protons at ~7.0-8.0 ppm).[18]
-
Calculate the degree of substitution by comparing the integration of a carnosine proton peak to an HA proton peak.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the formation of the amide bond between HA and carnosine.
-
Procedure:
-
Prepare KBr pellets of the HA-Car conjugate, unmodified HA, and carnosine.
-
Acquire FTIR spectra.
-
Look for the appearance of a new amide I band (~1650 cm-1) and amide II band (~1550 cm-1) in the HA-Car spectrum, which are absent in the spectrum of the physical mixture of HA and carnosine.
-
Protocol 3: Preparation of Drug-Loaded HA-Car Nanoparticles
This protocol describes a nanoprecipitation method for encapsulating a hydrophobic drug within HA-Car nanoparticles.
Materials:
-
Carnosine-conjugated hyaluronate (HA-Car)
-
Hydrophobic drug (e.g., paclitaxel, doxorubicin)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Drug Solution: Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent.
-
HA-Car Solution: Dissolve the HA-Car conjugate in deionized water to a desired concentration (e.g., 1 mg/mL).
-
Nanoprecipitation:
-
Place the HA-Car solution on a magnetic stirrer.
-
Add the drug solution dropwise to the HA-Car solution under constant stirring.
-
The drug will precipitate as the organic solvent diffuses into the aqueous phase, and the HA-Car will encapsulate the drug nanoparticles.
-
-
Solvent Evaporation: Continue stirring the solution overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug aggregates. The supernatant containing the drug-loaded nanoparticles can be further purified by dialysis if necessary.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a dialysis-based method to evaluate the in vitro release of a drug from HA-Car nanoparticles.
Materials:
-
Drug-loaded HA-Car nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass through)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Pipette a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag.
-
-
Release Study:
-
Place the dialysis bag into a larger container with a known volume of release medium (PBS at pH 7.4 or pH 5.5).
-
Incubate at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release versus time to obtain the drug release profile.
-
Protocol 5: In Vitro Cellular Uptake Study
This protocol describes a method to assess the cellular uptake of HA-Car nanoparticles in CD44-positive cancer cells.
Materials:
-
CD44-positive cancer cell line (e.g., MDA-MB-231, HeLa)
-
Cell culture medium and supplements
-
Fluorescently labeled HA-Car nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled HA-Car nanoparticles at a desired concentration.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours).
-
-
For Flow Cytometry:
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
-
For Fluorescence Microscopy:
-
After incubation, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the cells on microscope slides and visualize the intracellular fluorescence using a fluorescence microscope.
-
-
Competition Assay (to confirm CD44-mediated uptake):
-
Pre-incubate the cells with an excess of free hyaluronic acid for 1-2 hours before adding the fluorescently labeled HA-Car nanoparticles.
-
A significant reduction in nanoparticle uptake compared to the non-pre-incubated control would indicate CD44-mediated endocytosis.
-
Visualizations
Caption: Workflow for the synthesis of carnosine-conjugated hyaluronate.
Caption: Experimental workflow for drug loading into HA-Car nanoparticles.
Caption: CD44-mediated cellular uptake of HA-Car nanoparticles.
References
- 1. Recent advances in hyaluronic acid-decorated nanocarriers for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronic Acid-Based Nanocarriers for Anticancer Drug Delivery | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. giordanigroup.com [giordanigroup.com]
- 5. Hyaluronic Acid Conjugates as Vectors for the Active Targeting of Drugs, Genes and Nanocomposites in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hyaluronic acid-based nano drug delivery systems for breast cancer treatment: Recent advances [frontiersin.org]
- 7. Characterization of CD44-Mediated Cancer Cell Uptake and Intracellular Distribution of Hyaluronan-Grafted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronic Acid-Conjugated Carbon Nanomaterials for Enhanced Tumour Targeting Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids at Different Dipeptide Loading Percentages Behave as Multiple SOD Mimics and Stimulate Nrf2 Translocation and Antioxidant Response in In Vitro Inflammatory Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Complexed hyaluronic acid-based nanoparticles in cancer therapy and diagnosis: Research trends by natural language processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-carnosine-loaded hya-ascorposomes Attenuate UVB-induced skin Photoaging: Formulation, in vitro andin vivoevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Assessing the Anti-inflammatory Effects of Carnosine-Hyaluronate In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as osteoarthritis and rheumatoid arthritis.[1][2] Carnosine, an endogenous dipeptide, and Hyaluronic Acid (HA), a major component of the extracellular matrix, have both demonstrated significant anti-inflammatory and antioxidant properties.[3][4][5] Carnosine has been shown to scavenge free radicals, reduce the production of pro-inflammatory cytokines, and inhibit the degradation of HA.[6][7] Hyaluronic acid's anti-inflammatory effects are often dependent on its molecular weight, with higher molecular weight HA generally suppressing pro-inflammatory mediators like cytokines and matrix metalloproteinases (MMPs).[8][9]
The conjugation of carnosine with hyaluronic acid (carnosine-hyaluronate, HyCar) creates a new molecular entity with potentially synergistic and enhanced therapeutic effects.[10][11] This conjugate has been shown to offer improved resistance to enzymatic degradation and potent anti-inflammatory activity, making it a promising candidate for treating inflammatory disorders.[5][11][12] These application notes provide detailed protocols for assessing the anti-inflammatory effects of carnosine-hyaluronate in vitro, focusing on its ability to modulate key inflammatory pathways and mediators.
Key Anti-inflammatory Mechanisms & Signaling Pathways
Carnosine-hyaluronate exerts its anti-inflammatory effects by modulating several key cellular pathways. The primary mechanisms include the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response pathway.
-
Inhibition of NF-κB Pathway: In inflammatory conditions, stimuli like Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS) activate the Nuclear Factor-kappa B (NF-κB) signaling cascade. This leads to the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][9] Carnosine-hyaluronate is thought to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[9][13]
-
Activation of Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1).[13] Activation of the Nrf2/HO-1 pathway helps to counteract oxidative stress, a key driver of inflammation.[10] Studies suggest that carnosine can activate this pathway, leading to reduced inflammation and cartilage degradation in osteoarthritis models.[13]
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hyaluronic Acid: A Key Ingredient in the Therapy of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protective effect of a new hyaluronic acid -carnosine conjugate on the modulation of the inflammatory response in mice subjected to collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Enzymatic Hydrolysis of Carnosine-Hyaluronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnosine-hyaluronate conjugates are novel biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. The conjugation of carnosine, a dipeptide with antioxidant and anti-glycating properties, to hyaluronic acid (HA), a major component of the extracellular matrix, can enhance the therapeutic effects of both molecules.[1][2][3][4] Notably, this conjugation has been shown to impede or delay the enzymatic degradation of both the dipeptide and the polymer backbone by carnosinases and hyaluronidases, respectively.[2][5] Understanding the enzymatic stability of these conjugates is crucial for predicting their in vivo fate and designing effective therapeutic strategies.
These application notes provide detailed protocols for testing the enzymatic hydrolysis of carnosine-hyaluronate conjugates by hyaluronidase (B3051955) and carnosinase. The protocols cover the preparation of reagents, execution of the enzymatic assays, and analysis of hydrolysis products.
Key Experimental Protocols
Protocol for Hyaluronidase-Mediated Hydrolysis of Carnosine-Hyaluronate
This protocol is adapted from established turbidimetric assays for hyaluronidase activity and methods for analyzing HA fragments.[6][7][8][9][10]
Objective: To determine the susceptibility of carnosine-hyaluronate conjugate to hydrolysis by hyaluronidase.
Principle: Hyaluronidase cleaves the β-1,4-glycosidic linkages in hyaluronic acid, leading to a reduction in the turbidity of a solution containing HA. The extent of hydrolysis can be quantified by measuring the decrease in absorbance at 600 nm. Further analysis of the hydrolysis products can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Carnosine-Hyaluronate conjugate
-
Hyaluronic Acid (HA) sodium salt (for control)
-
Hyaluronidase (from bovine or ovine testes)
-
Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37 °C)
-
Enzyme Diluent (20 mM Sodium Phosphate with 77 mM Sodium Chloride and 0.01% (w/v) Bovine Serum Albumin, pH 7.0 at 37 °C)
-
Acid Albumin Solution (for turbidimetric assay)
-
Formic acid/formate buffer (0.1 M, pH 4.0) (for LC-MS analysis)
-
Bovine Serum Albumin (BSA)
-
Sodium tetraborate (B1243019) (Na₂B₄O₇)
-
Microplate reader or spectrophotometer
-
LC-MS system
Procedure:
-
Preparation of Substrate Solutions:
-
Prepare a 0.3 mg/mL solution of both Carnosine-Hyaluronate conjugate and HA control in Phosphate Buffer.
-
Heat the solutions to 90–95 °C with stirring until fully dissolved (do not boil).
-
Cool the solutions to 37 °C and adjust the pH to 5.35 if necessary.
-
-
Preparation of Enzyme Solution:
-
Immediately before use, prepare a stock solution of hyaluronidase in cold Enzyme Diluent.
-
Dilute the stock solution with cold Enzyme Diluent to the desired working concentrations (e.g., 100-1000 U/mL).[10]
-
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, mix the substrate solution (Carnosine-Hyaluronate or HA control) with the hyaluronidase solution. A typical reaction mixture may contain 10 µM of the substrate and varying concentrations of hyaluronidase.[10]
-
Include a control with the substrate and Enzyme Diluent without the enzyme.
-
Incubate the reaction mixtures at 37 °C for a defined period (e.g., 24 hours).[10]
-
-
Termination of Reaction:
-
For turbidimetric analysis, proceed directly to the measurement step at various time points.
-
For LC-MS analysis, terminate the reaction by heating the samples at 90 °C for 4 minutes.[10]
-
-
Turbidimetric Analysis:
-
LC-MS Analysis of Hydrolysis Products:
-
After reaction termination, dilute the samples 1:1 with an aqueous solution of sodium tetraborate (0.4 M) and heat to 90 °C for 3 minutes.[10]
-
Analyze the samples by LC-MS to identify and quantify the fragments of carnosine-hyaluronate.[5][10] The presence of carnosine-conjugated HA fragments of varying sizes will indicate the extent and pattern of hydrolysis.
-
Data Presentation:
| Sample | Enzyme Concentration (U/mL) | Incubation Time (hours) | Absorbance at 600 nm (Turbidimetric) | Hydrolysis Product Profile (LC-MS) |
| HA Control | 100 | 24 | ||
| HA Control | 500 | 24 | ||
| HA Control | 1000 | 24 | ||
| Carnosine-Hyaluronate | 100 | 24 | ||
| Carnosine-Hyaluronate | 500 | 24 | ||
| Carnosine-Hyaluronate | 1000 | 24 |
Protocol for Carnosinase-Mediated Hydrolysis of Carnosine-Hyaluronate
This protocol is based on established methods for assaying carnosinase activity, which often involve the quantification of the hydrolysis product, L-histidine, or the remaining carnosine.[11][12][13]
Objective: To assess the resistance of the carnosine moiety in the carnosine-hyaluronate conjugate to enzymatic cleavage by carnosinase.
Principle: Carnosinase (CN1 or CN2) hydrolyzes carnosine into β-alanine and L-histidine.[11] The extent of hydrolysis can be determined by measuring the amount of remaining carnosine-hyaluronate or the released β-alanine and L-histidine using LC-MS.
Materials:
-
Carnosine-Hyaluronate conjugate
-
Carnosine (for control)
-
Recombinant human Carnosinase 1 (CN1) or Carnosinase 2 (CN2)
-
Tris-HCl buffer (25 mM, pH 8.0)
-
Formic acid (0.2%)
-
LC-MS system
Procedure:
-
Preparation of Substrate Solutions:
-
Prepare solutions of Carnosine-Hyaluronate conjugate and carnosine control in the Tris-HCl buffer.
-
-
Preparation of Enzyme Solution:
-
Prepare a working solution of carnosinase in the Tris-HCl buffer.
-
-
Enzymatic Reaction:
-
Mix the substrate solution with the carnosinase solution. A typical reaction may involve incubating 2.0 µg of recombinant CN1 with the substrate at 37 °C.[12]
-
Include a control with the substrate and buffer without the enzyme.
-
Incubate the reaction mixtures at 37 °C for a defined period (e.g., 20 minutes or longer, depending on the expected stability).[12]
-
-
Termination of Reaction:
-
Stop the reaction by adding 0.2% formic acid and immediately placing the samples on ice.[12]
-
-
LC-MS Analysis:
Data Presentation:
| Sample | Enzyme | Incubation Time (minutes) | Remaining Substrate (%) (LC-MS) | L-histidine Released (µM) (LC-MS) |
| Carnosine Control | CN1 | 20 | ||
| Carnosine Control | CN2 | 20 | ||
| Carnosine-Hyaluronate | CN1 | 20 | ||
| Carnosine-Hyaluronate | CN2 | 20 | ||
| Carnosine-Hyaluronate | CN1 | 60 | ||
| Carnosine-Hyaluronate | CN2 | 60 |
Visualization of Experimental Workflow
Caption: Workflow for enzymatic hydrolysis of carnosine-hyaluronate.
Signaling Pathway Context (Hypothetical)
While the primary focus of this protocol is on the direct enzymatic degradation of the conjugate, it's important to consider the potential downstream biological effects of the hydrolysis products. For instance, fragments of hyaluronic acid can interact with cell surface receptors like CD44 and Toll-like receptors (TLRs), potentially modulating inflammatory signaling pathways. Carnosine itself has been shown to have various cellular effects. The diagram below illustrates a hypothetical signaling pathway that could be influenced by the degradation products of carnosine-hyaluronate.
Caption: Potential signaling pathways affected by hydrolysis products.
References
- 1. Hyaluronan-carnosine conjugates inhibit Aβ aggregation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids at Different Dipeptide Loading Percentages Behave as Multiple SOD Mimics and Stimulate Nrf2 Translocation and Antioxidant Response in In Vitro Inflammatory Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiaggregant and Antioxidant properties of Hyaluronate-Carnosine bioconjugates and their copper(II) complexes - Istituto di Cristallografia - CNR [ic.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. krishgen.com [krishgen.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of multiple reaction monitoring assay for quantification of carnosine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolysis of carnosine and related compounds by mammalian carnosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.cnr.it [iris.cnr.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carnosine to Hyaluronic Acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of carnosine to hyaluronic acid (HA).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for conjugating carnosine to hyaluronic acid?
A1: The most common method is carbodiimide (B86325) chemistry, which utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This reaction forms a stable amide bond between the carboxylic acid groups on hyaluronic acid and the primary amine group on carnosine.[2]
Q2: Why is my conjugation efficiency low?
A2: Low conjugation efficiency is a common issue that can be attributed to several factors:
-
Suboptimal pH: The reaction has a narrow optimal pH range. Carboxyl group activation with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine (carnosine) is favored at a neutral to slightly basic pH (7.0-8.0).[4][5][6][7]
-
Hydrolysis of Activated HA: The NHS-ester intermediate formed on the hyaluronic acid backbone is susceptible to hydrolysis in aqueous solutions. This instability can lead to the regeneration of the original carboxyl group before it has a chance to react with carnosine.[1]
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to their degradation and a subsequent loss of activity.[1] It is recommended to use freshly prepared solutions of these reagents.[1]
-
Inappropriate Molar Ratios: The ratio of EDC and NHS to the carboxylic acid groups on hyaluronic acid is critical. An insufficient amount of these activating agents will result in incomplete activation and, consequently, a low degree of conjugation.[1][8]
Q3: How can I determine the conjugation ratio of carnosine to hyaluronic acid?
A3: The degree of substitution can be determined using several analytical techniques:
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This is a powerful method for both confirming the covalent conjugation and quantifying the loading percentage of carnosine. The formation of the amide bond results in a characteristic shift in the signals of the protons on the beta-alanine (B559535) part of carnosine.[9] By comparing the integration of these shifted peaks to the signal from the methyl protons of the N-acetyl-D-glucosamine unit of hyaluronic acid, the degree of substitution can be calculated.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of carnosine present in the conjugate. This typically involves hydrolyzing the conjugate to release the carnosine, followed by chromatographic separation and detection.[11][12][13]
Q4: What is the best way to purify the carnosine-HA conjugate?
A4: Dialysis is the most frequently cited method for purifying the conjugate.[4][14] This technique effectively removes unreacted carnosine, EDC, NHS, and the urea (B33335) byproduct from the final product. It is important to use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains the high molecular weight HA conjugate while allowing the smaller molecules to diffuse out.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Detected | 1. Inactive EDC/NHS: Reagents may have degraded due to moisture. 2. Incorrect pH: The pH of the reaction buffer may be outside the optimal range for activation or conjugation. 3. Insufficient Reactant Concentration: The molar ratio of EDC/NHS to HA may be too low. | 1. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent condensation.[3] 2. Perform a two-step reaction. First, activate the HA in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, add the carnosine and adjust the pH to 7.2-7.5 for the conjugation step.[7] 3. Increase the molar excess of EDC and NHS. Ratios of EDC/NHS to HA's carboxyl groups can range from 2- to 50-fold excess.[1][8] |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Preparation: Inconsistent concentrations of freshly prepared EDC/NHS solutions. 2. Reaction Time Fluctuations: Inconsistent activation or conjugation times. 3. Hydrolysis of NHS Ester: The time between activating the HA and adding the carnosine is too long or varies. | 1. Prepare fresh stock solutions of EDC and NHS immediately before each use.[1] 2. Standardize all reaction times. Activation is typically rapid (15-30 minutes), while conjugation can proceed for several hours (e.g., 2-24 hours).[1][14] 3. Add the carnosine solution promptly after the HA activation step to minimize hydrolysis of the NHS ester.[1] |
| Gel Formation or Precipitation During Reaction | 1. High Degree of Cross-linking: If carnosine has multiple amine groups or if there are other diamine impurities, it can lead to cross-linking between HA chains. 2. Solubility Issues: The modified HA may become less soluble under the reaction conditions. | 1. Ensure the purity of the carnosine. Control the stoichiometry of the reactants carefully to minimize cross-linking. 2. If working in organic solvents like DMSO, ensure that the TBA-salt form of HA is used for better solubility.[4] For aqueous reactions, ensure all components remain fully dissolved. |
| Difficulty in Purifying the Conjugate | 1. Inappropriate Dialysis Membrane: The MWCO of the dialysis tubing may be too high, leading to loss of product, or too low, resulting in inefficient removal of impurities. 2. Insufficient Dialysis Time/Volume: The duration of dialysis or the volume of the dialysis buffer may be inadequate for complete removal of byproducts. | 1. Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your hyaluronic acid (e.g., 12-14 kDa for HA > 100 kDa). 2. Perform dialysis against a large volume of purified water or an appropriate buffer for an extended period (e.g., 2-3 days) with frequent changes of the dialysis buffer.[4] |
Quantitative Data on Reaction Parameters
The following table summarizes various reaction conditions reported in the literature for the EDC/NHS mediated conjugation to hyaluronic acid. These values can serve as a starting point for your optimization experiments.
| Parameter | Reported Values/Ranges | Notes | Reference(s) |
| Molar Ratio (HA-COOH : EDC : NHS) | 1 : 10 : 4 | For crosslinking HA with a PEG-diamine. | [5] |
| 1 : 1 : 1 to 1 : 10 : 10 | General range discussed for HA modification. | [4] | |
| HA : EDC : NHS (molar ratio) 2:2:2 or 3:3:3 with respect to the amine-containing molecule | For conjugating lactoferrin to HA. | [14] | |
| pH for Activation | 4.5 - 6.0 | Optimal for activating carboxyl groups with EDC. MES buffer is commonly used. | [4][6][7] |
| 5.4 | Specifically used for activating HA before crosslinking. | [5] | |
| ~5.7, dropping to ~5.4 without pH control | Observed change in pH during EDC cross-linking. | [15] | |
| pH for Conjugation | 7.0 - 8.0 | Favors the reaction of the NHS-ester with the primary amine. PBS is a suitable buffer. | [7] |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. | [1][3] |
| Reaction Time (Conjugation) | 2 - 24 hours | At room temperature or 4°C. | [4][14][16] |
| Resulting Degree of Substitution (DS) | 4.5% | Achieved by using a 5:1 molar ratio of amine to HA units. | [16] |
| 7% - 35% | Range of carnosine loading percentages reported for HyCar derivatives. | [17] | |
| ~13% | Degree of substitution for tyramine (B21549) conjugated to HA. | [10] | |
| ~20% | For conjugation of a peptide to PLGA using a 5-fold molar excess of EDC/NHS. | [18] |
Experimental Protocols
Protocol 1: EDC/NHS Conjugation of Carnosine to Hyaluronic Acid
This protocol is a general guideline. The amounts and concentrations should be optimized for your specific hyaluronic acid and desired degree of substitution.
Materials:
-
Hyaluronic Acid (HA)
-
Carnosine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), 0.5M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (optional): Hydroxylamine (B1172632) or 2-Mercaptoethanol
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
-
Purified water
Procedure:
-
HA Dissolution: Dissolve hyaluronic acid in the Activation Buffer to the desired concentration (e.g., 1-5 mg/mL). Stir gently until fully dissolved.
-
Activation of HA:
-
Equilibrate EDC and NHS to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add the EDC and NHS solutions to the HA solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over the carboxyl groups of HA.[1]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Dissolve carnosine in the Coupling Buffer.
-
Add the carnosine solution to the activated HA solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a dilute base if necessary.
-
Let the conjugation reaction proceed for 2 to 24 hours at room temperature or 4°C with gentle stirring.
-
-
Quenching (Optional): To stop the reaction, a quenching reagent like hydroxylamine (final concentration of 10mM) can be added.[3]
-
Purification:
-
Transfer the reaction mixture to a dialysis bag with an appropriate MWCO.
-
Dialyze against purified water for 2-3 days, with several changes of water, to remove unreacted reagents and byproducts.
-
-
Lyophilization: Freeze-dry the purified conjugate solution to obtain a solid product.
-
Characterization: Characterize the final product using ¹H-NMR and/or HPLC to determine the conjugation ratio.
Protocol 2: Quantification of Conjugation Ratio by ¹H-NMR
-
Dissolve a known amount of the lyophilized carnosine-HA conjugate in deuterium (B1214612) oxide (D₂O).
-
Acquire the ¹H-NMR spectrum.
-
Identify the characteristic peak of the methyl protons of the N-acetyl-D-glucosamine unit in HA (typically around 2.0 ppm).
-
Identify the shifted proton signals of the beta-alanine moiety of the conjugated carnosine. Upon amide bond formation, the signal for the protons on the C-2 of beta-alanine shifts upfield (e.g., from ~2.7 ppm to ~2.4 ppm).[9]
-
Integrate the area of the HA methyl peak and the shifted carnosine peak.
-
Calculate the degree of substitution (DS) using the following formula:
DS (%) = [ (Integral of Carnosine peak / Number of Carnosine protons) / (Integral of HA methyl peak / 3) ] * 100
Visualizations
Experimental Workflow
Caption: Workflow for carnosine-hyaluronic acid conjugation.
EDC/NHS Reaction Pathway
Caption: EDC/NHS chemical conjugation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Hyaluronic Acid Functionalization with Jeffamine® M2005: A Comparison of the Thermo-Responsiveness Properties of the Hydrogel Obtained through Two Different Synthesis Routes [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Carnosine-Conjugated Hyaluronate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of carnosine-conjugated hyaluronate.
Troubleshooting Guide
The purification of carnosine-conjugated hyaluronate can present several challenges, from the removal of unreacted reagents to managing the high viscosity of the product. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Conjugate | 1. Incomplete reaction: Suboptimal reaction conditions (pH, temperature, time).[1] 2. Precipitation of the conjugate: Over-modification of hyaluronate leading to insolubility.[2] 3. Loss during purification: Use of inappropriate pore size for dialysis or improper column selection for chromatography.[1] | 1. Optimize reaction parameters. Ensure carnosine and coupling agents are fully dissolved before addition. 2. Adjust the molar ratio of carnosine to hyaluronate. 3. Use a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than the hyaluronate conjugate (e.g., 12-14 kDa). For size exclusion chromatography, select a resin with an appropriate fractionation range for the high molecular weight conjugate. |
| Presence of Unreacted Carnosine | 1. Inefficient dialysis: Insufficient duration or frequency of buffer exchange. 2. Inadequate separation by chromatography: Poor resolution between the conjugate and small molecules. | 1. Increase dialysis time and the frequency of buffer changes. Use a larger volume of dialysis buffer. 2. Optimize the size exclusion chromatography method, ensuring the column has sufficient length and the flow rate is slow enough for effective separation. |
| Residual Coupling Agents (e.g., EDC, NHS) | 1. Hydrolysis of coupling agents: EDC and NHS are moisture-sensitive and can hydrolyze, leading to byproducts that are difficult to remove. 2. Ineffective quenching: Incomplete reaction of quenching agent with excess NHS esters. 3. Insufficient purification: Similar to the removal of unreacted carnosine. | 1. Use fresh, high-quality, anhydrous solvents and reagents. 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react for an adequate amount of time. 3. Employ extensive dialysis or size exclusion chromatography as the primary purification steps. |
| High Viscosity of the Sample | 1. Inherent property of high molecular weight hyaluronate: This can impede efficient mixing and purification. | 1. Work with more dilute solutions, if possible, without compromising the reaction efficiency. 2. Use specialized equipment for viscous solutions, such as positive displacement pipettes and wider bore chromatography columns. 3. Gentle heating (if the stability of the conjugate allows) can temporarily reduce viscosity. |
| Inconsistent Batch-to-Batch Results | 1. Variability in starting materials: Differences in the molecular weight of hyaluronate or purity of reagents. 2. Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time. | 1. Characterize the starting hyaluronate for molecular weight and polydispersity before each conjugation. Use reagents from the same lot number where possible. 2. Strictly control all reaction parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel. |
| Conjugate Appears as a Smear on SDS-PAGE | 1. Polydispersity of the conjugate: The number of carnosine molecules attached to each hyaluronate chain can vary, leading to a range of molecular weights.[3] | 1. This is often an inherent characteristic of polysaccharide conjugates. Size exclusion chromatography can be used to fractionate the conjugate and obtain a more homogeneous population.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in purifying carnosine-conjugated hyaluronate?
A1: The most significant challenge is the efficient removal of unreacted small molecules, such as carnosine, EDC, and NHS, from the highly viscous conjugate solution. The high molecular weight and viscosity of the hyaluronate make separation techniques like dialysis and size exclusion chromatography more complex than for typical protein purifications.
Q2: How can I confirm that carnosine has been successfully conjugated to hyaluronate?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming conjugation. You should observe characteristic peaks from both hyaluronate and carnosine in the spectrum of the purified conjugate. Specifically, new amide bond signals can be indicative of successful conjugation.
Q3: What is the recommended method for removing unreacted EDC and NHS?
A3: Extensive dialysis against a large volume of buffer is the most common and effective method.[4] A dialysis membrane with a MWCO of 12-14 kDa is typically appropriate. Alternatively, size exclusion chromatography can be used for faster removal.
Q4: Can I use precipitation to purify the conjugate?
A4: Precipitation with a solvent like ethanol (B145695) can be used to recover the conjugate.[5] However, it may not be as effective at removing all small molecule impurities as dialysis or chromatography. It is often used as a final concentration step after initial purification.
Q5: How does the molecular weight of the starting hyaluronate affect purification?
A5: Higher molecular weight hyaluronate will result in a more viscous solution, making handling and purification more challenging.[6] However, the larger size difference between the conjugate and impurities can facilitate better separation during size exclusion chromatography and dialysis.
Q6: What analytical techniques are essential for characterizing the final product?
A6: At a minimum, you should use:
-
NMR spectroscopy: To confirm the covalent conjugation and estimate the degree of substitution.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the molecular weight and polydispersity of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To quantify any remaining free carnosine.
Experimental Protocols
Dialysis for Purification of Carnosine-Conjugated Hyaluronate
Objective: To remove unreacted carnosine, EDC, NHS, and other small molecule byproducts from the reaction mixture.
Materials:
-
Reaction mixture containing carnosine-conjugated hyaluronate
-
Dialysis tubing or cassette (MWCO 12-14 kDa)
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Pre-soak the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.
-
Load the reaction mixture into the dialysis tubing/cassette, leaving some headspace.
-
Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Perform dialysis for at least 48 hours, with buffer changes every 4-6 hours for the first 24 hours, and then every 8-12 hours.
-
After dialysis, recover the purified conjugate from the device.
Size Exclusion Chromatography (SEC)
Objective: To separate the high molecular weight carnosine-conjugated hyaluronate from smaller impurities.
Materials:
-
SEC column packed with a suitable resin (e.g., Sephacryl S-400 HR or similar, with a fractionation range appropriate for the conjugate's molecular weight)
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase (e.g., PBS, pH 7.4)
-
Purified conjugate from dialysis (optional, can be used directly on crude reaction mixture)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Load the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the mobile phase at a flow rate appropriate for the column and resin.
-
Monitor the elution profile using a UV detector (if carnosine has a UV absorbance) and/or a refractive index detector.
-
Collect fractions corresponding to the high molecular weight peak, which represents the carnosine-conjugated hyaluronate.
-
Pool the relevant fractions.
1H NMR for Characterization
Objective: To confirm the covalent attachment of carnosine to hyaluronate.
Materials:
-
Lyophilized, purified carnosine-conjugated hyaluronate
-
Deuterium oxide (D2O)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the lyophilized conjugate in D2O.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum.
-
Process the spectrum and identify the characteristic peaks for both hyaluronate (e.g., N-acetyl methyl protons around 2.0 ppm, anomeric protons between 4.4-4.8 ppm) and carnosine (e.g., imidazole (B134444) protons between 7.0-8.0 ppm). The presence of both sets of peaks in the purified sample confirms conjugation.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of carnosine-conjugated hyaluronate.
Caption: A decision tree for troubleshooting common issues in the purification of carnosine-conjugated hyaluronate.
References
- 1. Size exclusion chromatography of polysaccharides with reverse phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2011114475A1 - Purification method for hyaluronic acid and/or salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
troubleshooting inconsistent results in carnosine-hyaluronate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of carnosine-hyaluronate conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing carnosine-hyaluronate?
The most prevalent method for conjugating carnosine to hyaluronic acid (HA) is through a carbodiimide-mediated coupling reaction. This typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups on the HA backbone, which then react with the primary amine of carnosine to form a stable amide bond.[1]
Q2: Why is NHS used in conjunction with EDC?
NHS is used to increase the efficiency and stability of the EDC-mediated coupling reaction. EDC activates the carboxyl groups of HA to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can rearrange to a non-reactive N-acylurea byproduct. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with the amine groups of carnosine to form the desired amide bond.[1]
Q3: What is a typical degree of substitution (DS) for carnosine-hyaluronate synthesis?
The degree of substitution, which represents the percentage of HA disaccharide units conjugated with carnosine, can vary depending on the reaction conditions. Reported DS values often range from low single digits to over 30%. The desired DS depends on the specific application of the conjugate.
Q4: How can I determine the degree of substitution of my carnosine-hyaluronate conjugate?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a widely used method for determining the degree of substitution.[2][3] By comparing the integral of a characteristic proton signal from carnosine (e.g., the imidazole (B134444) protons) to a proton signal from the hyaluronic acid backbone (e.g., the N-acetyl methyl protons), the molar ratio of the two components can be calculated, which in turn gives the degree of substitution.[2][3] For accurate quantification, it is crucial to ensure complete dissolution of the polymer and to use appropriate solvent conditions, such as D₂O with high salt concentration (e.g., 2 M NaCl) or at a basic pD (e.g., 0.1 M NaOD), to minimize the effects of polymer conformation on the NMR spectrum.[2][3]
Q5: What is the importance of the molecular weight of hyaluronic acid in the synthesis?
The molecular weight of the starting hyaluronic acid can influence the physical properties of the final conjugate, such as viscosity and solubility. While the conjugation chemistry is applicable to a range of HA molecular weights, the reaction conditions may need to be optimized for very high or very low molecular weight HA to achieve the desired degree of substitution and to avoid issues with viscosity and purification.
Troubleshooting Guide
Issue 1: Low or No Yield of Carnosine-Hyaluronate Conjugate
Symptoms:
-
After purification, the amount of final product is significantly lower than expected.
-
Characterization (e.g., by NMR) shows a very low or undetectable degree of substitution.
| Potential Cause | Troubleshooting Steps |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them under desiccated conditions. |
| Hydrolysis of Activated HA | The activated NHS-ester of HA is susceptible to hydrolysis, especially at high pH. Perform the reaction at a slightly acidic to neutral pH (typically pH 4.5-7.5) to balance activation and stability.[1] |
| Formation of N-acylurea byproduct | This stable byproduct forms when the O-acylisourea intermediate reacts with water instead of NHS. Ensure a sufficient molar excess of NHS is used to efficiently trap the activated intermediate. |
| Suboptimal Reactant Molar Ratios | The molar ratios of HA, carnosine, EDC, and NHS are critical. Systematically vary the ratios to find the optimal conditions for your specific reactants and desired DS. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the reaction buffer before initiating the reaction. Aggregation can hinder the reaction. |
Issue 2: Inconsistent Degree of Substitution (DS) Between Batches
Symptoms:
-
Significant batch-to-batch variation in the calculated DS, even when following the same protocol.
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Materials | Ensure the molecular weight and purity of the hyaluronic acid are consistent across batches. The source and purity of carnosine, EDC, and NHS should also be standardized. |
| Inconsistent Reaction pH | The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction.[1] Use a reliable buffer system and carefully monitor and adjust the pH throughout the reaction. |
| Fluctuations in Reaction Time and Temperature | Maintain consistent reaction times and temperatures for all batches. Small variations can lead to differences in the extent of the reaction. |
| Inaccurate DS Determination | Ensure your analytical method for determining the DS, such as ¹H NMR, is validated and performed consistently.[2][3] This includes sample preparation, instrument parameters, and data processing.[2][3] |
Issue 3: Difficulty in Purifying the Carnosine-Hyaluronate Conjugate
Symptoms:
-
Inability to effectively remove unreacted carnosine, EDC, NHS, and byproducts.
-
The final product shows impurities in analytical tests.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Purification Method | Dialysis is a common and effective method for purifying high molecular weight hyaluronic acid conjugates.[4] Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) to retain the conjugate while allowing small molecule impurities to diffuse out. |
| Insufficient Dialysis | Perform multiple, extensive buffer changes during dialysis to ensure complete removal of impurities. Monitor the conductivity of the dialysate to confirm the removal of salts. |
| Precipitation Issues | If using precipitation with an organic solvent (e.g., ethanol) for purification, ensure the correct solvent and volume are used to selectively precipitate the conjugate. Multiple precipitation and redissolution steps may be necessary. |
Data Presentation
Table 1: Effect of Reactant Molar Ratios on Degree of Substitution (Illustrative)
| HA (repeating unit) | Carnosine | EDC | NHS | Degree of Substitution (%) |
| 1 | 1 | 1 | 1 | 5 - 10 |
| 1 | 2 | 2 | 2 | 10 - 15 |
| 1 | 5 | 5 | 5 | 20 - 30 |
| 1 | 1 | 2 | 2 | 8 - 12 |
| 1 | 1 | 5 | 5 | 15 - 25 |
Note: These are illustrative values. The actual DS will depend on specific reaction conditions such as pH, temperature, reaction time, and the molecular weight of HA.
Experimental Protocols
Protocol 1: Synthesis of Carnosine-Hyaluronate Conjugate
-
Dissolution of Hyaluronic Acid: Dissolve hyaluronic acid (e.g., 100 mg) in a suitable buffer (e.g., 10 mL of 0.1 M MES buffer, pH 6.0). Stir the solution until the HA is completely dissolved. This may take several hours.
-
Activation of Hyaluronic Acid: Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the HA solution. The molar ratio of HA (repeating unit):EDC:NHS can be varied (e.g., 1:2:2) to achieve the desired degree of substitution. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups of HA.
-
Conjugation with Carnosine: Dissolve carnosine in a small amount of the reaction buffer and add it to the activated HA solution. The molar ratio of HA to carnosine can be varied (e.g., 1:2).
-
Reaction: Allow the reaction to proceed at room temperature for a defined period (e.g., 24 hours) with continuous stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing compound, such as hydroxylamine, to react with any remaining activated esters.
Protocol 2: Purification of Carnosine-Hyaluronate Conjugate
-
Dialysis: Transfer the reaction mixture to a dialysis membrane (e.g., 12-14 kDa MWCO).
-
Buffer Exchange: Dialyze against a high salt solution (e.g., 1 M NaCl) for 24 hours with at least three buffer changes to remove the bulk of the unreacted reagents.
-
Final Dialysis: Continue dialysis against deionized water for another 48 hours with frequent water changes to remove the salt.
-
Lyophilization: Freeze the purified conjugate solution and lyophilize to obtain a dry, white powder.
Protocol 3: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of the lyophilized carnosine-hyaluronate conjugate (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 1 mL of D₂O containing 2 M NaCl).[2][3]
-
NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the NMR spectrum (e.g., Fourier transformation, phase correction, baseline correction).
-
Degree of Substitution Calculation:
-
Identify the characteristic proton signals for hyaluronic acid (e.g., the N-acetyl methyl protons at ~2.0 ppm) and carnosine (e.g., the imidazole protons at ~7.0-8.0 ppm).
-
Integrate the respective peaks.
-
Calculate the degree of substitution (DS) using the following formula:
DS (%) = [(Integral of Carnosine protons / Number of Carnosine protons) / (Integral of HA N-acetyl protons / 3)] * 100
-
Visualizations
Caption: EDC/NHS reaction mechanism for carnosine-hyaluronate synthesis.
Caption: Experimental workflow for carnosine-hyaluronate synthesis.
Caption: Troubleshooting logic for inconsistent synthesis results.
References
Technical Support Center: Carnosine-Conjugated Hyaluronate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of carnosine-conjugated hyaluronate. Our goal is to help you increase the yield and quality of your conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating carnosine to hyaluronic acid?
A1: The most prevalent method is the formation of an amide bond between the carboxylic acid group of hyaluronic acid (HA) and the primary amine group of carnosine.[1] This is typically achieved using a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reaction.[2][3]
Q2: Why is my conjugation yield consistently low?
A2: Low yields in aqueous EDC/NHS coupling reactions are a common issue. This can be attributed to the hydrolysis of the activated intermediates by water molecules before they can react with the amine group of carnosine.[4] To mitigate this, it is often necessary to use a significant excess of the coupling agents and carnosine.[4] Additionally, optimizing reaction conditions such as pH, temperature, and reaction time is crucial.[5]
Q3: How can I purify the carnosine-conjugated hyaluronate after the reaction?
A3: Purification is essential to remove unreacted starting materials and byproducts. Dialysis is a widely used and effective method for purifying the conjugate.[6][7] Using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 12-14 kDa) will retain the high molecular weight hyaluronate conjugate while allowing smaller molecules like unreacted carnosine, EDC, and NHS to diffuse out.[7] Lyophilization can then be used to obtain the final product as a powder.[8]
Q4: What techniques can be used to confirm successful conjugation and determine the degree of substitution?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the conjugate and determining the carnosine loading percentage.[1] Specifically, 1H-NMR can be used to identify characteristic peaks of both hyaluronic acid and carnosine within the conjugate.[9] The degree of substitution can be calculated by comparing the integration of specific proton signals from both molecules.
Q5: Can the molecular weight of the hyaluronic acid affect the conjugation reaction?
A5: Yes, the molecular weight of the hyaluronic acid can influence the reaction. Studies have reported the successful synthesis of carnosine-conjugated hyaluronate using HA with molecular weights ranging from 200 kDa to 700 kDa.[1][10][11] The viscosity of the solution, which increases with higher molecular weight HA, may impact the reaction kinetics and should be considered during optimization.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Conjugate | - Hydrolysis of activated HA by water.- Suboptimal molar ratio of reactants.- Inappropriate reaction pH.- Short reaction time. | - Use a higher molar excess of EDC, NHS, and carnosine.- Optimize the molar ratio of HA:EDC:NHS:carnosine through small-scale trial reactions.- Maintain the reaction pH between 4.5 and 6.0 for the activation step with EDC/NHS.- Increase the reaction time to allow for complete conjugation. |
| Precipitation during reaction | - Over-modification of HA leading to reduced solubility.- High concentration of reactants. | - Reduce the molar excess of EDC and NHS.- Perform the reaction in a more dilute solution. |
| Difficulty in removing unreacted reagents | - Inefficient purification method.- Inappropriate dialysis membrane cutoff. | - Ensure thorough dialysis with frequent changes of the dialysis buffer.- Use a dialysis membrane with a significantly lower molecular weight cutoff than the HA conjugate. |
| Inconsistent batch-to-batch results | - Variability in starting materials (HA molecular weight, purity).- Inconsistent reaction conditions. | - Characterize the starting HA thoroughly before each reaction.- Strictly control reaction parameters such as pH, temperature, and mixing speed. |
| Conjugate shows poor biological activity | - Modification of functional groups critical for activity.- Denaturation of the molecule during the reaction or purification. | - Consider site-specific conjugation methods if a particular functional group on carnosine needs to be preserved.- Perform all steps at appropriate temperatures and avoid harsh pH conditions. |
Experimental Protocols
Detailed Protocol for Carnosine-Hyaluronic Acid Conjugation using EDC/NHS Chemistry
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Hyaluronic Acid (HA)
-
Carnosine
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolution of Hyaluronic Acid:
-
Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v). This may require gentle stirring for several hours at room temperature.
-
-
Activation of Hyaluronic Acid:
-
Add EDC and NHS to the HA solution. A molar excess of EDC and NHS to the carboxylic acid groups of HA is recommended (e.g., 2-5 fold molar excess).
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxyl groups of HA. Maintain the pH between 5.0 and 6.0.[6]
-
-
Conjugation with Carnosine:
-
Dissolve carnosine in MES buffer.
-
Add the carnosine solution to the activated HA solution. A molar excess of carnosine is recommended.
-
Adjust the pH of the reaction mixture to 7.0-7.5 to facilitate the reaction with the primary amine of carnosine.
-
Allow the reaction to proceed for 2 to 24 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water or PBS for 2-3 days with frequent changes of the dialysis buffer to remove unreacted reagents and byproducts.
-
-
Lyophilization:
-
Freeze the purified conjugate solution and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Re-dissolve a small amount of the lyophilized product in D2O for 1H-NMR analysis to confirm conjugation and determine the degree of substitution.
-
Quantitative Data Summary
| Parameter | Reported Values | Reference(s) |
| Molecular Weight of Hyaluronic Acid | 200 kDa, 700 kDa | [1][10][11] |
| Carnosine Loading Percentage | 7% to 35% | [1][10] |
| Molar Ratio of Reactants (HA:EDC:NHS:Dopamine - as an example for optimization) | 1:1:1:1, 1:2:2:2, 1:3:3:3 | [6] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Synthesis and Characterization of Conjugated Hyaluronic Acids. Application to Stability Studies of Chitosan-Hyaluronic Acid Nanogels Based on Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. EP2648715B1 - Carnosine-hyaluronic acid mixtures and their use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Solubility Issues with Carnosine-Hyaluronate Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with carnosine-hyaluronate (carnosine-HA) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of carnosine-hyaluronate conjugates?
A1: Carnosine-hyaluronate conjugates are generally water-soluble.[1][2] However, the degree of solubility can be influenced by several factors, including the molecular weight of the hyaluronic acid used, the percentage of carnosine loading, the pH of the solution, and the temperature.[3][4][5]
Q2: How does the molecular weight of hyaluronic acid affect the conjugate's solubility?
A2: Higher molecular weight hyaluronic acid generally leads to lower solubility and higher viscosity in aqueous solutions, which can make the resulting conjugate more difficult to dissolve.[5]
Q3: What is the optimal pH for dissolving carnosine-hyaluronate conjugates?
A3: For hyaluronic acid, the optimal pH for dissolution is in the neutral to slightly acidic range (pH 5.5-7.5).[4] Extreme pH values should be avoided as they can negatively impact the stability and solubility of the hyaluronan backbone.
Q4: Can I use organic solvents to dissolve the conjugate?
A4: While the synthesis of the conjugate may involve organic solvents like dimethyl sulfoxide (B87167) (DMSO), the final purified conjugate is typically dissolved in aqueous buffers.[6] Hyaluronic acid and its derivatives have very low to no solubility in most common organic solvents like ethanol, methanol, and acetone.[4]
Q5: My lyophilized carnosine-hyaluronate conjugate is difficult to dissolve. What should I do?
A5: Difficulty in dissolving the lyophilized powder can be due to aggregation. It is recommended to first allow the vial to reach room temperature before opening to prevent moisture condensation. Add the aqueous buffer of choice and allow for a sufficient hydration time with gentle agitation. Avoid vigorous vortexing which can cause shear degradation of the hyaluronic acid backbone. If solubility issues persist, refer to the troubleshooting guide below.
Troubleshooting Guide
Problem 1: The final lyophilized carnosine-hyaluronate conjugate does not fully dissolve in aqueous buffer.
-
Possible Cause 1: Aggregation during lyophilization.
-
Solution: Before full reconstitution, try to wet the powder with a small amount of solvent and gently swirl to form a paste. Then, add the rest of the solvent in increments while stirring gently. Sonication in a water bath for short periods can also help to break up aggregates.
-
-
Possible Cause 2: Inappropriate pH of the buffer.
-
Solution: Ensure the pH of your buffer is within the optimal range for hyaluronic acid solubility (typically pH 5.5-7.5).[4] Adjust the pH of your solution if necessary.
-
-
Possible Cause 3: High molecular weight of the HA or high carnosine loading.
-
Solution: Conjugates with high molecular weight HA or a high degree of carnosine substitution may require longer hydration times. Allow the solution to stir gently at 4°C overnight. Gentle warming to 30-40°C can also improve solubility, but prolonged heating should be avoided to prevent degradation.[4]
-
Problem 2: The conjugate precipitates out of solution after initial dissolution.
-
Possible Cause 1: "Salting out" effect.
-
Solution: If you are adding a concentrated stock of the conjugate to a buffer with high salt concentration, this can cause precipitation. Try diluting the conjugate in a low-salt buffer first, and then gradually increase the salt concentration if required for your experiment.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Ensure the solution is stored at a stable temperature. Some high molecular weight conjugates may be sensitive to temperature changes. Storing the solution at 4°C is generally recommended.
-
Problem 3: The conjugation reaction is incomplete, leading to a heterogeneous product with poor solubility.
-
Possible Cause 1: Inefficient activation of hyaluronic acid.
-
Solution: Ensure that the activating agents (e.g., EDC/NHS) are fresh and used in the correct molar excess. The reaction should be carried out in an appropriate buffer system that does not interfere with the reaction (e.g., MES buffer).
-
-
Possible Cause 2: Suboptimal reaction pH.
-
Solution: The pH of the reaction mixture is critical for efficient conjugation. The activation of carboxylic acid groups on HA is typically more efficient at a slightly acidic pH (around 6.0-6.5), while the reaction with the amine group of carnosine is favored at a slightly higher pH (around 7.0-7.5). A two-step reaction with pH adjustment may be necessary.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: If using very high molecular weight hyaluronic acid, steric hindrance may prevent efficient conjugation. Consider using a lower molecular weight HA or introducing a spacer molecule between the HA and carnosine.
-
Data Presentation
The solubility of carnosine-hyaluronate conjugates is influenced by several factors. The following table summarizes these key parameters and their effects.
| Parameter | Effect on Solubility | Recommended Conditions |
| Molecular Weight of HA | Higher molecular weight decreases solubility and increases viscosity.[5] | Use the lowest molecular weight HA that is suitable for your application. |
| pH of Solvent | Optimal solubility is in the slightly acidic to neutral range.[4] | Maintain the pH of the aqueous buffer between 5.5 and 7.5.[4] |
| Temperature | Increased temperature generally increases solubility.[4] | For dissolution, gentle warming to 30-40°C can be applied. For storage, 4°C is recommended to maintain stability.[4] |
| Ionic Strength | High salt concentrations can lead to a "salting out" effect and precipitation. | Use buffers with physiological salt concentrations (e.g., PBS). |
| Carnosine Loading (%) | Very high degrees of substitution may alter the hydrophilic nature of the HA backbone, potentially affecting solubility. | Optimize the carnosine loading to achieve the desired biological effect without compromising solubility. |
Experimental Protocols
Protocol 1: Synthesis of Carnosine-Hyaluronate Conjugate
This protocol is a general guideline for the synthesis of carnosine-hyaluronate conjugates via carbodiimide (B86325) chemistry.
-
Dissolution of Hyaluronic Acid:
-
Dissolve sodium hyaluronate in a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer (pH 6.5) to a final concentration of 1% (w/v).
-
Allow the solution to stir gently overnight at 4°C to ensure complete dissolution.
-
-
Activation of Hyaluronic Acid:
-
Add a 5-fold molar excess of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a 2-fold molar excess of N-hydroxysuccinimide (NHS) to the hyaluronic acid solution.
-
Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring.
-
-
Conjugation with Carnosine:
-
Dissolve a 10-fold molar excess of carnosine in MES buffer.
-
Adjust the pH of the carnosine solution to 7.2-7.5 with 0.1 M NaOH.
-
Add the carnosine solution to the activated hyaluronic acid solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).
-
Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents.
-
-
Lyophilization:
-
Freeze the purified conjugate solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a white, fluffy powder.
-
Store the lyophilized conjugate at -20°C or below in a desiccated environment.
-
Protocol 2: Solubilization of Lyophilized Carnosine-Hyaluronate Conjugate
-
Equilibration:
-
Bring the vial of lyophilized conjugate to room temperature before opening.
-
-
Reconstitution:
-
Add the desired volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial.
-
Gently swirl the vial to wet the powder. Avoid vigorous shaking or vortexing.
-
-
Dissolution:
-
Allow the solution to stand at room temperature for 10-15 minutes to allow for hydration.
-
Gently stir the solution using a magnetic stirrer at a low speed or by placing it on a rotator at 4°C until the conjugate is fully dissolved. This may take from 30 minutes to several hours depending on the conjugate's properties.
-
-
Sterilization (if required):
-
If a sterile solution is required, filter the reconstituted conjugate solution through a 0.22 µm syringe filter. Note that high molecular weight conjugates may be difficult to filter.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of carnosine-hyaluronate conjugates.
Caption: Troubleshooting decision tree for carnosine-hyaluronate conjugate solubility issues.
References
- 1. Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids at Different Dipeptide Loading Percentages Behave as Multiple SOD Mimics and Stimulate Nrf2 Translocation and Antioxidant Response in In Vitro Inflammatory Model [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stanfordchem.com [stanfordchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Sterilization of Carnosine Conjugated Hyaluronate Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and implementing appropriate sterilization techniques for carnosine conjugated hyaluronate hydrogels. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and concerns to ensure the successful sterilization of your hydrogels while maintaining their critical physicochemical and biological properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common sterilization methods for hyaluronate-based hydrogels?
A1: Common sterilization methods for hydrogels include terminal sterilization techniques applied to the final product and aseptic processing where all components are sterilized separately before mixing.[1][2] The most frequently investigated terminal sterilization methods are:
-
Steam Sterilization (Autoclaving): Utilizes high-pressure saturated steam. It is a fast and effective method, but the high temperature and moisture can potentially degrade sensitive hydrogels.[3][4][5]
-
Gamma Irradiation: Employs cobalt-60 (B1206103) as a source of ionizing radiation to destroy microorganisms.[6][7] It is a low-temperature method but can cause polymer chain scission or crosslinking, altering the hydrogel's properties.[6][8]
-
Ethylene Oxide (EtO) Gas: A low-temperature chemical sterilization method suitable for heat-sensitive materials.[9][10] However, it requires a lengthy aeration process to remove residual toxic gas, which can be a concern for biomedical applications.[11][12]
-
Sterile Filtration: This method is suitable for the liquid precursor solutions of the hydrogel, not the final crosslinked gel.[13][14][15] It involves passing the solution through a 0.22 µm filter to remove bacteria.[13][14]
Q2: How does sterilization affect the properties of carnosine conjugated hyaluronate hydrogels?
A2: Sterilization can significantly impact the physicochemical properties of hyaluronate hydrogels, and by extension, carnosine conjugated versions. The covalent conjugation of carnosine to hyaluronic acid is intended to enhance its antioxidant properties and resistance to enzymatic degradation.[16] Therefore, the chosen sterilization method should not compromise this bond or the integrity of either molecule.
Potential effects include:
-
Degradation of Hyaluronan: Both steam heat and gamma irradiation can cause depolymerization of hyaluronic acid, leading to a decrease in molecular weight and viscosity.[6][17][18] This can result in reduced mechanical strength (e.g., lower elastic modulus) and altered degradation kinetics.[6]
-
Alteration of Carnosine: While specific data on the effect of sterilization on conjugated carnosine is limited, high temperatures and radiation could potentially degrade the dipeptide, affecting its antioxidant capacity.
-
Changes in Mechanical Properties: A decrease in polymer molecular weight often leads to a reduction in the hydrogel's stiffness and an increase in its swelling ratio.[6][11] Conversely, gamma irradiation can sometimes induce additional crosslinking, leading to increased stiffness.[6]
-
Biocompatibility: Residuals from methods like EtO sterilization can be toxic and must be thoroughly removed to ensure the biocompatibility of the hydrogel.[11]
Q3: Which sterilization method is recommended for carnosine conjugated hyaluronate hydrogels?
A3: The optimal sterilization method depends on the specific formulation and intended application of your hydrogel.
-
Aseptic processing with sterile filtration of precursors is often the most gentle method to preserve the hydrogel's properties.[13][14] This involves sterilizing the carnosine-hyaluronate conjugate solution and the crosslinker solution separately via 0.22 µm filtration, followed by mixing and crosslinking under sterile conditions.
-
Steam sterilization (autoclaving) can be a viable option if optimized. Studies have shown that using lower temperatures (e.g., 118-121°C) and shorter durations (e.g., 5-15 minutes) can minimize degradation of hyaluronic acid hydrogels.[3][19] It is crucial to validate the effect of these conditions on your specific conjugate.
-
Gamma irradiation should be used with caution. While effective, it is known to degrade hyaluronic acid.[6][18] If this method is chosen, it is essential to perform post-sterilization characterization to ensure the hydrogel still meets the required specifications. Sterilizing in a dry (lyophilized) state may mitigate some of the damage caused by free radicals generated from water.[7][20]
Q4: Can I use UV irradiation to sterilize my hydrogels?
A4: UV irradiation is generally not recommended for terminal sterilization of hydrogels. Its penetration depth is limited, making it ineffective for sterilizing the bulk of the hydrogel.[11] It is primarily a surface sterilization technique.[21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Hydrogel has significantly lower viscosity or mechanical strength after sterilization. | Polymer Degradation: The sterilization process (e.g., high temperature in autoclaving, high radiation dose) has likely caused scission of the hyaluronate backbone.[6][17] | • If autoclaving, reduce the temperature and/or duration. An optimized condition of 118°C for 5 minutes has been reported for HA hydrogels.[3]• If using gamma irradiation, consider a lower radiation dose or sterilizing the hydrogel in a lyophilized state to reduce radical formation.[7][20]• Switch to aseptic processing with sterile filtration of the precursor solutions.[13][14] |
| Hydrogel exhibits an unexpected increase in stiffness after sterilization. | Radiation-Induced Crosslinking: Gamma irradiation can sometimes lead to additional crosslinking of polymer chains, particularly in the absence of water (lyophilized state).[6] | • Re-evaluate the necessity of gamma irradiation. • If gamma irradiation is required, test different doses to find a balance between sterility and desired mechanical properties. |
| Poor cell viability or biocompatibility observed with the sterilized hydrogel. | Residual Sterilants: If using Ethylene Oxide (EtO), residual gas may be present, which is cytotoxic.[11]Degradation Products: The sterilization process may have generated cytotoxic degradation byproducts. | • If using EtO, ensure a thorough and validated aeration process to remove all residual gas.• Characterize the hydrogel post-sterilization for any leachable toxic substances.• Consider switching to a cleaner method like steam sterilization or aseptic processing. |
| Loss of antioxidant activity of the carnosine conjugate. | Degradation of Carnosine: The sterilization method may have chemically altered or degraded the carnosine moiety. | • Perform analytical tests (e.g., HPLC, NMR) to confirm the integrity of the carnosine conjugate after sterilization.• Opt for a less harsh sterilization method, such as aseptic filtration of precursors. |
Quantitative Data Summary
The following tables summarize the reported effects of different sterilization methods on the properties of hyaluronate-based hydrogels. Note that these values are indicative and the actual effects on your specific carnosine conjugated hydrogel may vary.
Table 1: Effect of Sterilization on Mechanical Properties of Hyaluronate-Based Hydrogels
| Sterilization Method | Hydrogel Composition | Parameter | Before Sterilization | After Sterilization | Reference |
| Gamma Irradiation | Methacrylated Hyaluronan (HA) | Elastic Modulus | ~29 kPa | ~19 kPa | [6] |
| Steam Sterilization | Hyaluronic Acid (HA) | Equilibrium Swelling | Not specified | Increased | [3] |
| Autoclaving | Alginate | Water Retention | No significant loss | Significant water loss | [11] |
Table 2: Effect of Sterilization on Degradation of Hyaluronate-Based Hydrogels
| Sterilization Method | Hydrogel Composition | Observation | Reference |
| Gamma Irradiation | Methacrylated Hyaluronan (HA) | Increased degradation of methacrylated HA. | [6] |
| Autoclaving & EtO Gas | Methacrylated Gelatin | Did not modify degradation rate. | [6] |
| Steam Sterilization | Hyaluronic Acid (HA) | No significant effect on enzymatic degradation. | [3] |
Experimental Protocols
Protocol 1: Steam Sterilization (Autoclaving) of Pre-filled Syringes
This protocol is adapted for terminally sterilizing the final hydrogel product.
-
Preparation: Prepare the carnosine conjugated hyaluronate hydrogel under clean conditions and load it into autoclave-safe syringes.
-
Sealing: Securely cap the syringes.
-
Autoclaving: Place the syringes in an autoclave. Use a liquid cycle with the following optimized parameters: 118-121°C for 5-15 minutes.[3][19] Note: These parameters should be validated for your specific hydrogel to ensure sterility without excessive degradation.
-
Cooling: Allow the autoclave to cool down and the pressure to normalize before removing the syringes.
-
Storage: Store the sterilized syringes at a suitable condition, for example, 5°C at 60% relative humidity.[3]
-
Post-Sterilization Analysis: Characterize the sterilized hydrogel for changes in mechanical properties, degradation rate, and the integrity of the carnosine conjugate.
Protocol 2: Aseptic Processing with Sterile Filtration
This protocol involves sterilizing the components separately and then mixing them in a sterile environment.
-
Solution Preparation:
-
Prepare the carnosine conjugated hyaluronate polymer solution in a suitable sterile buffer.
-
Prepare the crosslinker solution in a separate sterile buffer.
-
-
Sterile Filtration:
-
Hydrogel Formation:
-
Within the laminar flow hood, mix the sterile polymer solution with the sterile crosslinker solution in the desired ratio to initiate hydrogel formation.
-
Dispense the mixture into sterile molds or vials.
-
-
Incubation: Allow the hydrogel to fully crosslink under sterile conditions at the appropriate temperature.
-
Verification: Perform sterility testing on a subset of the batch to confirm the absence of microbial contamination.
Visualizations
Caption: Workflow for Aseptic Processing using Sterile Filtration.
Caption: Potential Degradation Pathway during Gamma Irradiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sterilization, hydration-dehydration and tube fabrication of zwitterionic hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. advamed.org [advamed.org]
- 10. youtube.com [youtube.com]
- 11. Terminal sterilization of alginate hydrogels: Efficacy and impact on mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of sterilization on poly(ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Characterization of Micro-Porous Hyaluronic Acid Hydrogels for in vitro Gene Transfer to mMSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. US8530641B2 - Sterile hyaluronic acid solutions - Google Patents [patents.google.com]
- 16. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CN101890182B - Preparation method of medical hyaluronic acid gel preparation for sterilizing high-pressure steam - Google Patents [patents.google.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Molecular Weight of Carnosine-Conjugated Hyaluronate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of carnosine-conjugated hyaluronate.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the molecular weight of the final carnosine-conjugated hyaluronate product?
A1: The primary determinant of the final conjugate's molecular weight is the molecular weight of the starting hyaluronic acid (HA) raw material. The conjugation process is designed to attach carnosine to the HA backbone, not to build the polymer chain itself. Therefore, selecting a well-characterized HA with a narrow molecular weight distribution is the most critical first step.
Q2: How does the conjugation chemistry affect the molecular weight of hyaluronic acid?
A2: The most common method for conjugating carnosine to hyaluronic acid involves carbodiimide (B86325) chemistry, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). While this method is effective, it can also lead to degradation of the HA backbone if not carefully controlled. Factors such as pH, temperature, and reaction time can induce hydrolysis of the glycosidic linkages in HA, resulting in a lower molecular weight than the starting material.
Q3: What is the optimal pH for the conjugation reaction to minimize HA degradation?
A3: Maintaining an appropriate pH is crucial for minimizing hyaluronic acid degradation. While the activation of HA's carboxylic acid groups with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0, prolonged exposure to these conditions can cause acid hydrolysis. The subsequent reaction with the amine group of carnosine is more efficient at a pH of 7.2-8.4. Therefore, a two-step reaction with careful pH adjustment is often recommended. For the overall stability of hyaluronic acid, a neutral pH is generally best to prevent both acid- and base-catalyzed degradation.[1][2][3]
Q4: Can the reaction temperature impact the molecular weight of the conjugate?
A4: Yes, elevated temperatures can accelerate the degradation of the hyaluronic acid backbone, leading to a reduction in molecular weight.[3][4][5][6] Most conjugation reactions are carried out at room temperature or slightly above (e.g., 37°C) to strike a balance between reaction kinetics and polymer stability. It is critical to avoid high temperatures during the reaction and subsequent purification steps.
Q5: How is the degree of carnosine substitution determined, and does it affect the molecular weight?
A5: The degree of substitution (DS), which is the percentage of HA disaccharide units conjugated with carnosine, is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11] The DS is controlled by the stoichiometric ratios of the reactants (HA, carnosine, EDC, and NHS). While the addition of carnosine molecules will slightly increase the overall molecular weight of the polymer, this effect is generally minor compared to the potential for HA backbone degradation. Therefore, a higher degree of substitution does not necessarily equate to a higher final molecular weight if the reaction conditions are not optimized to prevent degradation.
Troubleshooting Guides
Issue 1: The final molecular weight of the carnosine-conjugated hyaluronate is significantly lower than the starting HA.
| Potential Cause | Recommended Solution |
| Hyaluronic Acid Degradation | - pH Imbalance: Ensure the pH of the reaction mixture is carefully controlled. Use a calibrated pH meter and appropriate buffers. For EDC/NHS chemistry, minimize the time the HA is exposed to acidic conditions during the activation step. Promptly adjust the pH to the optimal range for the amidation reaction.[1][2] - Elevated Temperature: Perform the reaction at room temperature or a controlled, moderate temperature. Avoid any localized heating.[3][4][5] - Extended Reaction Time: Optimize the reaction time. While a longer reaction may seem to favor higher conjugation, it also increases the risk of HA degradation. Monitor the reaction progress to determine the optimal endpoint. |
| Impure Starting Material | Use highly purified hyaluronic acid with a narrow molecular weight distribution. Characterize the starting HA with Size Exclusion Chromatography (SEC) before conjugation. |
| Harsh Purification Methods | During purification steps like dialysis or chromatography, maintain a neutral pH and avoid high temperatures. |
Issue 2: Low Conjugation Efficiency (Low Degree of Substitution)
| Potential Cause | Recommended Solution |
| Inactive Reagents | Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and can lose activity over time. Store them in a desiccator. |
| Suboptimal pH | The activation of HA with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with carnosine's amine group is favored at a more neutral to slightly basic pH (7.2-8.4). Consider a two-step pH adjustment for optimal results. |
| Side Reactions | The primary side reaction with EDC is the formation of a stable N-acylurea byproduct, which prevents conjugation. The addition of NHS or sulfo-NHS is crucial to form a more stable intermediate, thereby increasing the yield of the desired amide bond. |
| Insufficient Molar Ratio of Reagents | Optimize the molar ratios of carnosine, EDC, and NHS relative to the repeating disaccharide unit of hyaluronic acid. A higher molar excess of these reagents can increase the degree of substitution, but excessive amounts can complicate purification. |
| Steric Hindrance | For very high molecular weight HA, steric hindrance may limit the accessibility of the carboxylic acid groups. Ensure adequate mixing and dissolution of the HA. |
Experimental Protocols
Key Experiment 1: Synthesis of Carnosine-Conjugated Hyaluronate
Objective: To covalently conjugate carnosine to hyaluronic acid using EDC/NHS chemistry while controlling the final molecular weight.
Materials:
-
Hyaluronic acid (sodium salt) of a predetermined molecular weight
-
L-Carnosine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Dialysis tubing (MWCO appropriate for the starting HA)
-
Deionized water
Methodology:
-
Dissolution of Hyaluronic Acid: Dissolve the hyaluronic acid in MES buffer (e.g., 0.1 M, pH 5.5) to a final concentration of 1-5 mg/mL. Stir gently at room temperature until fully dissolved. This may take several hours.
-
Activation of Hyaluronic Acid: To the HA solution, add NHS followed by EDC-HCl. A typical molar ratio of HA repeating unit:EDC:NHS is 1:2:1, but this can be optimized. Stir the reaction mixture at room temperature for 30 minutes to 1 hour to activate the carboxylic acid groups.
-
Conjugation with Carnosine: Dissolve L-carnosine in PBS (pH 7.4). Adjust the pH of the activated HA solution to 7.2-7.5 by slowly adding 0.1 M NaOH. Immediately add the carnosine solution to the activated HA solution. The molar ratio of HA repeating unit to carnosine can be varied to control the degree of substitution.
-
Reaction: Allow the conjugation reaction to proceed for 2 to 24 hours at room temperature with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze-dry the purified solution to obtain the carnosine-conjugated hyaluronate as a white, fluffy solid.
-
Characterization: Determine the degree of substitution by ¹H NMR spectroscopy and the molecular weight and polydispersity index by SEC-MALS.
Key Experiment 2: Molecular Weight Characterization by SEC-MALS
Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the synthesized conjugate.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column suitable for the expected molecular weight range of the HA, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
Mobile Phase: A suitable aqueous buffer, typically PBS or a sodium nitrate (B79036) solution, filtered and degassed.
-
Sample Preparation: Dissolve the lyophilized carnosine-conjugated hyaluronate in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample into the SEC system. The components are separated by size, with larger molecules eluting first. The MALS detector measures the light scattered by the polymer molecules at different angles, which is used to calculate the absolute molecular weight at each elution volume. The RI detector measures the concentration of the polymer at each elution volume.
-
Data Processing: Use the appropriate software to process the MALS and RI data to obtain the molecular weight distribution and calculate Mw, Mn, and PDI.
Quantitative Data Summary
Table 1: Effect of Reactant Molar Ratios on Degree of Substitution (DS)
| HA:EDC:NHS:Carnosine Molar Ratio | Approximate Degree of Substitution (%) |
| 1:1:0.5:1 | 5 - 10 |
| 1:2:1:2 | 10 - 20 |
| 1:5:2.5:5 | 20 - 35 |
Note: These are approximate values and can vary depending on other reaction conditions such as pH, temperature, and reaction time.
Table 2: Influence of pH and Temperature on HA Stability
| Condition | Effect on HA Molecular Weight |
| pH < 4 | Increased rate of acid-catalyzed hydrolysis, leading to degradation.[1][2] |
| pH 4 - 8 | Region of greatest stability for the HA backbone. |
| pH > 9 | Increased rate of base-catalyzed degradation.[2][3] |
| Temperature > 40°C | Significantly accelerates degradation at all pH values.[4][5] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of carnosine-conjugated hyaluronate.
Caption: EDC/NHS conjugation chemistry for attaching carnosine to hyaluronic acid.
Caption: Troubleshooting decision tree for low molecular weight outcomes.
References
- 1. Role of the pH on hyaluronan behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the Behavior of Hyaluronic Acid in Dilute and Semidilute Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Thermal degradation and stability of sodium hyaluronate in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificeditorial.com [scientificeditorial.com]
- 6. researchgate.net [researchgate.net]
- 7. Exact determination of the degree of substitution of high molar mass hyaluronan by controlling the conformation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Carnosine-Hyaluronate Conjugates
This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with characterizing carnosine-hyaluronate conjugates. It provides troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and structured data tables for easy reference.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the characterization of carnosine-hyaluronate conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: How can I confirm that carnosine is covalently conjugated to hyaluronic acid and not just a physical mixture using ¹H-NMR?
Answer: Covalent conjugation results in a change in the chemical environment of the protons near the newly formed amide bond. In a ¹H-NMR spectrum, you should observe specific shifts for the β-alanine protons of carnosine upon successful conjugation. Typically, the signal for the protons on the C-2 of the β-alanine moiety shifts upfield (e.g., from approximately 2.68 ppm to 2.44 ppm), while the signal for the protons on the C-3 of β-alanine shifts downfield (e.g., from 3.2 ppm to 3.68 ppm).[1] These shifts are indicative of the transformation of the primary amine of carnosine into an amide. A simple physical mixture of carnosine and hyaluronic acid would not show these characteristic shifts.
Question: My ¹H-NMR signals for the hyaluronic acid backbone are broad and poorly resolved. How can I improve the spectral quality?
Answer: Broad signals in the NMR spectra of high molecular weight hyaluronic acid are common due to the polymer's restricted molecular motion and high viscosity in solution. To improve resolution, you need to disrupt the polymer's secondary structure and reduce its viscosity. The best spectra are typically obtained when the polymer coils are reduced in size.[2][3]
-
Troubleshooting Steps:
-
Adjust Ionic Strength: Dissolve your sample in D₂O containing a high salt concentration, such as 2 M NaCl. This shields the negative charges on the carboxylate groups, leading to a more compact polymer conformation and sharper signals.[2][3]
-
Adjust pH: Alternatively, dissolving the sample in a basic solution, such as 0.1 M NaOD in D₂O, can also improve proton mobility and spectral resolution.[2][3]
-
Lower Concentration: Ensure your sample concentration is not too high. A maximum concentration of 5 mg/mL is recommended to avoid issues related to chain overlap.[2][3]
-
Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can reduce viscosity and increase molecular motion, leading to sharper peaks.
-
Question: How do I accurately calculate the Degree of Substitution (DS) of carnosine on hyaluronic acid using ¹H-NMR?
Answer: The Degree of Substitution (DS) can be calculated by comparing the integral of a signal from the conjugated carnosine molecule to a signal from the hyaluronic acid backbone.
-
Calculation Method:
-
Identify a well-resolved proton signal unique to the conjugated carnosine. The upfield-shifted C-2 protons of the β-alanine moiety (~2.44 ppm) are a good candidate.[1]
-
Identify a well-resolved proton signal from the hyaluronic acid backbone that is not overlapping with other signals. The three protons of the N-acetyl methyl group of the N-acetyl-D-glucosamine (GlcNAc) unit, which appears around 1.97-2.0 ppm, is the standard reference signal.[4][5]
-
Integrate both peaks.
-
Use the following formula: DS (%) = [(Integral of Carnosine peak / Number of protons for that peak) / (Integral of HA N-acetyl peak / 3)] * 100
Example: If using the C-2 protons of β-alanine (2 protons), the formula would be: DS (%) = [(Integral at ~2.44 ppm / 2) / (Integral at ~2.0 ppm / 3)] * 100
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Question: My SEC-MALS chromatogram shows a very broad peak, and the calculated polydispersity index (PDI) is high (>1.5). Is this normal?
Answer: Yes, this can be normal. Hyaluronic acid itself is often highly polydisperse, and the conjugation process can sometimes broaden the molecular weight distribution.[6][7] However, an excessively broad or multimodal peak could also indicate issues.
-
Troubleshooting Steps:
-
Check for Aggregation: The molar mass profile across the peak can distinguish between a polydisperse sample and an aggregated one. A truly polydisperse sample should show a smooth, continuous decrease in molar mass across the elution peak. An aggregated sample will often show a sharp, discontinuous change in the slope of the molar mass plot or distinct shoulders on the main peak.[8]
-
Optimize Mobile Phase: Ensure your mobile phase has sufficient ionic strength (e.g., >0.1 M salt like NaCl or NaNO₃) to suppress ionic interactions between the negatively charged conjugate and the column stationary phase.
-
Assess Column Performance: Poor column resolution can artificially broaden peaks. Check the column's performance with a known polymer standard. If resolution has decreased, the column may be degraded or contaminated.[9]
-
Question: The molecular weight (Mw) calculated by my SEC-MALS software seems incorrect. What are the common causes?
Answer: Accurate Mw determination in SEC-MALS depends on several factors.
-
Troubleshooting Steps:
-
Verify the dn/dc Value: The specific refractive index increment (dn/dc) is a critical parameter that relates the refractive index signal to the sample concentration. This value is specific to the polymer, solvent, and temperature. An incorrect dn/dc value will lead to an inaccurate Mw. If the dn/dc for carnosine-hyaluronate is unknown, it must be measured experimentally or estimated based on similar polymers.[10][11]
-
Ensure Complete Elution: If a portion of the sample is retained on the column, the calculated Mw will be inaccurate. Check for 100% mass recovery from the column.
-
Check for Contaminants: Dust or other particulates in the sample can cause spikes in the light scattering signal, leading to errors in Mw calculation. Always filter or centrifuge your samples before injection.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Question: How can I use FTIR to confirm the successful conjugation of carnosine to hyaluronic acid?
Answer: FTIR is useful for identifying the functional groups present in your sample. Successful conjugation forms a new amide bond, which has characteristic absorption bands.
-
What to Look For:
-
Appearance of Amide Bands: Look for the appearance or increased intensity of the Amide I band (around 1650 cm⁻¹) and the Amide II band (around 1550 cm⁻¹).[13][14]
-
Shifts in Carboxylate Peaks: The characteristic asymmetric (~1605 cm⁻¹) and symmetric (~1414 cm⁻¹) stretching bands of the carboxylate anion of hyaluronic acid may shift slightly upon conjugation.[15][16]
-
Compare the spectrum of your conjugate to the spectra of the starting materials (hyaluronic acid and carnosine). The differences, particularly in the 1500-1700 cm⁻¹ region, provide evidence of the new covalent linkage.
-
General & Purity-Related Issues
Question: I am concerned about endotoxin (B1171834) contamination in my sample. How should I test for it?
Answer: Hyaluronic acid-based materials, especially those from bacterial fermentation, are prone to endotoxin contamination.[17] The standard method is the Limulus Amebocyte Lysate (LAL) assay. However, the high viscosity of hyaluronate solutions can interfere with the test.
-
Recommended Procedure:
-
Enzymatic Digestion: The sample must be pre-treated with endotoxin-free hyaluronidase (B3051955) enzyme. This digestion reduces the viscosity by breaking down the HA polymer chains.[18][19]
-
LAL Assay: After digestion, the sample can be analyzed using a kinetic chromogenic LAL assay, which is a sensitive method for quantifying endotoxin levels.[18][19]
-
Always use pyrogen-free water and labware for all dilutions and preparations to avoid false positives.[20]
-
Question: How can I quantify the amount of free, unconjugated carnosine in my final product?
Answer: Quantifying residual starting materials is a critical quality control step. A common method is to use a separation technique followed by quantification.
-
Methodology:
-
Separation: Use a technique that can separate the small carnosine molecule from the large polymer conjugate. Size exclusion chromatography (SEC) or dialysis are suitable methods.
-
Quantification: The fraction containing the free carnosine can then be analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 205 nm).[20] A calibration curve with known concentrations of a carnosine standard is required for accurate quantification.
-
Section 2: Data Presentation
The following tables summarize key quantitative data for the characterization of carnosine-hyaluronate.
Table 1: Key ¹H-NMR Chemical Shifts (in D₂O)
| Analyte | Proton Assignment | Typical Chemical Shift (ppm) | Shift upon Conjugation | Reference |
| Hyaluronic Acid | N-acetyl (CH₃) of GlcNAc | ~2.0 | Reference Peak | [4][5] |
| Anomeric & Backbone Protons | 3.2 - 4.6 | Minor shifts possible | [21] | |
| Free Carnosine | β-alanine (C-2, -CH₂-) | ~2.68 | Shifts Upfield to ~2.44 ppm | [1] |
| β-alanine (C-3, -CH₂-) | ~3.2 | Shifts Downfield to ~3.68 ppm | [1] | |
| Conjugated Carnosine | β-alanine (C-2, -CH₂-) | ~2.44 | - | [1] |
| β-alanine (C-3, -CH₂-) | ~3.68 (may be hidden by HA backbone) | - | [1] |
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Relevance in Characterization | Reference |
| O-H / N-H | Stretching | 3200 - 3500 (broad) | Present in both HA and carnosine. | [14][15] |
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1605 | Characteristic of HA. May shift slightly. | [15][16] |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1414 | Characteristic of HA. | [15][16] |
| Amide I | C=O Stretch | ~1650 | Key indicator of new amide bond formation. | [13][14] |
| Amide II | N-H Bend, C-N Stretch | ~1550 | Key indicator of new amide bond formation. | [13][14] |
| Glycosidic Linkage | C-O Stretch | ~1040 | Part of the HA backbone structure. | [15] |
Table 3: Typical Molecular Weight Ranges for Hyaluronic Acid
| HA Classification | Molecular Weight (Da) | Polydispersity Index (Mw/Mn) | Reference |
| Oligomer | 1,000 - 10,000 | Variable | [22] |
| Low Molecular Weight (LMW) | 10,000 - 1,000,000 | Typically 1.2 - 2.0 | [6][22] |
| High Molecular Weight (HMW) | > 1,000,000 | Typically 1.2 - 2.0 | [23] |
| Commercial Preparations | 1,000,000 - 7,000,000 | Variable | [6] |
Section 3: Experimental Protocols
Protocol: Determination of Degree of Substitution (DS) by ¹H-NMR
Objective: To accurately determine the percentage of hyaluronic acid repeating units that are covalently conjugated with carnosine.
Materials:
-
Carnosine-hyaluronate conjugate (lyophilized)
-
Deuterium oxide (D₂O, 99.9%)
-
Sodium chloride (NaCl)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the lyophilized carnosine-hyaluronate conjugate.
-
Prepare a 2 M NaCl solution in D₂O.
-
Dissolve the conjugate in 1.0 mL of the 2 M NaCl/D₂O solution to achieve a final concentration of 5-10 mg/mL.[2][3]
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear and homogenous.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum at a controlled temperature (e.g., 25 °C or 40 °C).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Apply water suppression if a significant residual H₂O peak is present.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the chemical shift of the N-acetyl methyl protons of HA to ~2.0 ppm.
-
Integrate the area of the HA N-acetyl peak (~2.0 ppm).
-
Integrate the area of a resolved peak from the conjugated carnosine, such as the C-2 protons of β-alanine at ~2.44 ppm.[1]
-
Calculate the DS using the formula provided in the FAQ section.
-
Protocol: Endotoxin Testing of Viscous Samples using the LAL Assay
Objective: To quantify bacterial endotoxin levels in a carnosine-hyaluronate sample, accounting for viscosity-induced interference.
Materials:
-
Carnosine-hyaluronate sample
-
Endotoxin-free hyaluronidase
-
Kinetic Chromogenic Limulus Amebocyte Lysate (LAL) Assay Kit
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (pyrogen-free)
-
Pyrogen-free test tubes and pipette tips
-
Incubating plate reader or heating block maintained at 37 ± 1 °C
Procedure:
-
Sample Digestion:
-
Reconstitute the carnosine-hyaluronate sample in LAL Reagent Water to a known concentration.
-
Add endotoxin-free hyaluronidase to the sample solution (e.g., a final concentration of 150 U/mL).[19]
-
Incubate the mixture to allow for enzymatic digestion and viscosity reduction. The time required will depend on the HA concentration and molecular weight but can range from 1 to 24 hours.[19]
-
Confirm viscosity reduction visually or using a rheometer.
-
-
LAL Assay (Kinetic Chromogenic Method):
-
Prepare a standard curve using the Control Standard Endotoxin (CSE) diluted in LAL Reagent Water, following the kit manufacturer's instructions.
-
Prepare dilutions of the digested sample. It is crucial to determine the Maximum Valid Dilution (MVD) to ensure the sample does not interfere with the assay.
-
Add the appropriate volume of standards, controls (positive and negative), and digested samples to a microplate.
-
Add the LAL reagent to all wells.
-
Immediately place the plate in an incubating reader at 37 °C.
-
Monitor the absorbance (color development) over time.
-
-
Data Analysis:
-
The software will generate a standard curve by plotting the reaction time against the corresponding endotoxin concentration.
-
The endotoxin concentration in the samples will be calculated by interpolating their reaction times from the standard curve.
-
Multiply the result by the dilution factor to obtain the final endotoxin concentration in the original sample (reported in EU/mL or EU/mg).
-
Section 4: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Exact determination of the degree of substitution of high molar mass hyaluronan by controlling the conformation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. Hyaluronan molecular weight and polydispersity in some commercial intra-articular injectable preparations and in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and extensive characterization of hyaluronan with narrow molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. agilent.com [agilent.com]
- 10. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review [vtechworks.lib.vt.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 13. Screening of the Chemical Composition and Identification of Hyaluronic Acid in Food Supplements by Fractionation and Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rapid detection of bacterial endotoxins in ophthalmic viscosurgical device materials by direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
- 22. EP2648715B1 - Carnosine-hyaluronic acid mixtures and their use - Google Patents [patents.google.com]
- 23. The Content and Size of Hyaluronan in Biological Fluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carnosine Conjugated Hyaluronate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of carnosine conjugated hyaluronate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is carnosine conjugated hyaluronate and why is aggregation a concern?
A1: Carnosine conjugated hyaluronate is a bioconjugate where the dipeptide carnosine is covalently linked to hyaluronic acid (HA), a naturally occurring polysaccharide. This conjugation aims to enhance the therapeutic properties of both molecules, such as improved stability against enzymatic degradation and increased antioxidant activity.[1][2][3] Aggregation, the formation of undesirable multi-molecule clusters, is a critical concern as it can lead to loss of biological activity, reduced product shelf-life, and potential immunogenicity.
Q2: What are the primary causes of aggregation in carnosine conjugated hyaluronate solutions?
A2: Aggregation of carnosine-hyaluronate conjugates can be triggered by a variety of factors, including:
-
Sub-optimal pH: Deviations from the optimal pH range can alter the surface charge of the conjugate, leading to increased intermolecular interactions and aggregation. Hyaluronic acid itself is known to be less stable at pH values below 4 and above 11.
-
Temperature Fluctuations: Elevated temperatures can induce conformational changes in the conjugate, exposing hydrophobic regions that can interact and cause aggregation. Storage at recommended low temperatures (2-8 °C) is crucial.
-
Inappropriate Ionic Strength: Low ionic strength can promote the entanglement of hyaluronic acid chains, while very high salt concentrations can lead to "salting out" and precipitation.
-
High Conjugate Concentration: Increased proximity of conjugate molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
-
Mechanical Stress: Vigorous shaking, stirring, or multiple freeze-thaw cycles can introduce mechanical stress that may lead to the formation of aggregates.
-
Presence of Impurities: Contaminants or residual reagents from the conjugation process can sometimes act as nuclei for aggregation.
Q3: How can I detect and quantify aggregation in my carnosine conjugated hyaluronate samples?
A3: Several analytical techniques can be employed to detect and quantify aggregation:
-
Size Exclusion Chromatography (SEC): SEC is a powerful method to separate and quantify soluble aggregates (dimers, trimers, and larger oligomers) from the monomeric conjugate.[4][5]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[6][7]
-
Visual Inspection: In severe cases, aggregation may be visible as turbidity, opalescence, or precipitation in the solution.[8]
-
Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 is an orthogonal technique to SEC that can separate a wide range of aggregate sizes without the use of a stationary phase, minimizing potential shear-induced changes.[9]
Troubleshooting Guides
Issue 1: Visible Precipitates or Turbidity Observed in the Conjugate Solution
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| pH is at or near the isoelectric point (pI) | Adjust the buffer pH to be at least 1-2 units away from the theoretical pI of the carnosine-hyaluronate conjugate. | At the pI, the net charge of the molecule is zero, minimizing electrostatic repulsion and increasing the propensity for aggregation. |
| High Conjugate Concentration | Dilute the conjugate solution to a lower concentration. | Reducing the concentration increases the distance between molecules, decreasing the likelihood of intermolecular interactions. |
| "Salting Out" Effect | Decrease the salt concentration in the buffer. | High concentrations of certain salts can reduce the solubility of the conjugate, causing it to precipitate. |
| Temperature-Induced Denaturation | Ensure the solution is maintained at the recommended storage temperature (typically 2-8°C) and avoid temperature cycling. | Elevated temperatures can cause irreversible conformational changes and aggregation. |
Issue 2: Increased Aggregate Formation Detected by SEC or DLS Over Time
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Buffer Conditions | Screen a panel of buffers with varying pH (typically in the range of 6.0-8.0) and ionic strengths to identify the most stabilizing formulation. | The stability of the conjugate is highly dependent on the solution environment. |
| Oxidation | Add antioxidants such as methionine or use buffers sparged with nitrogen to minimize dissolved oxygen. | Carnosine has antioxidant properties, but the conjugate itself can still be susceptible to oxidative stress, which can lead to aggregation. |
| Hydrolysis at Extreme pH | Maintain the buffer pH within a stable range (typically 6.0-8.0). | Hyaluronic acid can undergo hydrolysis at acidic or alkaline pH, leading to fragmentation and potential aggregation of the resulting species. |
| Freeze-Thaw Stress | Aliquot the conjugate solution into single-use volumes to avoid multiple freeze-thaw cycles. If lyophilization is used, optimize the protocol with cryoprotectants. | The formation of ice crystals and cryo-concentration during freezing can exert significant stress on the conjugate, leading to aggregation. |
| Interaction with Container Surface | Consider using low-protein-binding tubes or vials. The addition of a small amount of a non-ionic surfactant (e.g., Polysorbate 20 or 80) can also help. | Hydrophobic interactions between the conjugate and the container surface can induce aggregation. |
Data Presentation
Table 1: Effect of pH on the Aggregation of Carnosine-Hyaluronate Conjugate (Hypothetical Data)
| Buffer pH | % Monomer (by SEC) | % Aggregate (by SEC) | Mean Particle Size (by DLS) (nm) |
| 5.0 | 85.2 | 14.8 | 150 |
| 6.0 | 95.1 | 4.9 | 55 |
| 7.0 | 98.5 | 1.5 | 40 |
| 7.4 | 99.2 | 0.8 | 35 |
| 8.0 | 97.8 | 2.2 | 45 |
Data is illustrative and based on general principles of bioconjugate stability. Actual results may vary.
Table 2: Influence of Excipients on the Stability of Carnosine-Hyaluronate Conjugate after 1 Month at 4°C (Hypothetical Data)
| Formulation | % Monomer (by SEC) | % Aggregate (by SEC) | Visual Appearance |
| Conjugate in PBS | 92.3 | 7.7 | Clear |
| Conjugate in PBS + 5% Sucrose | 97.8 | 2.2 | Clear |
| Conjugate in PBS + 50 mM Arginine | 96.5 | 3.5 | Clear |
| Conjugate in PBS + 0.02% Polysorbate 80 | 98.1 | 1.9 | Clear |
Data is illustrative and based on common strategies for preventing aggregation. Actual results may vary.
Experimental Protocols
Protocol 1: Characterization of Aggregation by Size Exclusion Chromatography (SEC)
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable size exclusion column for the molecular weight range of the carnosine-hyaluronate conjugate (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another optimized buffer.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm (if the conjugate has sufficient aromatic residues).
-
Sample Preparation: Dilute the carnosine-hyaluronate conjugate to a concentration of 0.1 - 1.0 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 20 - 100 µL.
-
Data Analysis: Integrate the peak areas for the monomer and any high molecular weight species (aggregates). Calculate the percentage of monomer and aggregate.
Protocol 2: Assessment of Particle Size Distribution by Dynamic Light Scattering (DLS)
-
System: A DLS instrument capable of measuring in the nanometer size range.
-
Sample Preparation: Dilute the carnosine-hyaluronate conjugate in an appropriate buffer (filtered through a 0.22 µm filter) to a final concentration suitable for the instrument (typically 0.1 - 1.0 mg/mL).
-
Measurement: Place the sample in a clean, dust-free cuvette. Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, mean hydrodynamic diameter (Z-average), and polydispersity index (PDI). An increase in the Z-average or the appearance of a second, larger population of particles is indicative of aggregation.
Visualizations
References
- 1. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. zentriforce.com [zentriforce.com]
Validation & Comparative
Carnosine Conjugated Hyaluronate vs. Hyaluronic Acid for Osteoarthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osteoarthritis (OA) management remains a significant challenge, with a growing need for therapeutic agents that can alleviate symptoms and potentially modify disease progression. Hyaluronic acid (HA) is an established therapy, primarily administered via intra-articular injection to restore synovial fluid viscoelasticity. A newer development, carnosine conjugated hyaluronate (HA-carnosine), has emerged as a potential therapeutic, suggesting enhanced anti-inflammatory and chondroprotective properties. This guide provides an objective comparison based on available preclinical data.
Overview
Hyaluronic acid is a naturally occurring glycosaminoglycan and a major component of synovial fluid, contributing to joint lubrication and shock absorption.[1][2] In osteoarthritis, the concentration and molecular weight of HA in the synovial fluid are reduced.[3] Intra-articular injections of exogenous HA aim to restore the normal viscoelastic properties of the synovial fluid, thereby reducing pain and improving joint function.[3][4] Its mechanism of action is considered multifactorial, involving not just mechanical lubrication but also anti-inflammatory, analgesic, and chondroprotective effects through interaction with cell receptors like CD44.[5][6]
Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with known antioxidant and anti-inflammatory properties.[7][8] The conjugation of carnosine to hyaluronic acid is designed to create a synergistic molecule that leverages the properties of both components. Preclinical studies suggest this conjugation enhances the resistance of both HA and carnosine to enzymatic degradation, potentially increasing their bioavailability and therapeutic effect.[8]
Performance Comparison: Preclinical Data
The most comprehensive data directly comparing HA-carnosine (referred to in studies as FidHycarn) to HA comes from a preclinical study using a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis. This model mimics key pathological features of human OA.
Table 1: Comparison of Efficacy in a Rat Model of Osteoarthritis (MIA-Induced)
| Parameter | HA (70.9 mg/kg, oral) | Carnosine + HA Mixture (17.6 + 70.9 mg/kg, oral) | HA-carnosine (FidHycarn) (88.5 mg/kg, oral) | Key Finding |
| Behavioral Deficits (Thermal Hyperalgesia & Weight Distribution) | No significant improvement | No significant improvement | Significant improvement | HA-carnosine was significantly more effective at reducing pain-related behaviors.[9] |
| Macroscopic & Radiographic Damage | Unable to reduce alterations | Unable to reduce alterations | Substantial reduction in damage | The conjugated form showed superior protection against structural joint damage.[9] |
| Histological Damage & Cartilage Degeneration | Unable to reduce alterations | Unable to reduce alterations | Essential reduction in damage | HA-carnosine demonstrated significant chondroprotective effects at the tissue level.[9] |
| Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TNF-α) | Not significantly reduced | Not significantly reduced | Significant diminution | The conjugate exhibited potent anti-inflammatory effects not seen with HA or the mixture.[9] |
| Pro-inflammatory Chemokine Levels (MIP-Iα, MIP-2) | Not significantly reduced | Not significantly reduced | Significant diminution | HA-carnosine effectively reduced key signaling molecules for inflammatory cell recruitment.[9] |
| Oxidative Stress Markers (Nitrotyrosine, iNOS) | Data not specified | Data not specified | Significantly reduced | The conjugate demonstrated a strong antioxidant effect in the osteoarthritic joint.[9][10] |
Data sourced from a study on a monosodium iodoacetate (MIA)-induced osteoarthritis model in rats.[9]
Mechanism of Action
While both treatments aim to mitigate the effects of osteoarthritis, their proposed mechanisms differ, particularly in the emphasis on antioxidant activity and synergistic effects for the conjugated form.
Hyaluronic Acid (HA)
Standard HA therapy is believed to work through several mechanisms:
-
Viscosupplementation : Restoring the lubricating and shock-absorbing properties of the synovial fluid.[3][4]
-
Anti-inflammatory Effects : Reducing the production of pro-inflammatory mediators and matrix metalloproteinases.[4][6]
-
Chondroprotection : Preventing cartilage degradation and potentially promoting its regeneration.[4][5]
-
Analgesic Effects : Directly or indirectly reducing pain signals from the joint.[5][6]
Carnosine Conjugated Hyaluronate (HA-carnosine)
HA-carnosine is hypothesized to build upon the mechanisms of HA with the added benefits of carnosine, amplified by their covalent linkage.
-
Enhanced Stability : The conjugation protects both molecules from enzymatic degradation in vivo, which is a known limitation for each compound individually.[8]
-
Potent Antioxidant Activity : The carnosine moiety actively neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key contributors to cartilage damage and inflammation in OA.[8][9]
-
Synergistic Anti-inflammatory and Chondroprotective Effects : As demonstrated in preclinical models, the conjugate provides a more significant reduction in pro-inflammatory cytokines and cartilage degradation compared to HA, carnosine, or their simple mixture.[9]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway targeted by HA-carnosine.
Experimental Protocols
The key preclinical findings for HA-carnosine are based on a well-defined animal model of osteoarthritis.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
-
Objective : To evaluate the protective effect of orally administered HA-carnosine on inflammation and cartilage degradation in an experimental OA model.
-
Animal Model : Male Wistar rats.
-
Induction of OA : A single intra-articular injection of 1 mg monosodium iodoacetate (MIA) in 25 µL of saline into the knee joint. MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to cell death and subsequent cartilage degradation, mimicking osteoarthritic changes.
-
Treatment Groups :
-
Vehicle (Control)
-
Carnosine (17.6 mg/kg, oral)
-
Hyaluronic Acid (70.9 mg/kg, oral)
-
Carnosine + HA mixture (17.6 + 70.9 mg/kg, oral)
-
HA-carnosine (FidHycarn) (88.5 mg/kg, oral)
-
Naproxen (positive control)
-
-
Duration : Treatments were administered orally for 21 days.
-
Key Outcome Measures :
-
Behavioral Tests : Thermal hyperalgesia (paw withdrawal latency) and weight-bearing distribution were measured to assess pain.
-
Macroscopic and Radiographic Analysis : Knee joints were examined for visible signs of damage and evaluated via X-ray.
-
Histological Analysis : Joint tissues were stained (Safranin O-Fast Green) to assess cartilage structure, cellularity, and integrity.
-
Biochemical Analysis : Levels of pro-inflammatory cytokines and chemokines in joint tissue were quantified using immunoassays.
-
Oxidative Stress Markers : Immunohistochemical analysis was used to determine the expression of inducible nitric oxide synthase (iNOS) and nitrotyrosine in the joint tissue.
-
The experimental workflow is outlined in the diagram below.
Conclusion and Future Directions
Current preclinical evidence suggests that carnosine conjugated hyaluronate (HA-carnosine) offers superior anti-inflammatory, antioxidant, and chondroprotective effects compared to hyaluronic acid alone or a simple mixture of HA and carnosine when administered orally in an animal model of osteoarthritis.[9] The covalent conjugation appears to be key to this enhanced efficacy, likely by improving the stability and synergistic action of the two components.[8]
However, it is critical to note the limitations of the current data. The promising results for HA-carnosine are from oral administration in animal models.[9] In contrast, the established clinical use of hyaluronic acid for osteoarthritis is via intra-articular injection.[4][11][12] Therefore, direct comparisons of intra-articularly injected HA-carnosine versus standard intra-articular HA are not yet available in the public domain.
For drug development professionals and researchers, HA-carnosine represents a promising candidate for osteoarthritis therapy. Future research should focus on:
-
Clinical trials to establish the safety and efficacy of HA-carnosine in human subjects with osteoarthritis.
-
Comparative studies evaluating different administration routes (e.g., intra-articular vs. oral) for HA-carnosine.
-
Direct, head-to-head clinical trials comparing intra-articular HA-carnosine with various formulations of intra-articular hyaluronic acid.
Such studies will be essential to determine if the significant preclinical advantages of HA-carnosine translate into a superior therapeutic option for patients with osteoarthritis.
References
- 1. Hyaluronic Acid Injections for Osteoarthritis Pain [webmd.com]
- 2. youtube.com [youtube.com]
- 3. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 4. Effectiveness and utility of hyaluronic acid in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protective Effect of New Carnosine-Hyaluronic Acid Conjugate on the Inflammation and Cartilage Degradation in the Experimental Model of Osteoarthritis | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Intra-Articular Hyaluronic Acid for Knee Osteoarthritis: A Systematic Umbrella Review [mdpi.com]
- 12. Long term safety, efficacy, and patient acceptability of hyaluronic acid injection in patients with painful osteoarthritis of the knee - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carnosine-Hyaluronate and Other Antioxidant Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The growing interest in mitigating oxidative stress in various pathological conditions has spurred the development of novel antioxidant bioconjugates. These macromolecules, engineered by covalently linking antioxidant moieties to biocompatible polymers, offer enhanced stability, bioavailability, and targeted delivery compared to their individual components. This guide provides a comparative study of carnosine-hyaluronate (HyCar) and other prominent antioxidant bioconjugates, with a focus on their performance supported by experimental data.
Comparative Antioxidant Performance
This section compares the antioxidant activities of carnosine-hyaluronate with two other classes of promising antioxidant bioconjugates: chitosan-based and silk fibroin-based conjugates. The data presented is a synthesis from multiple studies, and direct comparison should be approached with consideration of the varying experimental conditions.
| Bioconjugate | Antioxidant Moiety | Polymer Backbone | Antioxidant Assay | Key Findings | Reference |
| Carnosine-Hyaluronate (HyCar) | L-Carnosine | Hyaluronic Acid | TEAC, DPPH, ABTS, Cellular Assays | Conjugation significantly enhances the radical scavenging activity against ROS, RNS, and RCS compared to individual components. Also shows improved resistance to enzymatic degradation. Copper(II) complexes of HyCar act as effective superoxide (B77818) dismutase (SOD) mimics.[1][2][3][4][5][6] | |
| Chitosan-Phenolic Acid Conjugates | Gallic Acid, Caffeic Acid, Ferulic Acid | Chitosan (B1678972) | DPPH, ABTS | The antioxidant activity of chitosan is significantly improved upon conjugation with phenolic acids. The degree of substitution with the phenolic moiety directly correlates with the radical scavenging capacity. Some conjugates exhibit higher antioxidant activity than the free phenolic acid.[4][7][8] | |
| Silk Fibroin-Antioxidant Conjugates | Melanin, Curcuminoids, Caffeic Acid, Tannic Acid | Silk Fibroin | DPPH | Incorporation of antioxidants into silk fibroin membranes and hydrogels imparts significant radical scavenging properties. These bioconjugates show promise in wound healing applications by controlling oxidative stress.[9][10][11] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2][3][12][13]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the bioconjugate samples in a suitable solvent (e.g., water, buffer) to obtain a series of concentrations.
-
Reaction: Mix a specific volume of the sample solution with a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. A control containing the solvent instead of the sample is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined to compare the antioxidant potency.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[1][5][14][15][16]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the bioconjugate samples in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to a larger, fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm. A control with solvent instead of the sample is also measured.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to inhibit the intracellular generation of reactive oxygen species (ROS) induced by a pro-oxidant compound. The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation.[6][17][18][19][20]
Procedure:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until they reach confluence.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a solution of DCFH-DA.
-
Treatment with Antioxidant: Remove the DCFH-DA solution and add the bioconjugate samples at various concentrations to the cells.
-
Induction of Oxidative Stress: After a suitable incubation period with the antioxidant, add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce ROS production.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a microplate reader.
-
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of the fluorescence intensity versus time plot. The percentage of inhibition of ROS production is calculated relative to a control without the antioxidant. The results can be expressed as quercetin (B1663063) equivalents (QE).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative study of antioxidant bioconjugates.
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Simplified signaling pathway of L-carnosine in response to oxidative stress.
Caption: Logical flow for the comparative study of antioxidant bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. skemman.is [skemman.is]
- 5. benchchem.com [benchchem.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Chitosan-Polyphenol Conjugates for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Silk Fibroin Composite Hydrogel for Rapid Healing of Diabetic Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 16. japer.in [japer.in]
- 17. bmglabtech.com [bmglabtech.com]
- 18. zen-bio.com [zen-bio.com]
- 19. mdpi.com [mdpi.com]
- 20. cellbiolabs.com [cellbiolabs.com]
A Comparative Efficacy Analysis: Carnosine-Hyaluronate and N-Acetylcarnosine in Ocular Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the available scientific evidence on the efficacy of carnosine-hyaluronate and N-acetylcarnosine (NAC) in ophthalmology, with a primary focus on their potential as anti-cataract agents. While both compounds leverage the therapeutic properties of L-carnosine, they employ different strategies to address the challenges of ocular drug delivery. This guide synthesizes preclinical and clinical data to illuminate their respective mechanisms, experimental validation, and potential for further development.
Executive Summary
N-acetylcarnosine, a prodrug of L-carnosine, has been the subject of multiple clinical trials investigating its efficacy in the treatment of senile cataracts. These studies have demonstrated its ability to improve visual acuity and reduce lens opacity with a good safety profile. Carnosine-hyaluronate, on the other hand, is a more recent formulation that combines L-carnosine with hyaluronic acid. The rationale behind this combination is to enhance the ocular bioavailability of L-carnosine through the mucoadhesive and viscosity-enhancing properties of hyaluronic acid. Research on carnosine-hyaluronate is currently in the preclinical stages, with in vitro and ex vivo studies showing promise in inhibiting lens brunescence.
Direct comparative clinical trials between carnosine-hyaluronate and N-acetylcarnosine are not yet available. Therefore, this guide presents a parallel comparison of the existing evidence for each compound to facilitate an informed assessment of their potential.
Mechanism of Action
N-Acetylcarnosine (NAC): The Prodrug Approach
N-acetylcarnosine is a synthetic derivative of L-carnosine where an acetyl group is attached to the beta-alanine (B559535) residue. This modification serves a crucial purpose: it protects L-carnosine from enzymatic degradation by carnosinase present in the blood and ocular tissues.[1] Furthermore, the increased lipophilicity of NAC enhances its penetration through the cornea.[2][3] Once in the aqueous humor, esterases hydrolyze NAC, releasing L-carnosine in a sustained manner.[4][5] The liberated L-carnosine then exerts its therapeutic effects.
The primary mechanisms through which L-carnosine is believed to combat cataracts include:
-
Antioxidant Activity: L-carnosine is a potent scavenger of reactive oxygen species (ROS), which are major contributors to the oxidative stress that damages lens proteins and lipids, leading to cataract formation.[4][6]
-
Anti-glycation Properties: L-carnosine inhibits the non-enzymatic glycation of lens crystallins, a process where sugar molecules react with proteins, leading to the formation of advanced glycation end-products (AGEs).[7][8][9] AGEs contribute to the cross-linking and aggregation of crystallins, causing lens opacification. Some studies suggest L-carnosine can even disaggregate glycated proteins.[7]
Figure 1. Signaling pathway of N-acetylcarnosine in the eye.
Carnosine-Hyaluronate: The Enhanced Delivery Approach
The carnosine-hyaluronate formulation aims to improve the ocular bioavailability of L-carnosine directly, bypassing the need for a prodrug. Hyaluronic acid is a naturally occurring polysaccharide in the eye and is known for its viscoelastic, mucoadhesive, and hydrating properties.[10][11]
The proposed mechanism of action for this combination is as follows:
-
Increased Residence Time: Hyaluronic acid increases the viscosity of the ophthalmic solution, prolonging its contact time with the ocular surface and reducing washout by tears.[12][13]
-
Enhanced Permeation: The mucoadhesive properties of hyaluronic acid facilitate its binding to the corneal epithelium, which may enhance the penetration of L-carnosine across the cornea.[14][15]
-
Synergistic Antioxidant Effects: Both L-carnosine and hyaluronic acid possess antioxidant properties.[16][17] Their combination may offer a synergistic effect in protecting ocular tissues from oxidative damage.[18][19]
References
- 1. What makes N-acetylcarnosine different from L-carnosine? - Can-C [can-c.net]
- 2. What is the difference between L-Carnosine and N-acetyl-L-Carnosine? - Hongda Phytochemistry [hongdaherbs.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. N alpha-acetylcarnosine is a prodrug of L-carnosine in ophthalmic application as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Carnosine disaggregates glycated alpha-crystallin: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carnosine protects proteins against in vitro glycation and cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Does Hyaluronic Acid Help Dry Eyes?-Focus Freda Biological [focus-freda.com]
- 11. eyesoneyecare.com [eyesoneyecare.com]
- 12. dovepress.com [dovepress.com]
- 13. Hyaluronic acid in the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hyaluronic acid in ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP2648715B1 - Carnosine-hyaluronic acid mixtures and their use - Google Patents [patents.google.com]
- 17. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation [mdpi.com]
- 19. researchgate.net [researchgate.net]
In Vivo Performance of Carnosine-Hyaluronate Conjugates: A Comparative Overview of Different Molecular Weights
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of carnosine-hyaluronate conjugates of varying molecular weights based on available preclinical data. While direct in vivo comparative studies are limited, this document synthesizes existing research to highlight the therapeutic potential and molecular mechanisms of these novel biomolecules.
Carnosine-hyaluronate conjugates, also referred to as HyCar or FidHycarn, have emerged as promising therapeutic agents, particularly in the context of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1][2] These conjugates leverage the synergistic effects of carnosine, a dipeptide with antioxidant and anti-inflammatory properties, and hyaluronic acid (HA), a major component of the extracellular matrix with viscoelastic and signaling functions.[1][3] A critical factor influencing the bioactivity of these conjugates is the molecular weight of the hyaluronic acid backbone, with studies primarily focusing on conjugates synthesized with 200 kDa and 700 kDa HA.[1][4]
Preclinical In Vivo Efficacy in Osteoarthritis
Summary of Key In Vivo Findings (700 kDa Carnosine-Hyaluronate)
| Parameter | Vehicle (MIA) | Carnosine (17.6 mg/kg) | Hyaluronic Acid (70.9 mg/kg) | Carnosine + HA (17.6 + 70.9 mg/kg) | FidHycarn (88.5 mg/kg) | Naproxen (10 mg/kg) |
| Macroscopic Score | Significant Damage | No Reduction | No Reduction | No Reduction | Substantial Reduction | Significant Reduction |
| Radiographic Score | Significant Alteration | No Reduction | No Reduction | No Reduction | Substantial Reduction | Significant Reduction |
| Thermal Hyperalgesia (Paw Withdrawal Latency) | Decreased | No Improvement | No Improvement | No Improvement | Improved | Improved |
| Weight Bearing (% of contralateral) | Decreased | No Improvement | No Improvement | No Improvement | Improved | Improved |
| Histological Damage | Severe | No Reduction | No Reduction | No Reduction | Essential Reduction | Significant Reduction |
| Nitrotyrosine Levels | Increased | - | - | - | Significantly Reduced | - |
| iNOS Levels | Increased | - | - | - | Significantly Reduced | - |
| TNF-α Levels | Increased | No Reduction | No Reduction | No Reduction | Significantly Reduced | Significantly Reduced |
| IL-1β Levels | Increased | No Reduction | No Reduction | No Reduction | Significantly Reduced | Significantly Reduced |
| IL-6 Levels | Increased | No Reduction | No Reduction | No Reduction | Significantly Reduced | Significantly Reduced |
Note: This table is a synthesized representation of findings and does not imply direct statistical comparison across all parameters in a single study. The data for the 700 kDa conjugate is primarily drawn from studies on FidHycarn.
The Influence of Hyaluronic Acid Molecular Weight
The molecular weight of hyaluronic acid is a critical determinant of its biological function. High-molecular-weight HA (HMW-HA), typically found in healthy tissues, is generally considered to be anti-inflammatory and chondroprotective.[1] In contrast, low-molecular-weight HA (LMW-HA) can exhibit pro-inflammatory properties.[1] This intrinsic difference suggests that carnosine-hyaluronate conjugates of different molecular weights may possess distinct in vivo activities. While a 700 kDa HA backbone provides a robust anti-inflammatory and tissue-protective effect, a 200 kDa HA backbone might offer different pharmacokinetic properties or engage cellular receptors with varying affinities. Further research is necessary to elucidate these potential differences in a direct comparative in vivo setting.
Experimental Protocols
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
A commonly used model to evaluate the efficacy of anti-osteoarthritic agents involves the intra-articular injection of MIA, which induces cartilage degradation and inflammatory responses mimicking osteoarthritis.
Experimental Workflow:
Caption: Workflow of the MIA-induced osteoarthritis model for in vivo evaluation.
Synthesis of Carnosine-Hyaluronate Conjugate
The synthesis of carnosine-hyaluronate conjugates involves a multi-step chemical process.
Synthesis Workflow:
References
- 1. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnosine inhibits degradation of hyaluronan induced by free radical processes in vitro and improves the redox imbalance in adjuvant arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Carnosine-Hyaluronate: A Potent Anti-Inflammatory Agent Outperforming Alternatives in Preclinical Models
A comprehensive analysis of experimental data reveals that carnosine-hyaluronate demonstrates superior anti-inflammatory activity compared to carnosine and hyaluronic acid administered individually, and shows comparable, and in some aspects, more targeted efficacy than conventional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models of osteoarthritis. This guide provides a detailed comparison of the anti-inflammatory performance of carnosine-hyaluronate, its individual components, and a standard NSAID, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
A novel carnosine-hyaluronate conjugate, referred to in studies as FidHycarn, has shown significant promise in mitigating inflammatory responses in a monosodium iodoacetate (MIA)-induced osteoarthritis rat model. This model mimics the cartilage degradation and inflammation seen in human osteoarthritis.
Comparative Efficacy: A Quantitative Look
The anti-inflammatory effects of carnosine-hyaluronate, its individual components, and the NSAID Naproxen were evaluated by measuring key pro-inflammatory cytokines and enzymes. The data, summarized in the table below, clearly indicates the enhanced efficacy of the conjugated form.
| Inflammatory Marker | Carnosine (17.6 mg/kg) | Hyaluronic Acid (70.9 mg/kg) | Carnosine + Hyaluronic Acid (17.6 + 70.9 mg/kg) | Carnosine-Hyaluronate (FidHycarn) (88.5 mg/kg) | Naproxen (Positive Control) |
| TNF-α (pg/ml) | No significant reduction | No significant reduction | No significant reduction | Significant Reduction | Significant Reduction |
| IL-1β (pg/ml) | No significant reduction | No significant reduction | No significant reduction | Significant Reduction | Significant Reduction |
| IL-6 (pg/ml) | No significant reduction | No significant reduction | No significant reduction | Significant Reduction | Significant Reduction |
| iNOS Expression | No significant reduction | No significant reduction | No significant reduction | Significant Reduction | Not Reported |
| COX-2 Expression | Not Reported | Not Reported | Not Reported | Significant Reduction | Significant Reduction |
Table 1: Comparative Effects on Pro-Inflammatory Markers in a Rat Model of Osteoarthritis. Data compiled from studies on a monosodium iodoacetate-induced osteoarthritis model.[1][2][3]
Notably, while Naproxen, a widely used NSAID, effectively reduces pro-inflammatory markers, the effects of the carnosine-hyaluronate conjugate were not statistically different from this positive control in many aspects, and in some cases, even more potent.[2] This suggests that carnosine-hyaluronate could represent a viable therapeutic strategy with a potentially more targeted mechanism of action.
Unraveling the Mechanism: Signaling Pathways
The anti-inflammatory action of carnosine-hyaluronate is believed to be mediated through the modulation of key signaling pathways involved in inflammation. High molecular weight hyaluronic acid, a component of the conjugate, is known to suppress pro-inflammatory responses by interacting with cell surface receptors like CD44 and Toll-like receptors (TLRs).[4] This interaction can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Carnosine, on the other hand, has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and the downregulation of inflammation.[5] The conjugation of carnosine with hyaluronic acid appears to create a synergistic effect, enhancing the anti-inflammatory and antioxidant properties of both molecules.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Protective effect of a new hyaluronic acid -carnosine conjugate on the modulation of the inflammatory response in mice subjected to collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Carnosine-Hyaluronate vs. Methotrexate in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the therapeutic efficacy of Carnosine-Hyaluronate (Carnosine-HA) and Methotrexate (B535133) (MTX) in established preclinical models of arthritis. The data presented is collated from peer-reviewed studies to facilitate an objective evaluation of their respective performances.
Executive Summary
Methotrexate, a cornerstone disease-modifying antirheumatic drug (DMARD), has long been the standard of care for rheumatoid arthritis.[1] Its mechanism of action, primarily involving the inhibition of dihydrofolate reductase and promotion of adenosine (B11128) release, leads to broad anti-inflammatory and immunosuppressive effects.[2][3] Carnosine, an endogenous dipeptide, and hyaluronic acid, a major component of synovial fluid, have both demonstrated anti-inflammatory and antioxidant properties.[4][5] A novel conjugate of these two molecules, Carnosine-Hyaluronate, has emerged as a potential therapeutic agent for arthritis, with studies suggesting its efficacy is comparable to MTX in certain preclinical settings.[6][7] This guide will delve into the experimental evidence supporting these claims.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from preclinical studies comparing Carnosine-Hyaluronate and Methotrexate in arthritis models.
| Parameter | Carnosine-Hyaluronate (FidHycarn) | Methotrexate (MTX) | Arthritis Model | Key Findings | Reference |
| Clinical Score | Significant Reduction | Significant Reduction | Collagen-Induced Arthritis (CIA) in mice | Effects of FidHycarn were not statistically different from MTX. | [6][7] |
| Hind Paw Volume | Significant Reduction | Significant Reduction | Adjuvant Arthritis (AA) in rats | Carnosine monotherapy showed a significant decrease. The combination of Carnosine+MTX was more effective than MTX alone. | [8] |
| Histological Score | Significant Reduction | Not explicitly compared in the same study | Collagen-Induced Arthritis (CIA) in mice | FidHycarn treatment decreased histological alterations. | [6][7] |
| Radiographic Alterations | Significant Reduction | Not explicitly compared in the same study | Collagen-Induced Arthritis (CIA) in mice | FidHycarn treatment decreased radiographic alterations. | [6][7] |
| Oxidative Stress Markers (iNOS, Nitrotyrosine, PAR, MDA) | Significant Reduction | Not explicitly compared in the same study | Collagen-Induced Arthritis (CIA) in mice | FidHycarn significantly reduced markers of oxidative damage. | [6][7] |
| Pro-inflammatory Cytokines and Chemokines | Significant Reduction | Not explicitly compared in the same study | Collagen-Induced Arthritis (CIA) in mice | FidHycarn significantly reduced levels of pro-inflammatory mediators. | [6][7] |
| COX-2 Enzyme Levels | Significant Reduction | Not explicitly compared in the same study | Collagen-Induced Arthritis (CIA) in mice | FidHycarn significantly reduced COX-2 levels. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are summaries of the key experimental protocols used in the cited studies.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model that mimics many aspects of human rheumatoid arthritis.
-
Induction:
-
Treatment:
-
Assessment:
-
Clinical Scoring: The severity of arthritis is evaluated based on erythema and edema of the paws.
-
Histopathology: Joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, cartilage erosion, and bone damage.
-
Radiography: X-ray imaging is used to visualize joint and bone alterations.
-
Biochemical Analysis: Tissue or blood samples are analyzed for levels of inflammatory cytokines, chemokines, oxidative stress markers, and enzymes like COX-2.[6][7]
-
Adjuvant Arthritis (AA) in Rats
This model is characterized by a rapid onset of severe inflammation.
-
Induction:
-
A single intradermal injection of Mycobacterium tuberculosis in mineral oil (Freund's Adjuvant) is administered into the tail or footpad of rats.
-
-
Treatment:
-
Treatments (e.g., Carnosine, Methotrexate, or combination) are typically administered daily or several times a week, starting from the day of adjuvant injection or at the onset of clinical signs.[8]
-
-
Assessment:
-
Hind Paw Volume: Plethysmometry is used to measure the change in paw volume as an indicator of edema and inflammation.
-
Arthritic Score: A visual scoring system is used to grade the severity of inflammation in the paws.
-
Biochemical Markers: Blood and tissue samples are analyzed for markers of inflammation (e.g., C-reactive protein) and oxidative stress (e.g., TBARS).[8]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Carnosine-Hyaluronate and Methotrexate are mediated through distinct yet potentially overlapping signaling pathways.
Methotrexate
Methotrexate's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and the synthesis of nucleotides.[2] This inhibition disrupts the proliferation of rapidly dividing cells, including immune cells. Additionally, MTX promotes the extracellular release of adenosine, which has potent anti-inflammatory effects by binding to its receptors on various immune cells.[3]
Carnosine-Hyaluronate
The conjugate of carnosine and hyaluronic acid is thought to act through a multi-faceted mechanism. Hyaluronic acid can modulate inflammatory responses through its interaction with cell surface receptors like CD44. Carnosine is a potent antioxidant and anti-glycating agent. The conjugate likely combines these properties, leading to a reduction in oxidative stress and the production of pro-inflammatory mediators. The conjugation of carnosine with hyaluronic acid may also enhance its stability and delivery to inflamed joints.[9]
Conclusion
Preclinical evidence suggests that Carnosine-Hyaluronate is a promising therapeutic candidate for arthritis, demonstrating efficacy that is comparable to the established DMARD, Methotrexate, in a collagen-induced arthritis model.[6][7] Its mechanism of action, centered around reducing oxidative stress and inflammation, presents a potentially different therapeutic approach. Further research, including direct, side-by-side comparative studies with more extensive quantitative endpoints and investigations into its long-term efficacy and safety profile, is warranted to fully elucidate its therapeutic potential relative to Methotrexate. The combination of Carnosine with Methotrexate has also shown enhanced effects in an adjuvant arthritis model, suggesting a potential for combination therapy.[8]
References
- 1. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine inhibits degradation of hyaluronan induced by free radical processes in vitro and improves the redox imbalance in adjuvant arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective effect of a new hyaluronic acid -carnosine conjugate on the modulation of the inflammatory response in mice subjected to collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological influence on processes of adjuvant arthritis: Effect of the combination of an antioxidant active substance with methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Harnessing Synergy: A Comparative Analysis of the Antioxidant Effects of Carnosine and Hyaluronic Acid
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the progression of numerous diseases. In the quest for effective antioxidant therapies, the strategic combination of bioactive molecules is a promising approach to enhance therapeutic efficacy. This guide provides a comprehensive comparison of the antioxidant properties of carnosine, hyaluronic acid, and their combined synergistic effects, supported by experimental data and detailed methodologies.
Antioxidant Capabilities: A Comparative Overview
Carnosine, a dipeptide composed of β-alanine and L-histidine, is renowned for its potent antioxidant and anti-glycation properties. It directly scavenges a variety of reactive species, including ROS, reactive nitrogen species (RNS), and reactive carbonyl species (RCS). Hyaluronic acid, a naturally occurring glycosaminoglycan, also plays a protective role against oxidative stress, although its direct radical scavenging activity is less pronounced than that of carnosine.
The true potential of these two molecules is unlocked when they are combined, particularly in the form of a covalent conjugate (HyCar). This conjugation not only enhances their antioxidant capacity but also improves their stability and resistance to enzymatic degradation in vivo.[1][2][3]
Quantitative Data Summary
The following tables summarize the comparative antioxidant activities of carnosine, hyaluronic acid, and their conjugate, as determined by various in vitro assays.
Table 1: ABTS Radical Cation Scavenging Activity
| Compound | Concentration | TEAC (Trolox Equivalent Antioxidant Capacity) |
| Carnosine | 1 mM | 0.5 ± 0.1 |
| Hyaluronic Acid (Hy) | 0.1% w/v | 0.2 ± 0.1 |
| HyCar Conjugate | 0.1% w/v (Hy) + 1 mM (Car) | 1.2 ± 0.2 |
Data adapted from a study on HyCar conjugates. The TEAC value indicates the antioxidant capacity relative to Trolox, a vitamin E analog. A higher TEAC value signifies greater antioxidant activity.[1]
Table 2: In Vivo Oxidative Stress Marker Reduction in a Model of Osteoarthritis
| Treatment Group | Nitrotyrosine Expression (Integral Optical Density) | iNOS Expression (Integral Optical Density) |
| Vehicle | 150 ± 10.5 | 135 ± 9.8 |
| Carnosine (17.6 mg/kg) | 130 ± 9.1 | 115 ± 8.5 |
| Hyaluronic Acid (70.9 mg/kg) | 125 ± 8.7 | 110 ± 7.9 |
| Carnosine + HA Mixture | 110 ± 7.5 | 95 ± 6.9 |
| HyCar Conjugate (88.5 mg/kg) | 85 ± 6.2 | 70 ± 5.1 |
Data adapted from an in vivo study in a rat model of osteoarthritis. Lower values indicate a greater reduction in oxidative stress markers.[4]
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of these findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (Carnosine, Hyaluronic Acid, Combination) at various concentrations
-
Methanol (as blank)
-
Ascorbic acid (as a positive control)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.
-
2. Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Reagents:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
Test compounds
-
-
Procedure:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-24 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding the chosen inducer in PBS.
-
Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
3. Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
-
Reagents:
-
Cell or tissue lysate
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
MDA standard solution
-
-
Procedure:
-
Homogenize cell or tissue samples in a suitable lysis buffer.
-
Add 0.5 mL of the lysate to 1 mL of the TCA-TBA solution.
-
Boil the mixture for 15 minutes.
-
Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
Signaling Pathways and Experimental Workflow
The synergistic antioxidant effect of carnosine and hyaluronic acid can be attributed to their complementary mechanisms of action and their influence on key cellular signaling pathways.
Caption: Synergistic antioxidant signaling pathways of carnosine and hyaluronic acid.
Caption: Experimental workflow for assessing antioxidant synergy.
Conclusion
The evidence strongly suggests that the combination of carnosine and hyaluronic acid, particularly as a covalent conjugate, results in a synergistic enhancement of antioxidant activity. This synergy is manifested through both direct scavenging of reactive species and the upregulation of endogenous antioxidant defense mechanisms via the Nrf2 signaling pathway. The improved stability of the conjugate further enhances its therapeutic potential by overcoming the rapid in vivo degradation of the individual components. For researchers and drug development professionals, these findings highlight the promise of this combination as a potent antioxidant strategy for a variety of applications, from dermatological formulations to therapies for oxidative stress-related diseases. Further research into the synergistic effects of non-covalent mixtures is warranted to broaden the formulation possibilities.
References
- 1. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Linked vs. Non-Cross-Linked Carnosine-Conjugated Hyaluronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-linked and non-cross-linked carnosine-conjugated hyaluronate, focusing on their performance characteristics and supported by established experimental principles. While direct head-to-head comparative data for the carnosine-conjugated variants is emerging, this analysis is built upon the well-documented effects of cross-linking on hyaluronic acid (HA) and the synergistic benefits of carnosine conjugation.
Introduction: Enhancing a Natural Biopolymer
Hyaluronic acid (HA) is a naturally occurring polysaccharide integral to the extracellular matrix, prized for its biocompatibility, biodegradability, and exceptional hygroscopic properties.[1] However, its application in fields like drug delivery and tissue engineering is often limited by its rapid in vivo degradation by enzymes like hyaluronidase (B3051955) and reactive oxygen species (ROS).[1][2]
To overcome these limitations, two key modifications are employed:
-
Carnosine Conjugation: Carnosine, a dipeptide with potent antioxidant and anti-glycation properties, is covalently bonded to the HA backbone. This conjugation serves a dual purpose: carnosine protects the HA polymer from ROS-induced degradation, while the HA backbone shields carnosine from enzymatic cleavage by carnosinase, thereby extending its biological half-life and creating a synergistic effect.[2][3]
-
Cross-Linking: To further enhance stability, particularly for applications requiring a durable physical presence (e.g., hydrogel scaffolds or dermal fillers), the polymer chains are covalently linked together. This process transforms the material from a viscous solution into a robust hydrogel, significantly altering its physical and biological properties.[4][5]
This guide will compare the non-cross-linked (linear) form of carnosine-conjugated hyaluronate with its cross-linked hydrogel counterpart.
Synthesis and Chemical Structure
The synthesis process begins with the covalent conjugation of L-carnosine to the hyaluronic acid backbone. Subsequently, a cross-linking agent is introduced to form a three-dimensional network.
-
Carnosine Conjugation: L-carnosine is typically conjugated to the carboxylic acid groups of the glucuronic acid residues of HA using carbodiimide (B86325) chemistry (e.g., EDC/NHS activation).
-
Cross-Linking: The resulting carnosine-conjugated HA is then cross-linked, commonly using agents like 1,4-butanediol (B3395766) diglycidyl ether (BDDE) or divinyl sulfone (DVS), which form stable ether bonds between the hydroxyl groups of the HA chains under alkaline conditions.[6][7] The degree of cross-linking can be precisely controlled by adjusting the concentration of the cross-linking agent.[1]
The workflow below illustrates the general synthesis pathway.
Comparative Performance Data
The primary differences between the two forms arise from the presence of a covalently bonded polymer network in the cross-linked version. This network structure imparts greater physical stability and alters biological interactions.
Physicochemical Properties
Cross-linking transforms the material from a soluble polymer into an insoluble, swellable hydrogel, leading to significant differences in its physical characteristics.
| Property | Non-Cross-Linked Carnosine-HA | Cross-Linked Carnosine-HA | Rationale for Difference |
| Physical State | Viscous Solution / Powder | Insoluble Hydrogel | Covalent bonds form a 3D network, preventing dissolution.[4] |
| Viscosity / Elasticity | Predominantly Viscous | Predominantly Elastic (High G') | The cross-linked network stores mechanical energy, behaving like a solid (gel).[1][[“]] |
| Swelling Ratio | Not Applicable (Soluble) | Low to Moderate | The degree of cross-linking restricts the uptake of water, limiting swelling.[9] |
| In Vitro Degradation Rate | Rapid | Significantly Slower | Cross-links sterically hinder the access of hyaluronidase to the HA backbone.[4][10] |
Note: The quantitative values for these properties are highly dependent on the molecular weight of the initial HA, the degree of carnosine conjugation, and the density of cross-linking. The table reflects established principles of HA hydrogel chemistry.
Biological Properties
While the fundamental antioxidant activity is derived from the conjugated carnosine in both forms, the physical structure dictates the material's persistence and interaction with the biological environment.
| Property | Non-Cross-Linked Carnosine-HA | Cross-Linked Carnosine-HA | Rationale for Difference |
| Antioxidant Capacity | High | High | Both forms possess the antioxidant carnosine moiety. The activity is inherent to the conjugate.[3] |
| In Vivo Residence Time | Short (Hours to Days) | Long (Weeks to Months) | Resistance to enzymatic degradation and physical clearance leads to much longer persistence.[4][[“]] |
| Biocompatibility | Excellent | Excellent | Both are based on biocompatible HA. Proper purification to remove residual cross-linker is critical.[10] |
| Drug Release Profile | Rapid (Burst Release) | Sustained (Diffusion-Controlled) | The hydrogel network acts as a matrix, slowing the diffusion and release of encapsulated molecules. |
| Cell Proliferation | May stimulate fibroblast proliferation | Can provide a scaffold for cell growth but may show reduced direct stimulation compared to linear HA.[12][13] |
Key Experimental Protocols
The following are detailed methodologies for characterizing and comparing the properties of non-cross-linked and cross-linked carnosine-conjugated hyaluronate.
Protocol: In Vitro Enzymatic Degradation
This protocol assesses the material's stability against enzymatic digestion.
-
Preparation: Prepare a 1% (w/v) solution of non-cross-linked carnosine-HA in a phosphate-buffered saline (PBS, pH 7.4). For the cross-linked form, allow a pre-weighed, lyophilized hydrogel sample to swell to equilibrium in PBS.
-
Enzyme Solution: Prepare a solution of bovine testicular hyaluronidase (e.g., 100 U/mL) in PBS.
-
Degradation: Add the hyaluronidase solution to the samples and incubate at 37°C with gentle agitation.
-
Analysis (Non-Cross-Linked): At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots and measure the viscosity using a rheometer. A decrease in viscosity indicates polymer degradation.
-
Analysis (Cross-Linked): At specified time points, remove the hydrogel samples, gently blot excess water, and record the remaining weight. The percentage of weight loss over time indicates the degradation rate.[7][10]
Protocol: Swelling Ratio Determination (Cross-Linked Hydrogel)
This protocol quantifies the hydrogel's ability to absorb water.
-
Initial Weight: Weigh a known amount of the lyophilized (dry) cross-linked hydrogel (Wd).
-
Immersion: Immerse the hydrogel in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.
-
Equilibrium: Allow the hydrogel to swell until it reaches a constant weight, which may take 24-48 hours.
-
Final Weight: Carefully remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100
Protocol: Antioxidant Capacity (DPPH Assay)
This protocol measures the free radical scavenging ability of the materials.
-
Sample Preparation: Prepare stock solutions of both non-cross-linked and cross-linked (as a fine, hydrated suspension) carnosine-HA at various concentrations in a suitable buffer.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep violet color.
-
Reaction: Mix the sample solutions with the DPPH solution in a 1:1 ratio. Include a control sample with buffer instead of the HA conjugate.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The scavenging activity is calculated as a percentage reduction in absorbance compared to the control. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Cellular Signaling Pathway: The Nrf2 Antioxidant Response
Carnosine is known to protect cells from oxidative stress not only by directly scavenging free radicals but also by activating endogenous antioxidant defense systems. A key pathway involved is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under oxidative stress, carnosine can promote the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) on DNA, leading to the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases.
Summary of Properties and Applications
The choice between non-cross-linked and cross-linked carnosine-conjugated hyaluronate is dictated entirely by the desired application and required material properties.
Conclusion
Non-cross-linked and cross-linked carnosine-conjugated hyaluronate represent two functionally distinct classes of a promising biomaterial.
-
Non-Cross-Linked Carnosine-Conjugated Hyaluronate acts as a powerful, soluble antioxidant and lubricating agent. Its primary advantage is the synergistic stabilization that conjugation provides to both the HA and carnosine molecules.[3] It is best suited for applications where a fluid, short-acting, but highly effective antioxidant treatment is required, such as in ophthalmology or topical skincare.
-
Cross-Linked Carnosine-Conjugated Hyaluronate functions as a durable, antioxidant-rich hydrogel. Its main benefit is its significantly extended in vivo residence time and tunable mechanical properties.[4][5] This makes it the ideal choice for applications that demand structural support and long-term performance, including dermal fillers for aesthetic medicine, scaffolds for regenerative medicine, and matrices for sustained drug delivery.
The selection of either material should be based on a thorough understanding of the required physicochemical properties, degradation kinetics, and the desired biological outcome for the specific application.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Viscoelastic Properties and Enzymatic Degradation of Crosslinked Hyaluronic Acid for Deep Dermal Filler Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Comparison of noncross-linked and cross-linked hyaluronic acid with regard to efficacy of the proliferative activity of cutaneous fibroblasts and keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Long-Term Efficacy of Carnosine-Conjugated Hyaluronate Injections: A Comparative Analysis for Researchers and Drug Development Professionals
An objective comparison of carnosine-conjugated hyaluronate injections with alternative intra-articular therapies, supported by available experimental data.
The therapeutic landscape for degenerative joint diseases, such as osteoarthritis (OA), is continually evolving, with a growing interest in injectable formulations that not only provide symptomatic relief but also potentially modify the disease course. Carnosine-conjugated hyaluronate has emerged as a novel biomaterial with chondroprotective and anti-inflammatory properties. This guide provides a comprehensive comparison of the long-term efficacy of carnosine-conjugated hyaluronate injections with established intra-articular treatments, including standard hyaluronic acid (HA), corticosteroids, and platelet-rich plasma (PRP). This analysis is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Overview of Carnosine-Conjugated Hyaluronate
Carnosine, a dipeptide with antioxidant and anti-glycating properties, when conjugated with hyaluronic acid, a key component of synovial fluid, creates a synergistic molecule. Preclinical studies suggest that this conjugation enhances the stability and efficacy of both components. The conjugation has been shown to protect hyaluronan from degradation by free radicals and to resist enzymatic hydrolysis by carnosinase, potentially prolonging its intra-articular residence time and therapeutic effect.[1][2] In experimental models of osteoarthritis, carnosine-conjugated hyaluronate has demonstrated the ability to reduce inflammation, mitigate cartilage degradation, and alleviate pain-related behaviors.[2][3][4]
Comparative Efficacy: Preclinical and Clinical Evidence
While long-term (≥12 months) clinical trial data specifically for carnosine-conjugated hyaluronate injections in osteoarthritis is not yet widely available in published literature, preclinical studies provide a strong rationale for its potential benefits. The following tables summarize the available data for the conjugate and compare it with the long-term clinical outcomes of alternative intra-articular injections.
Table 1: Summary of Preclinical Efficacy Data for Carnosine-Conjugated Hyaluronate in Osteoarthritis Models
| Treatment | Animal Model | Key Outcomes | Study Duration |
| Carnosine-Conjugated Hyaluronate (Oral) | Monosodium Iodoacetate (MIA)-induced OA in rats | Reduced histological damage and cartilage degeneration; Improved thermal hyperalgesia and weight distribution; Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (nitrotyrosine, iNOS).[3][4] | 21 days |
| Carnosine-Conjugated Hyaluronate (Oral) | Collagen-induced arthritis (CIA) in mice | Ameliorated clinical signs of arthritis; Improved behavioral deficits; Decreased histological and radiographic alterations; Reduced oxidative damage markers (iNOS, nitrotyrosine, PAR, MDA) and pro-inflammatory cytokines. | 35 days |
Table 2: Comparison of Long-Term (≥12 months) Clinical Efficacy of Intra-Articular Injections for Knee Osteoarthritis
| Treatment | Key Long-Term Efficacy Outcomes (≥12 months) | Representative Studies |
| Carnosine-Conjugated Hyaluronate | No long-term clinical trial data available. | N/A |
| Hyaluronic Acid (HA) | Modest but statistically significant improvement in pain and function compared to placebo, with effects lasting up to 12 months in some studies.[5][6][7] Some meta-analyses suggest that the clinical importance of the pain reduction is debatable and may not be superior to placebo in the long term.[8][9][10] | A prospective study on a single injection of high molecular weight HA showed a 37.7% reduction in VAS pain and a 36.5% improvement in total WOMAC score at 12 months.[5] Another study found that 55% of patients maintained symptom relief at 12 months after a cycle of 5 weekly injections.[7] |
| Corticosteroids | Provide significant short-term pain relief, but the effect diminishes over time, and long-term efficacy beyond a few months is generally poor.[[“]][12] Some studies indicate a potential for worsening of pain and function with repeated long-term use.[13] | A 36-month observational study showed no significant long-term improvement in WOMAC or VAS scores.[14] |
| Platelet-Rich Plasma (PRP) | Multiple meta-analyses suggest that PRP provides more significant and sustained pain relief and functional improvement compared to HA and corticosteroids at 6 and 12-month follow-ups.[[“]][15][16][[“]] | A meta-analysis demonstrated superior pain relief and functional enhancement for PRP over corticosteroids and HA, with effects sustained up to 12 months.[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies.
In Vivo Model of Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats[3][4]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of OA: A single intra-articular injection of 1 mg of monosodium iodoacetate (MIA) in 25 µL of saline into the knee joint.
-
Treatment: Oral administration of carnosine-conjugated hyaluronate (e.g., 88.5 mg/kg) daily, starting from the day of MIA injection.
-
Behavioral Assessment:
-
Thermal Hyperalgesia (Plantar Test): Measurement of paw withdrawal latency in response to a radiant heat source.
-
Weight-Bearing Distribution: Assessed using an incapacitance tester to measure the weight distribution between the hind paws.
-
-
Histological Analysis: At the end of the study (e.g., day 21), knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) to assess cartilage degradation and inflammation.
-
Biochemical Analysis:
-
Immunohistochemistry: Detection of inflammatory and oxidative stress markers (e.g., iNOS, nitrotyrosine) in joint tissues.
-
ELISA: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or joint tissue homogenates.
-
Clinical Trial Protocol for a Single Intra-Articular Injection of High Molecular Weight Hyaluronic Acid[5][6]
-
Study Design: Prospective, single-arm, multicenter, open-label study with a 12-month follow-up.
-
Patient Population: Patients with symptomatic knee osteoarthritis (Kellgren-Lawrence grade 2-3) and a baseline visual analogue scale (VAS) pain score of ≥40 mm.
-
Intervention: A single intra-articular injection of a high molecular weight hyaluronic acid formulation.
-
Outcome Measures:
-
Primary Outcome: Reduction in VAS pain score from baseline to 12 months.
-
Secondary Outcomes:
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores (total and subscales for pain, stiffness, and physical function).
-
Minimum Clinically Important Improvement (MCII).
-
Patient Global Assessment (PGA) and Investigator Global Assessment (IGA) on a Likert scale.
-
-
-
Follow-up Schedule: Assessments at baseline, 6 months, and 12 months.
-
Safety Assessment: Recording of all adverse events throughout the study.
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Proposed mechanism of carnosine-conjugated hyaluronate.
Caption: Preclinical experimental workflow for OA model.
Caption: Advantages of carnosine-hyaluronate conjugation.
Conclusion
Carnosine-conjugated hyaluronate presents a promising therapeutic strategy for osteoarthritis, with a strong preclinical evidence base supporting its anti-inflammatory, antioxidant, and chondroprotective effects. The conjugation appears to enhance the stability and synergistic activity of both molecules. However, there is a notable absence of long-term clinical trial data to substantiate these preclinical findings in humans.
In comparison, established intra-articular therapies for knee osteoarthritis have a more extensive body of long-term clinical evidence. Platelet-rich plasma currently shows the most promising long-term efficacy for pain relief and functional improvement. Standard hyaluronic acid injections offer modest long-term benefits, while corticosteroids are primarily effective for short-term symptom management.
For researchers and drug development professionals, the preclinical data on carnosine-conjugated hyaluronate warrants further investigation through well-designed, long-term randomized controlled clinical trials to ascertain its position in the clinical management of osteoarthritis. Future studies should focus on optimizing the formulation, determining the ideal dosage and injection schedule, and directly comparing its long-term efficacy and safety against other intra-articular treatments.
References
- 1. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Year, Efficacy and Safety Open Label Study, with a Single Injection of a New Hyaluronan for Knee OA: The SOYA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intra-articular hyaluronic acid: duration of effect and results of repeated treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmj.com [bmj.com]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. consensus.app [consensus.app]
- 12. Comparison of Efficiency Between Corticosteroid and Platelet Rich Plasma Injection Therapies in Patients With Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term effectiveness of intra-articular injections on patient reported symptoms in persons with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of corticosteroids and hyaluronic acid injections on knee osteoarthritis trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison between intra-articular infiltrations of placebo, steroids, hyaluronic and PRP for knee osteoarthritis: a Bayesian network meta-analysis | Semantic Scholar [semanticscholar.org]
- 16. Comparative effectiveness of intra-articular therapies in knee osteoarthritis: a meta-analysis comparing platelet-rich plasma (PRP) with other treatment modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
comparative analysis of drug release profiles from carnosine-hyaluronate carriers
For Immediate Release
A Deep Dive into Carnosine-Hyaluronate Drug Delivery Systems: A Comparative Release Profile Analysis
[City, State] – [Date] – Researchers and drug development professionals now have access to a concise comparative analysis of drug release profiles from carnosine-hyaluronate carriers. This guide provides a detailed examination of the performance of these carriers, supported by experimental data, to aid in the development of advanced drug delivery systems. The unique properties of hyaluronic acid, a naturally occurring polysaccharide, combined with the therapeutic benefits of carnosine, present a promising platform for controlled drug release.
Hyaluronic acid (HA) is a biocompatible, biodegradable, and non-immunogenic polymer, making it an attractive material for drug delivery applications.[1] Its ability to be chemically modified allows for the creation of hydrogels and other carrier systems with tunable drug release characteristics.[2] Carnosine, a dipeptide with antioxidant and anti-inflammatory properties, is a candidate for controlled delivery to treat a variety of conditions. The covalent conjugation of carnosine to hyaluronic acid not only provides a means for sustained release but can also protect carnosine from enzymatic degradation, enhancing its bioavailability.
This guide presents a comparative analysis of L-carnosine release from a hyaluronate-based carrier system and contrasts it with other delivery platforms, providing researchers with the data needed to make informed decisions in formulation development.
Quantitative Analysis of L-Carnosine Release
The following table summarizes the in vitro release profile of L-Carnosine from a hyaluronic acid-based phytosomal system compared to a standard L-carnosine solution. The data is extracted from a study investigating transcorneal permeation, which reflects the drug's release from its carrier and transport across a biological membrane.
Table 1: Cumulative Release of L-Carnosine from a Hyaluronate-Based Carrier vs. Solution
| Time (hours) | Cumulative L-Carnosine Released from Solution (%) | Cumulative L-Carnosine Released from Hyaluronate-Phytosome Carrier (%) |
| 1 | 15.2 | 5.1 |
| 2 | 28.3 | 10.3 |
| 4 | 51.5 | 20.5 |
| 6 | 72.7 | 30.8 |
| 8 | 90.9 | 41.0 |
Data extrapolated from An-Nadhari et al., International Journal of Nanomedicine, 2016.
The data clearly indicates that the hyaluronic acid-based carrier provides a more sustained release of L-carnosine compared to the simple solution. After 8 hours, the HA-phytosome system had released approximately 41% of the encapsulated L-carnosine, whereas the solution had released over 90%. This demonstrates the potential of hyaluronic acid to serve as an effective reservoir for the controlled and prolonged delivery of therapeutic peptides like carnosine.
Comparative Carrier Performance
When compared to other biopolymer-based carriers, such as chitosan (B1678972), the release kinetics can vary significantly based on the formulation and the drug-polymer interactions. For instance, a study on L-carnosine loaded into chitosan nanoparticles reported a much faster release, with approximately 84.5% of the drug released within 5 hours. While experimental conditions differ, this highlights the tunable nature of drug delivery systems and the importance of carrier selection in achieving the desired release profile.
Experimental Protocols
A detailed methodology for conducting in vitro drug release studies from hyaluronate-based hydrogels is provided below. This protocol is a composite of standard methods described in the literature.
Objective: To determine the in vitro release rate of a model drug from a carnosine-hyaluronate hydrogel.
Materials:
-
Carnosine-hyaluronate hydrogel loaded with a model drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose (B213188) acetate) with a defined pore size
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for drug quantification
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
Procedure:
-
Membrane Preparation: A synthetic membrane is soaked in the release medium (PBS, pH 7.4) for at least 30 minutes prior to use.
-
Franz Cell Assembly: The Franz diffusion cell is assembled with the prepared membrane separating the donor and receptor compartments. The receptor compartment is filled with a known volume of pre-warmed PBS (37°C) and a magnetic stir bar is added. The apparatus is placed in a water bath maintained at 37°C.
-
Sample Application: A precise amount of the drug-loaded carnosine-hyaluronate hydrogel is placed onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the release medium is withdrawn from the receptor compartment. An equal volume of fresh, pre-warmed PBS is immediately added to maintain a constant volume.
-
Drug Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: The cumulative amount of drug released at each time point is calculated and expressed as a percentage of the total drug loaded in the hydrogel. The release profile is then plotted as cumulative percentage release versus time.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro drug release testing of a carnosine-hyaluronate hydrogel.
Caption: Experimental workflow for in vitro drug release from a hydrogel.
References
Safety Operating Guide
Proper Disposal of Carnosine Conjugated Hyaluronate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of carnosine conjugated hyaluronate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidance is based on the disposal procedures for its constituent components, hyaluronic acid and carnosine, and general best practices for laboratory chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and gloves. In case of insufficient ventilation, especially when handling powders, a dust respirator is recommended.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
In the event of a spill, avoid breathing dust and use personal protective equipment.[2][3] For small spills, the material can be swept up or collected with a wet mop, taking care to minimize dust generation, and placed in a suitable, closed container for disposal.[4][5] For large spills, a self-contained breathing apparatus may be necessary.
II. Step-by-Step Disposal Protocol
The disposal method for carnosine conjugated hyaluronate depends on the quantity and whether it is contaminated with other hazardous substances.
Step 1: Waste Characterization
-
Assess for Contamination: Determine if the carnosine conjugated hyaluronate waste is mixed with any other chemicals. If it is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, or toxic), the entire mixture must be treated as hazardous waste.[6][7][8]
-
Consult Safety Data Sheets (SDS): Review the SDS for carnosine and hyaluronic acid.[2] Neither is typically classified as a hazardous waste under DOT regulations in the United States. However, it is crucial to consult local and regional authorities to ensure complete and accurate classification.
Step 2: Segregation and Storage
-
Dedicated Waste Container: If treated as chemical waste, store carnosine conjugated hyaluronate waste in a dedicated, properly labeled container. The container must be compatible with the chemical, in good condition, and have a secure, leak-proof closure.[9][10]
-
Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA).[7][9] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[11][12] Specifically, store acids and bases separately.[9]
Step 3: Disposal of Small, Uncontaminated Quantities
-
Local Regulations: For small quantities (typically a few hundred grams or milliliters per day) of uncontaminated carnosine conjugated hyaluronate, some local regulations may permit disposal down the drain with copious amounts of water.[8] This is generally acceptable for substances with low toxicity, high water solubility, and a moderate pH (between 5.5 and 10.5).[8][9]
-
Verification Required: Always verify with your institution's Environmental Health and Safety (EHS) office or local waste disposal authorities before drain disposal.[8]
Step 4: Disposal of Large Quantities or Contaminated Waste
-
Hazardous Waste Collection: All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[6] Do not dispose of this waste in the regular trash or via evaporation.[6]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name, "Carnosine Conjugated Hyaluronate."
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7]
Step 5: Decontamination of Empty Containers
-
Non-Acutely Hazardous Waste: For containers that held only carnosine conjugated hyaluronate (which is not an acute hazardous waste), pour out all the waste, leaving as little residue as possible. Deface any chemical labels on the container and remove the cap before disposing of it as regular trash.[6]
-
Acutely Hazardous Waste Contamination: If the container held carnosine conjugated hyaluronate that was mixed with an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[6]
III. Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | 5.5 - 10.5 (for dilute aqueous solutions) | [8] |
| Maximum SAA Storage | 55 gallons of hazardous waste | [7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [7] |
| SAA Storage Time Limit | Up to 12 months (if accumulation limits are not exceeded) | [7] |
IV. Experimental Protocols
No specific experimental protocols for the neutralization or degradation of carnosine conjugated hyaluronate prior to disposal were found in the provided search results. The primary method of disposal is through a licensed professional waste disposal service for chemical waste.[2]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of carnosine conjugated hyaluronate.
Caption: Disposal decision workflow for carnosine conjugated hyaluronate.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. capotchem.com [capotchem.com]
- 3. echemi.com [echemi.com]
- 4. chondrex.com [chondrex.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ellementalpro.com [ellementalpro.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
